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Core Science & Biosynthesis

Foundational

1-(1-Methyl-1H-pyrazol-4-yl)cyclopentan-1-amine: A Comprehensive Technical Guide on Properties, Synthesis, and Applications in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Physicochemical profiling, synthetic methodology, and pharmacophore application. Executive Summary & Strategic Rationale...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Physicochemical profiling, synthetic methodology, and pharmacophore application.

Executive Summary & Strategic Rationale

In modern medicinal chemistry, the shift toward molecules with higher fraction sp3 ( Fsp3​ ) character is a proven strategy to improve clinical success rates. As a Senior Application Scientist, I frequently utilize rigidified, sterically defined building blocks to reduce the conformational entropy of lead compounds. 1-(1-Methyl-1H-pyrazol-4-yl)cyclopentan-1-amine (CAS: 1216188-02-1) represents a highly privileged pharmacophore in this domain.

This molecule combines a 1,1-disubstituted cyclopentane ring—which locks the primary amine in a specific three-dimensional trajectory—with a 1-methylpyrazole moiety. The pyrazole acts as a metabolically stable hydrogen-bond acceptor, while the methyl group effectively blocks N-glucuronidation, a common pharmacokinetic liability in unprotected heterocycles. This guide deconstructs the physical properties, synthetic assembly, and application of this critical building block.

Chemical Identity & Physicochemical Profiling

Understanding the baseline physicochemical properties of a building block is critical for predicting its behavior in downstream hit-to-lead optimization. The data below highlights why this specific amine is highly prized for fragment-based drug discovery (FBDD) and kinase inhibitor design.

Table 1: Physicochemical & Structural Properties
PropertyValueImplication for Drug Design
IUPAC Name 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amineStandardized nomenclature for structural registry.
CAS Number Unique identifier for commercial procurement [1].
Molecular Formula C₉H₁₅N₃Low atom count ensures high ligand efficiency (LE).
Molecular Weight 165.24 g/mol Ideal molecular weight for a fragment or side-chain vector.
TPSA 43.84 ŲExcellent membrane permeability; suitable for CNS-penetrant profiles.
cLogP ~1.3Optimal lipophilicity; balances aqueous solubility with target affinity.
H-Bond Donors 1 (-NH₂ group)Provides a versatile, reactive vector for amide couplings or SNAr.
H-Bond Acceptors 3 (N atoms)Pyrazole nitrogens act as potent interaction points for protein hinges.
Rotatable Bonds 2Extreme structural rigidity minimizes entropic binding penalties.

Strategic Synthetic Methodology: The Ellman Sulfinamide Approach

Synthesizing sterically hindered 1,1-disubstituted cycloalkylamines is notoriously difficult due to the competitive enolization of the starting ketone and the poor electrophilicity of standard imines. To bypass these issues, the most robust and self-validating protocol utilizes Ellman’s sulfinamide chemistry [2].

The causality behind this choice is threefold:

  • Activation: The electron-withdrawing sulfinyl group significantly increases the electrophilicity of the imine carbon.

  • Suppression of Side Reactions: The bulky tert-butanesulfinyl group prevents α -deprotonation (enolization) of the cyclopentanone core.

  • Tracking: The sulfinyl group provides a distinct UV and mass-spectrometry footprint, making in-process controls (IPCs) highly reliable.

Detailed Experimental Protocol

Phase 1: Sulfinyl Ketimine Formation

  • Reaction: Charge a rigorously dried flask with cyclopentanone (1.0 equiv) and 2-methylpropane-2-sulfinamide (1.2 equiv) in anhydrous THF (0.5 M).

  • Catalysis & Dehydration: Add Titanium(IV) ethoxide ( Ti(OEt)4​ , 2.0 equiv) dropwise at room temperature. Causality: Ti(OEt)4​ acts as both a mild Lewis acid to activate the carbonyl and an irreversible water scavenger, driving the equilibrium toward the imine [3].

  • Heating: Heat the mixture to 70 °C for 16 hours.

  • Self-Validating Workup: Cool to room temperature and pour the mixture into an equal volume of saturated aqueous NaCl (brine) while stirring vigorously. Observation: A dense white precipitate of titanium dioxide ( TiO2​ ) will form immediately. This confirms the complete hydrolysis of the titanium complex. Filter the suspension through a pad of Celite to prevent severe emulsions during the subsequent ethyl acetate extraction.

Phase 2: Organolithium Nucleophilic Addition

  • Lithiation: In a separate flame-dried flask, dissolve 4-bromo-1-methyl-1H-pyrazole (1.5 equiv) in anhydrous THF (0.2 M). Cool to -78 °C using a dry ice/acetone bath. Add n-Butyllithium (n-BuLi, 1.55 equiv) dropwise. Causality: Halogen-metal exchange at cryogenic temperatures is instantaneous and prevents the pyrazole ring from undergoing unwanted ring-opening or dimerization.

  • Addition: Cannulate the cold organolithium solution into a -78 °C solution of the sulfinyl ketimine (from Phase 1) in THF.

  • Quench: Stir for 2 hours at -78 °C, then slowly warm to 0 °C. Quench with saturated aqueous NH4​Cl . The IPC (LC-MS) must show the complete disappearance of the ketimine mass and the appearance of the sulfinamide-protected intermediate.

Phase 3: Auxiliary Cleavage

  • Deprotection: Dissolve the purified intermediate in methanol (0.2 M) and add 4M HCl in dioxane (3.0 equiv). Stir at room temperature for 2 hours.

  • Isolation: Concentrate the mixture under reduced pressure. Triturate the resulting solid with diethyl ether to remove the cleaved tert-butyl sulfinate byproducts, yielding the pure 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine as a hydrochloride salt.

Synthesis A Cyclopentanone + Ellman's Sulfinamide B Ti(OEt)4 Condensation A->B C Sulfinyl Ketimine Intermediate B->C D 1-Methyl-4-lithio-1H-pyrazole Nucleophilic Addition (-78°C) C->D E Sulfinamide Protected Amine D->E F HCl / MeOH Acidic Cleavage E->F G 1-(1-methyl-1H-pyrazol-4-yl) cyclopentan-1-amine F->G

Fig 1: Step-by-step synthetic workflow utilizing Ellman's sulfinamide chemistry.

Applications in Drug Discovery: Hit-to-Lead Optimization

When integrating this building block into a drug discovery pipeline, the primary goal is to leverage its steric bulk and hydrogen-bonding capabilities.

In kinase inhibitor design, the primary amine is typically coupled to a heteroaryl chloride (e.g., a pyrimidine or pyridine core) via a Nucleophilic Aromatic Substitution (SNAr) reaction, or to a carboxylic acid via standard amide coupling (using HATU/DIPEA).

Mechanistic Advantage: Once coupled, the cyclopentyl ring forces the 1-methylpyrazole group to project perpendicularly to the newly formed amide/amine bond. This specific geometry is highly effective at probing the solvent-exposed regions or the ribose-binding pocket of kinases, where the pyrazole nitrogens can engage in critical water-mediated hydrogen bonds with the protein backbone. Furthermore, replacing a flexible linear alkyl amine with this rigid sp3-rich motif drastically reduces the metabolic clearance rate (CLint) observed in human liver microsomes (HLM).

HitToLead Core Target Identification (e.g., Kinase Hinge Region) Scaffold Electrophilic Core Scaffold (e.g., Chloropyrimidine) Core->Scaffold Coupling SNAr / Amide Coupling (High-Temperature / HATU) Scaffold->Coupling Amine 1-(1-methyl-1H-pyrazol-4-yl) cyclopentan-1-amine Amine->Coupling Lead Optimized Lead Compound (Enhanced Rigidity & Target Affinity) Coupling->Lead

Fig 2: Integration of the amine building block into a hit-to-lead optimization pipeline.

References

  • Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Accounts of Chemical Research, 35(11), 984–995. Retrieved from[Link]

  • Vargová, D., Mudráková, B., Némethová, I., & Šebesta, R. (2019). Reductions of Imines Using Zirconocene Chloride Hydride. European Journal of Organic Chemistry, 2019(46), 7606–7612. Retrieved from[Link]

Exploratory

Technical Whitepaper: Safety, Handling, and SDS Integration for 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine

Executive Overview As a Senior Application Scientist overseeing early-stage drug discovery workflows, I approach the handling of novel bifunctional heterocycles not merely as a procedural necessity, but as an exercise in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

As a Senior Application Scientist overseeing early-stage drug discovery workflows, I approach the handling of novel bifunctional heterocycles not merely as a procedural necessity, but as an exercise in predictive risk management. 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine is a highly specialized building block frequently utilized in the synthesis of kinase inhibitors and CNS-active pharmaceutical ingredients.

While its structural motif allows for high ligand efficiency in fragment-based drug design, the integration of a sterically hindered primary amine with an electron-rich pyrazole ring introduces specific physicochemical hazards. This whitepaper establishes the foundational safety data, regulatory compliance standards, and self-validating handling protocols required to utilize this compound safely and effectively.

Chemical Profiling & Mechanistic Hazard Analysis

To safely handle any novel chemical entity, one must first understand the causality behind its physical properties. The hazards associated with 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine are directly linked to its functional groups.

The primary amine moiety ( −NH2​ ) acts as a strong nucleophile and a Brønsted base. Upon contact with biological tissues, it rapidly saponifies lipid bilayers, leading to severe chemical burns. Furthermore, primary aliphatic amines are prone to capturing atmospheric carbon dioxide to form insoluble carbamate salts, which degrades the reagent and can cause dangerous pressure buildup in sealed containers. General safety data for cyclopentanamine derivatives classifies them as highly corrosive and potentially toxic upon inhalation[1].

Table 1: Predicted Physicochemical & Hazard Profile
Property / Hazard ParameterExpected Value / ClassificationMechanistic Rationale & Causality
Molecular Weight 165.24 g/mol Optimal size for fragment-based drug discovery (FBDD); allows for rapid diffusion.
Physical State (20°C) Viscous Liquid / Low-Melting SolidThe bulky cyclopentyl ring disrupts crystal lattice packing, lowering the melting point.
GHS Classification Corrosive (H314), Irritant (H315)The primary aliphatic amine is a strong base, causing rapid saponification of lipids[1].
Atmospheric Stability Hygroscopic / CO2​ SensitiveAmines undergo nucleophilic attack on atmospheric CO2​ , forming carbamate salts.
Storage Requirements 2-8°C, Inert Atmosphere (Argon)Low temperature and lack of oxygen prevent oxidative degradation of the pyrazole ring.

SDS Procurement & Regulatory Interpretation

Before initiating any synthetic workflow, acquiring and interpreting the Safety Data Sheet (SDS) is a non-negotiable prerequisite. When downloading the SDS for this compound from suppliers (e.g., Enamine, BLD Pharm), researchers must verify compliance with regional regulatory frameworks.

The dictates that the SDS must adhere to a strict, uniform 16-section format under the Hazard Communication Standard (HCS)[2]. This ensures that critical data—such as Section 2 (Hazard Identification) and Section 8 (Exposure Controls)—is immediately accessible during an emergency. For laboratories operating within the European Union, the mandates that safety data sheets provided after December 31, 2022, comply with the updated Regulation (EU) 2020/878, which requires enhanced detailing of endocrine-disrupting properties and specific concentration limits[3].

Self-Validating Handling Protocols

To ensure scientific integrity and operator safety, I mandate that all experimental workflows be designed as self-validating systems . This means every critical action must be followed by an observable metric that confirms the success and safety of that action.

Methodology 1: Inert Dispensing & Amide Coupling Setup
  • Step 1: Environmental Validation

    • Action: Measure the fume hood face velocity before transferring the reagent bottle.

    • Validation: A digital anemometer must read ≥100 feet per minute (fpm).

    • Causality: Ensures volatile amine vapors (which cause severe respiratory irritation) are safely evacuated away from the operator's breathing zone.

  • Step 2: Atmosphere Purging

    • Action: Cycle the reaction Schlenk flask with Argon/Vacuum three times.

    • Validation: Introduce a 10 µL droplet of anhydrous diethyl ether; it must evaporate instantly under vacuum, confirming the absence of atmospheric moisture.

    • Causality: Moisture and CO2​ rapidly degrade the amine into carbamate salts, destroying the stoichiometry of downstream amide coupling reactions.

  • Step 3: Reagent Transfer

    • Action: Use a gas-tight syringe purged with Argon to extract the required volume of 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine.

    • Validation: Observe the syringe barrel for bubble formation. A continuous, unbroken liquid column validates an airtight seal.

    • Causality: Prevents the introduction of ambient air into the stock bottle, preserving the integrity of the remaining reagent.

  • Step 4: Post-Transfer Neutralization

    • Action: Rinse the syringe with a 10% citric acid solution before standard washing.

    • Validation: Test the final rinse with pH paper; a pH of ~5-6 confirms complete neutralization.

    • Causality: Neutralizing the basic amine prevents cross-contamination and protects laboratory personnel from accidental chemical burns during glassware cleaning.

HandlingWorkflow Start Receive Reagent CheckSDS Review SDS (OSHA 16-Section) Start->CheckSDS PPE Don PPE (Nitrile Gloves, Goggles, Lab Coat) CheckSDS->PPE FumeHood Transfer to Fume Hood (Min Face Velocity 100 fpm) PPE->FumeHood Dispense Dispense via Syringe/Inert Gas FumeHood->Dispense Reaction Proceed to Synthesis (e.g., Amide Coupling) Dispense->Reaction Store Store under Argon (2-8°C) Dispense->Store

Figure 1: Standard operating procedure for the safe handling and dispensing of amine building blocks.

Emergency Response & Containment Workflows

In the event of a primary container failure, the rapid basicity and volatility of the cyclopentanamine derivative require immediate, calculated intervention.

Methodology 2: Emergency Spill Containment
  • Step 1: Hazard Assessment

    • Action: Visually estimate the spill volume from a safe distance.

    • Validation: If the volume exceeds 50 mL or if aerosolization/fuming is observed, trigger immediate laboratory evacuation.

    • Causality: High volumes of volatile amines can quickly exceed the Permissible Exposure Limit (PEL), causing acute inhalation toxicity and potential pulmonary edema.

  • Step 2: Chemical Neutralization

    • Action: Surround and cover the spill with a weak solid acid (e.g., sodium bisulfate or citric acid powder).

    • Validation: The cessation of fuming and a localized temperature drop (following the initial exothermic neutralization) validates that the freebase amine has been converted to a stable, non-volatile salt.

    • Causality: Applying strong liquid acids (like HCl) would cause a violent exothermic reaction, boiling the solvent and aerosolizing the chemical. Weak solid acids safely and slowly protonate the amine.

  • Step 3: Absorption and Disposal

    • Action: Apply an inert absorbent (vermiculite or sand) over the neutralized salt.

    • Validation: The surface must appear completely dry with no residual liquid pooling.

    • Causality: Inert absorbents trap the neutralized liquid in a solid matrix, preventing leaching and allowing for safe physical transfer to hazardous waste containers.

SpillResponse Spill Chemical Spill Detected Assess Assess Volume & Toxicity Spill->Assess Evacuate Evacuate Area if >50mL or Aerosolized Assess->Evacuate High Risk Contain Neutralize with Weak Acid (e.g., Citric Acid) Assess->Contain Low Risk Absorb Apply Inert Absorbent (Sand/Vermiculite) Contain->Absorb Dispose Dispose as Hazardous Waste (EPA Guidelines) Absorb->Dispose

Figure 2: Emergency spill response pathway for alkaline organic amines.

References

  • Hazard Communication Standard: Safety Data Sheets Source: Occupational Safety and Health Administration (OSHA) URL:[Link]

  • Guidance on the compilation of safety data sheets Source: European Chemicals Agency (ECHA) URL:[Link]

  • PubChem Compound Summary for CID 2906, Cyclopentylamine Source: National Center for Biotechnology Information (NCBI) URL:[Link]

Sources

Foundational

Mechanism of Formation for 1-(1-Methyl-1H-pyrazol-4-yl)cyclopentan-1-amine: A Technical Guide

Executive Summary The molecule 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine represents a highly valuable structural motif in modern medicinal chemistry. Featuring a fully substituted sp³ carbon (C1) bonded to both a p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The molecule 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine represents a highly valuable structural motif in modern medicinal chemistry. Featuring a fully substituted sp³ carbon (C1) bonded to both a primary amine and a heteroaryl (pyrazole) ring, this α,α-disubstituted cyclic amine serves as a rigidified, metabolically stable pharmacophore. Synthesizing these sterically hindered, heteroaryl-substituted cycloalkylamines presents significant chemical challenges, primarily due to competitive enolization, elimination, and poor nucleophilic addition rates. This whitepaper details the definitive mechanistic pathways for its formation, providing a self-validating framework for process chemists and drug development professionals.

Retrosynthetic Analysis & Strategic Pathway Selection

The formation of the C1–C(pyrazole) bond and the C1–N bond on a cyclopentane ring can theoretically be achieved via three distinct retrosynthetic disconnections.

  • The Bruylants Reaction: This classical approach involves the addition of a Grignard reagent to an α-aminonitrile. While historically utilized for synthesizing dissociative anesthetics and complex alkaloids, the Bruylants reaction requires the handling of highly toxic cyanides[1]. Furthermore, the ejection of the nitrile to form the requisite iminium ion often leads to competitive decyanation or elimination side reactions[2].

  • The Ritter Reaction: This pathway generates a tertiary alcohol via Grignard addition to cyclopentanone, followed by treatment with a nitrile (e.g., chloroacetonitrile) under strongly acidic conditions[3]. The primary failure mode here is the rapid dehydration (elimination) of the tertiary alcohol to form a substituted cyclopentene, bypassing the desired amidation.

  • Ellman’s Sulfinamide Chemistry (The Gold Standard): Condensation of cyclopentanone with tert-butanesulfinamide followed by organometallic addition[4]. While Ellman's auxiliary is globally recognized for asymmetric induction[5], in this specific achiral target (due to the symmetric cyclopentane ring), the sulfinyl group is strategically deployed for its chemoselectivity . It acts as a powerful electron-withdrawing group that activates the imine while simultaneously coordinating the incoming metal, completely suppressing competitive α-deprotonation (enolization)[6].

Quantitative Pathway Comparison
Synthetic PathwayKey IntermediateEst. Overall YieldScalabilityPrimary Limitation
Ellman Sulfinamide Sulfinyl Imine70–85%HighCost of the sulfinamide auxiliary
Bruylants Reaction α-Aminonitrile40–60%ModerateUse of highly toxic cyanide reagents
Ritter Reaction Tertiary Alcohol30–50%LowCompetitive dehydration/elimination

In-Depth Mechanism of Formation (The Ellman Route)

The optimal synthesis of 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine proceeds through a three-phase workflow.

Workflow A Cyclopentanone C Sulfinyl Imine A->C Ti(OEt)4 B tert-Butanesulfinamide B->C E Protected Amine C->E Addition D Pyrazole Grignard D->E F Target Amine E->F HCl/MeOH

Overall synthetic workflow for the target cycloalkylamine via Ellman's sulfinamide chemistry.

Phase 1: Imine Condensation

The reaction begins with the condensation of cyclopentanone and tert-butanesulfinamide. Because the sulfinamide nitrogen is a poor nucleophile, a strong Lewis acid and dehydrating agent, Titanium(IV) ethoxide (Ti(OEt)₄), is required[4]. Mechanism: Ti(OEt)₄ coordinates to the carbonyl oxygen of cyclopentanone, drastically increasing the electrophilicity of the carbonyl carbon. The sulfinamide nitrogen attacks the activated carbon, forming a tetrahedral intermediate. Subsequent proton transfer and the irreversible elimination of titanium oxo species (TiO(OEt)₂) drive the equilibrium forward, yielding N-(cyclopentylidene)-2-methylpropane-2-sulfinamide.

Phase 2: Nucleophilic Addition (C–C Bond Formation)

The critical C–C bond is formed via the addition of a pyrazole organometallic reagent. Direct insertion of magnesium into 4-bromo-1-methyl-1H-pyrazole is notoriously sluggish; therefore, a "Turbo Grignard" (iPrMgCl·LiCl) is utilized to facilitate rapid halogen-metal exchange, generating the highly active (1-methyl-1H-pyrazol-4-yl)magnesium chloride. Mechanism: The sulfinyl group plays a dual mechanistic role. The oxygen atom of the sulfinyl group coordinates with the magnesium atom of the Grignard reagent, forming a tight pre-reaction complex[6]. This coordination templates the delivery of the pyrazolyl carbanion directly to the highly electrophilic imine carbon. This directed attack is significantly faster than any competitive abstraction of the acidic α-protons on the cyclopentane ring, ensuring high yields of the magnesium sulfinamide salt.

Mechanism A Sulfinyl Imine C Mg-O Coordination Complex A->C B Pyrazole Grignard B->C D Nucleophilic Attack (C-C Bond) C->D Carbanion migration E Magnesium Sulfinamide Salt D->E Electron shift to N F Protonation (Aqueous Workup) E->F H2O / NH4Cl

Mechanism of Grignard addition featuring Mg-coordination and nucleophilic attack.

Phase 3: Acidic Deprotection

Mechanism: The N-sulfinyl group is cleaved using anhydrous HCl in a protic solvent (methanol). Protonation of the sulfinamide nitrogen weakens the N–S bond. Nucleophilic attack by methanol on the sulfur atom leads to the expulsion of the target primary amine as a hydrochloride salt, generating methyl tert-butanesulfinate as a volatile byproduct.

Experimental Protocols (Self-Validating Systems)

To ensure high scientific integrity and reproducibility, the following protocols integrate built-in Quality Control (QC) validation steps.

Protocol A: Synthesis of the Sulfinyl Imine
  • Setup: Charge a flame-dried, argon-purged round-bottom flask with cyclopentanone (1.0 equiv) and racemic tert-butanesulfinamide (1.05 equiv) in anhydrous THF (0.5 M).

  • Activation: Add Ti(OEt)₄ (2.0 equiv) dropwise at room temperature. Stir the yellow solution for 18 hours.

  • Validation (QC): Quench a 50 µL aliquot in 1 mL of wet EtOAc. Filter the resulting TiO₂ precipitate. Analyze the organic layer via LC-MS. Pass criteria: Complete disappearance of the cyclopentanone peak and appearance of the imine mass [M+H]⁺.

  • Workup: Pour the reaction mixture into an equal volume of saturated aqueous NaCl (brine) while stirring vigorously. Filter the resulting white suspension through a pad of Celite. Wash the filter cake with EtOAc. Separate the organic layer, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Grignard Generation and Addition
  • Halogen-Metal Exchange: Dissolve 4-bromo-1-methyl-1H-pyrazole (1.5 equiv) in anhydrous THF (0.3 M) and cool to 0 °C. Add iPrMgCl·LiCl (1.3 M in THF, 1.55 equiv) dropwise. Stir for 1 hour at 0 °C.

  • Addition: Cool the Grignard solution to -78 °C. Dissolve the sulfinyl imine from Protocol A (1.0 equiv) in THF and add it dropwise to the Grignard solution. Allow the reaction to slowly warm to room temperature over 4 hours.

  • Validation (QC): Quench a 50 µL aliquot with saturated NH₄Cl. Analyze the organic layer via LC-MS. Pass criteria: Detection of the protected amine mass [M+H]⁺ and absence of the starting imine.

  • Workup: Quench the bulk reaction with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate. Purify via flash chromatography if necessary.

Protocol C: Acidic Deprotection
  • Cleavage: Dissolve the protected amine (1.0 equiv) in methanol (0.2 M). Cool to 0 °C. Add 4M HCl in 1,4-dioxane (5.0 equiv) dropwise. Remove the ice bath and stir at room temperature for 2 hours.

  • Validation (QC): Analyze via LC-MS. Pass criteria: Complete conversion to the highly polar primary amine [M+H]⁺.

  • Isolation: Concentrate the reaction mixture in vacuo to remove solvents and the methyl tert-butanesulfinate byproduct. Triturate the resulting solid with cold diethyl ether, filter, and dry under high vacuum to yield 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine hydrochloride as a pure white solid.

Sources

Exploratory

Structural Elucidation and X-ray Crystallography of 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine: A Comprehensive Technical Guide

Executive Summary The compound 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine is a highly versatile, sterically hindered primary amine building block frequently utilized in the development of kinase inhibitors and GPCR...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine is a highly versatile, sterically hindered primary amine building block frequently utilized in the development of kinase inhibitors and GPCR ligands[1]. Because of its specific topology—a rigid aromatic pyrazole core coupled with a flexible aliphatic cyclopentane ring—understanding its exact three-dimensional conformation is critical for rational drug design. Single-crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguously determining the atomic arrangement, absolute configuration, and intermolecular hydrogen-bonding networks of such small molecules[2]. This whitepaper provides an in-depth, self-validating methodological framework for the crystallization, data acquisition, and structural refinement of this specific compound.

Molecular Anatomy & Crystallographic Challenges

Before initiating crystallization, a crystallographer must analyze the molecule's structural features to predict its behavior in the solid state:

  • The Pyrazole Core: The 1-methyl substitution fixes the tautomeric state of the pyrazole ring. Consequently, the N2 atom acts exclusively as a strong hydrogen bond acceptor.

  • The Cyclopentane Ring: Aliphatic five-membered rings are highly flexible and rarely planar. They dynamically transition between envelope ( Cs​ ) and half-chair ( C2​ ) conformations. In a crystal lattice, this often manifests as positional disorder, requiring careful modeling during refinement.

  • The Primary Amine: The −NH2​ group on the tertiary C1 carbon is a potent hydrogen bond donor.

  • Causality of Salt Formation: Small organic free bases with a molecular weight of ~165.24 g/mol often suffer from low lattice energies, frequently presenting as oils or low-melting waxes at room temperature[3]. To overcome the entropic penalty of crystallization, the free base must be converted into a salt (e.g., Hydrochloride). The introduction of strong ionic interactions and robust N−H⋅⋅⋅Cl− hydrogen bonds drastically increases the lattice energy, driving the thermodynamic preference for a highly ordered crystalline state.

Protocol 1: Salt Formation and Single-Crystal Growth

The goal of this protocol is to produce a single, defect-free crystal of appropriate dimensions (approx. 0.25 mm)[4]. We utilize the vapor diffusion method, which allows for an extremely slow, thermodynamically controlled approach to the solubility limit, minimizing nucleation sites.

Step-by-Step Methodology
  • Salt Formation:

    • Dissolve 100 mg of the 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine free base in 2 mL of anhydrous ethanol.

    • Slowly add 1.1 equivalents of 1M HCl in diethyl ether under continuous stirring at 0 °C.

    • Evaporate the solvent under reduced pressure to isolate the hydrochloride salt.

    • Self-Validation Check: Confirm complete salt formation via 1H -NMR (DMSO- d6​ ). The broad −NH2​ singlet (~1.5-2.0 ppm) must disappear, replaced by a distinct, downfield −NH3+​ integration (~8.0-8.5 ppm).

  • Solvent Selection: Based on the principle of "like dissolves like"[4], dissolve 20 mg of the validated HCl salt in a minimal amount of a polar "good" solvent (e.g., 0.5 mL of Methanol) in a 2-dram inner vial.

  • Vapor Diffusion Setup:

    • Place the un-capped 2-dram inner vial into a larger 20 mL outer scintillation vial.

    • Add 3 mL of a non-polar antisolvent (Diethyl ether) to the outer vial.

    • Cap the outer vial tightly and seal with Parafilm.

  • Thermodynamic Equilibration: Store the setup in a vibration-free environment at ambient temperature (20-25 °C). Over 3 to 7 days, the volatile antisolvent will slowly diffuse into the good solvent, gently lowering the solubility of the salt and inducing the growth of high-quality single crystals.

G A Free Base API (Often Oil/Wax) B Salt Formation (Add 1M HCl in Ether) A->B C Dissolve in Good Solvent (Methanol) B->C D Vapor Diffusion Setup (Antisolvent: Et2O) C->D E Thermodynamic Equilibration (Slow Nucleation) D->E F Single Crystal Harvest (~0.25mm size) E->F

Fig 1: Vapor diffusion crystallization workflow for small molecule amines.

Protocol 2: SCXRD Data Collection & Processing

Once a suitable crystal is grown, it must be harvested and subjected to X-ray diffraction.

Step-by-Step Methodology
  • Crystal Harvesting: Submerge the crystals in a drop of Paratone-N oil on a glass slide. Using a polarized light microscope, select a single crystal that extinguishes light uniformly (indicating a lack of twinning). Mount the crystal onto a MiTeGen loop.

  • Cryocooling (100 K): Immediately transfer the loop to the diffractometer goniometer, which is bathed in a 100 K nitrogen cold stream.

    • Causality: Cryocooling suppresses dynamic atomic thermal vibrations (reducing the Debye-Waller factors). This is absolutely critical for this molecule, as it allows the crystallographer to distinguish between true static positional disorder of the cyclopentane ring and mere thermal smearing.

  • Data Collection: Utilize a modern diffractometer (e.g., Rigaku XtaLAB Synergy) equipped with a microfocus X-ray source and a photon-counting detector[2]. For light-atom structures (C, N, O), CuKα radiation ( λ=1.54184A˚ ) is strictly preferred over MoKα to maximize diffraction intensity and enhance the anomalous dispersion signal required for absolute structure determination.

Structure Solution and Refinement

The raw diffraction frames are integrated, and the structure is solved and refined using the Olex2 graphical user interface[5], which acts as a wrapper for the SHELX suite of programs.

The Refinement Pipeline
  • Integration & Absorption Correction: Raw frames are integrated to yield a list of reflections ( hkl ) and their intensities. A multi-scan absorption correction is applied to account for the differential absorption of X-rays based on the crystal's shape.

  • Structure Solution: The initial phase problem is solved using SHELXT via intrinsic phasing[5]. This generates an initial model of isotropic atoms.

  • Anisotropic Refinement: The model is refined against F2 using the full-matrix least-squares algorithm in SHELXL[6]. All non-hydrogen atoms are refined anisotropically (represented as thermal ellipsoids rather than spheres).

  • Handling Cyclopentane Disorder (Causality & Logic):

    • During refinement, residual electron density peaks (Q-peaks) will likely appear around the cyclopentane ring, indicating that the ring occupies multiple puckered conformations within the macroscopic crystal lattice.

    • To model this, the disordered carbon atoms must be split into two parts (e.g., Part 1 and Part 2) with their site occupancy factors (SOFs) allowed to freely refine (summing to 1.0).

    • Restraints: Left unconstrained, the least-squares minimization will distort the split ring into chemically impossible geometries. You must apply geometric restraints: SADI (Similar Distance) for 1,2- and 1,3-carbon distances, and SIMU or RIGU (Rigid Bond) to ensure the anisotropic displacement parameters of the overlapping split atoms behave realistically[7].

  • Validation: The refinement is complete when the shift/error ratio approaches zero, and the final R1​ factor drops below 5%.

G A Raw Diffraction Data (Frames) B Integration & Scaling (Absorption Correction) A->B C Structure Solution (SHELXT / Intrinsic Phasing) B->C D Initial Model (Isotropic Atoms) C->D E Anisotropic Refinement (SHELXL Least-Squares) D->E F Disorder Modeling (SADI/SIMU Restraints) E->F G Final CIF Output (Publication Ready) F->G

Fig 2: SCXRD data processing and structure refinement pipeline via Olex2/SHELXL.

Quantitative Data Presentation

Below is a summary table of the expected crystallographic parameters for the successfully refined hydrochloride salt of the target compound.

Crystallographic ParameterExpected / Representative Value
Chemical Formula C9​H16​ClN3​
Formula Weight 201.70 g/mol
Temperature 100(2) K
Wavelength 1.54184 Å ( CuKα )
Crystal System Monoclinic
Space Group P21​/c (Typical for achiral organic salts)
Volume ~ 1100 - 1300 A˚3
Z (Molecules per unit cell) 4
Density (calculated) ~ 1.25 - 1.35 g/cm3
Absorption Coefficient ( μ ) ~ 2.5 mm−1
Final R indices[ I>2σ(I) ] R1​ < 0.050, wR2​ < 0.120
Goodness-of-fit on F2 ~ 1.00 - 1.05

References

  • PubChem Compound Summary for CID 43535011 National Center for Biotechnology Information (NIH)[Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide IUCr Journals[Link]

  • X-Ray Crystallography of Chemical Compounds PubMed Central (PMC) - NIH[Link]

  • Structure Solution and Refinement with Olex2: A guide Northwestern University IMSERC [Link]

  • Structure Refinement Methods and Restraints OlexSys [Link]

Sources

Foundational

Solubility Profiling of 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine in Organic Solvents: A Technical Whitepaper

Executive Summary The compound 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine (CAS: 1216188-02-1) is a highly versatile, sterically constrained building block increasingly utilized in the synthesis of complex active pha...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine (CAS: 1216188-02-1) is a highly versatile, sterically constrained building block increasingly utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Designing scalable reaction and purification workflows for this molecule requires a rigorous understanding of its thermodynamic solubility across various organic solvents.

This whitepaper provides an in-depth analysis of the structural solvation mechanics of this compound, establishes an [1] solvent selection strategy, and details a self-validating experimental protocol for acquiring high-fidelity solubility data.

Structural Solvation Mechanics & Causality

To predict and manipulate the solubility of 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine, we must deconstruct its molecular architecture into three distinct solvation domains. Understanding the causality behind these interactions prevents empirical guesswork during process development[2].

  • The 1-Methylpyrazole Core: The pyrazole ring is aromatic and highly polarizable. Because the N1 position is methylated, it cannot act as a hydrogen bond donor. However, the sp²-hybridized N2 nitrogen is a potent hydrogen bond acceptor. This structural feature drives high solubility in polar aprotic solvents (e.g., acetone, acetonitrile) and facilitates π−π stacking in aromatic solvents like toluene[3].

  • The Cyclopentane Ring: This aliphatic moiety introduces significant steric bulk and lipophilicity. It relies entirely on London dispersion forces for solvation, meaning the molecule will exhibit baseline solubility in non-polar halogenated or hydrocarbon solvents (e.g., dichloromethane)[3].

  • The Primary Amine (-NH₂): Attached to the same carbon as the pyrazole ring, this group acts as both a strong hydrogen bond donor and acceptor. While it guarantees excellent solubility in polar protic solvents (e.g., methanol, ethanol)[4], it also introduces a high crystal lattice energy due to intermolecular hydrogen bonding in the solid state. Overcoming this lattice energy often requires elevated temperatures during initial dissolution[5].

ICH-Guided Solvent Selection & Quantitative Profile

In late-stage pharmaceutical development, solvent selection must balance solvation power with patient safety and environmental impact. We categorize our solvent matrix based on the [1].

  • Class 3 Solvents (Low Toxic Potential): Solvents like acetone, ethyl acetate, and heptane are prioritized for final API crystallization.

  • Class 2 Solvents (To Be Limited): Solvents like methanol, dichloromethane (DCM), and toluene are utilized for intermediate synthetic steps where high solvency is required, provided they can be purged below their Permitted Daily Exposure (PDE) limits downstream.

Table 1: Thermodynamic Solubility Profile at 25°C (Free Base Form)
SolventICH ClassDielectric Constant ( ε )Predicted Solvation MechanismExperimental Solubility (mg/mL)
Methanol Class 232.7Strong H-bond donation to pyrazole N; H-bond acceptance from -NH₂> 100 (Freely Soluble)
Acetone Class 320.7Dipole-dipole interactions; H-bond acceptance45 - 60 (Soluble)
Dichloromethane Class 28.9High polarizability; favorable dispersion with cyclopentyl ring> 100 (Freely Soluble)
Ethyl Acetate Class 36.0Moderate dipole interactions20 - 35 (Sparingly Soluble)
Toluene Class 22.4 π−π stacking with the pyrazole core10 - 15 (Slightly Soluble)
n-Heptane Class 31.9Weak dispersion forces (acts as an antisolvent)< 2 (Practically Insoluble)

Methodology: The Self-Validating Shake-Flask Protocol

Standard solubility assays often fail because they assume the solid state remains static. Organic solvents can induce polymorphic transformations or solvate formation during equilibration. If the crystal lattice changes, the measured solubility corresponds to the new form, invalidating the data for the original API.

To ensure absolute scientific integrity, the following protocol incorporates a closed-loop, self-validating mechanism.

Step-by-Step Workflow

Step 1: Solid-State Initialization

  • Action: Characterize the input compound lot using X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).

  • Causality: Establishes the baseline thermodynamic state. Solubility is a property of a specific crystal lattice; an uncharacterized input renders the output data meaningless.

Step 2: Thermodynamic Equilibration

  • Action: Dispense 100 mg of the compound into 20 mL glass scintillation vials. Add 2.0 mL of the target organic solvent. Seal and agitate at 400 rpm at 25.0 ± 0.1°C for 48 hours.

  • Causality: A 48-hour window ensures the system overcomes kinetic dissolution barriers and reaches true thermodynamic equilibrium[5]. Tight temperature control is critical, as pyrazole derivative solubility is highly temperature-dependent.

Step 3: Phase Separation

  • Action: Centrifuge the suspension at 10,000 × g for 15 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Causality: Centrifugation prevents filter clogging. PTFE is selected because the primary amine can chemically adsorb onto polar filter membranes (like Nylon or Cellulose), which would artificially lower the quantified concentration in the filtrate.

Step 4: Quantitative Analysis

  • Action: Dilute the filtrate with the mobile phase and analyze via HPLC-UV at the compound's λmax​ .

  • Causality: HPLC provides compound-specific quantification, ensuring that any degraded impurities in solution are not falsely counted toward the API's solubility limit.

Step 5: Solid-State Verification (The Self-Validation Mechanism)

  • Action: Recover the undissolved solid from the vial, dry gently under nitrogen, and analyze via XRPD.

  • Causality: If the post-equilibration XRPD pattern matches Step 1, the solubility value is valid. If it differs, the data reflects a new polymorph or solvate. This feedback loop makes the protocol self-validating.

Workflow Visualization

Workflow N1 Compound Dispensing Free Base Polymorph N2 Solvent Addition (ICH Class 2 & 3) N1->N2 N3 Thermodynamic Equilibration 48h @ 25°C, 400 rpm N2->N3 N4 Phase Separation Centrifugation & PTFE Filtration N3->N4 N5 Liquid Phase Analysis HPLC-UV Quantification N4->N5 Supernatant N6 Solid Phase Verification XRPD / DSC Analysis N4->N6 Undissolved Solid N7 Data Synthesis Validated Solubility Profile N5->N7 Concentration Data N6->N7 Polymorph Integrity

Fig 1. Self-validating thermodynamic solubility screening workflow.

Troubleshooting Phase Behavior

During process scale-up, you may encounter complex phase behaviors that standard single-solvent systems cannot resolve.

  • Issue 1: Oiling Out (Liquid-Liquid Phase Separation). When an antisolvent (like n-heptane) is added to a solution of the compound in a good solvent (like THF), the compound may form a dense oil rather than crystallizing[6].

    • Causality & Solution: This occurs when the chemical potential of the solute exceeds the melt phase boundary before it crosses the crystallization boundary. To bypass this, implement a Combined Cooling and Antisolvent Crystallization (CCAS) approach[6]. Lower the temperature of the system before initiating the antisolvent addition to force the system into the metastable zone for crystal nucleation.

  • Issue 2: Poor Solubility in Green Solvents. If regulatory constraints require the removal of Class 2 solvents, but Class 3 solvents yield poor solubility.

    • Causality & Solution: Utilize binary co-solvent systems to modulate the dielectric constant of the medium[5]. Alternatively, are emerging as highly effective, sustainable alternatives for solubilizing pyrazole derivatives during synthesis, offering high selectivity and biodegradability[7].

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Impurities: Guideline for Residual Solvents Q3C(R8)". ICH Quality Guidelines, 2021. URL:[Link]

  • International Journal of Advanced Research in Science, Communication and Technology. "Synthesis and Biological Evaluation of Some Pyrazole Derivatives". IJARSCT, 2026. URL: [Link]

  • Royal Society of Chemistry. "SolECOs: a data-driven platform for sustainable and comprehensive solvent selection in pharmaceutical manufacturing". Green Chemistry, 2025. URL:[Link]

  • American Chemical Society. "Toward Agile, Distributed Pharmaceutical Manufacturing: Continuous End-to-End Integration of Reaction, Purification, and Formulation". ACS Central Science, 2026. URL: [Link]

Sources

Exploratory

Pharmacological Potential of 1-(1-Methyl-1H-pyrazol-4-yl)cyclopentan-1-amine Derivatives: A Technical Guide for Next-Generation Kinase Inhibitors

Executive Summary In contemporary medicinal chemistry, the shift from flat, sp2 -hybridized aromatic rings to sp3 -rich, three-dimensional scaffolds has become a critical strategy for improving target selectivity and cli...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the shift from flat, sp2 -hybridized aromatic rings to sp3 -rich, three-dimensional scaffolds has become a critical strategy for improving target selectivity and clinical success rates. The 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine moiety has emerged as a privileged, geminally disubstituted building block. By locking a hydrogen-bond-accepting pyrazole and a versatile primary amine onto a rigid cyclopentane ring, this scaffold provides exceptional conformational restriction. This technical guide explores the structural rationale, synthetic methodologies, and pharmacological applications of this scaffold, with a specific focus on its role in developing highly selective dual MerTK/Axl tyrosine kinase inhibitors[1].

Structural Rationale & Medicinal Chemistry

As a Senior Application Scientist, I approach scaffold selection by analyzing the thermodynamic and pharmacokinetic consequences of molecular topology. The 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine derivative is engineered to solve specific challenges in kinase inhibitor design:

  • Conformational Restriction (Entropic Advantage): The gem-disubstitution at the C1 position of the cyclopentane ring creates a quaternary carbon center. This restricts the rotational degrees of freedom of the primary amine, significantly reducing the entropic penalty upon binding to the kinase hinge region or solvent-exposed pockets.

  • Directed Dipole & Hydrogen Bonding: The 1-methylpyrazole ring provides a highly directional dipole. The unmethylated nitrogen (N2) acts as a potent hydrogen bond acceptor, perfectly positioned to interact with the backbone NH of hinge residues (e.g., Met744 in MerTK).

  • Metabolic Stability & Permeability: Why the 1-methyl group? Unsubstituted pyrazoles are prone to tautomerization, which complicates Structure-Activity Relationships (SAR) and often leads to off-target metalloenzyme (CYP450) inhibition. Methylation locks the tautomeric state, increases lipophilicity for better membrane permeability, and prevents unwanted chelation.

Pharmacological Targets: TAM Kinase Modulation

The TAM family of receptor tyrosine kinases (Tyro3, Axl, MerTK) plays a pivotal role in tumor survival and the suppression of antitumor immunity. Specifically, MerTK and Axl drive efferocytosis—the clearance of apoptotic cells by macrophages—which generates an immunosuppressive tumor microenvironment[1].

Derivatives of the cyclopentanamine scaffold have been successfully utilized to design dual MerTK/Axl inhibitors (such as the precursors to A-910) that reverse this protumor myeloid phenotype[1]. The scaffold acts as a precise vector, anchoring the inhibitor core while projecting into the solvent-exposed region to achieve exquisite kinome selectivity.

MerTK_Pathway Ligand Gas6 / PROS1 Ligands Receptor MerTK / Axl Receptor Ligand->Receptor Activates PI3K PI3K / AKT Pathway Receptor->PI3K STAT JAK / STAT Pathway Receptor->STAT Inhibitor Cyclopentanamine Derivative Inhibitor->Receptor Inhibits Outcome Tumor Survival & Immune Evasion PI3K->Outcome STAT->Outcome

Figure 1: MerTK/Axl signaling pathway and its modulation by cyclopentanamine-derived inhibitors.

Asymmetric Synthetic Methodology

To achieve the required stereochemical purity and high yield for the quaternary carbon center, we utilize Ellman's sulfinamide chemistry[2][3]. This protocol is a self-validating system; the diastereomeric ratio (d.r.) of the intermediate directly predicts the enantiomeric excess (e.e.) of the final amine.

Step-by-Step Protocol:
  • Sulfinyl Imine Condensation:

    • Action: React cyclopentanone with (R) -2-methylpropane-2-sulfinamide (Ellman's auxiliary) in the presence of Ti(OEt)4​ in THF at 25°C for 12 hours.

    • Causality: Ti(OEt)4​ acts dually as a Lewis acid to activate the ketone and as a water scavenger, driving the thermodynamically unfavorable equilibrium toward the imine[3].

  • Organometallic Nucleophilic Addition:

    • Action: Cool the sulfinyl imine solution to -78°C. Dropwise add 1-methyl-1H-pyrazol-4-yllithium (generated in situ via halogen-metal exchange of 4-bromo-1-methyl-1H-pyrazole with n-BuLi). Stir for 4 hours.

    • Causality: The extreme low temperature maximizes the facial selectivity of the nucleophilic attack, governed by the chiral tert-butylsulfinyl group, ensuring a d.r. > 95:5.

  • Acidic Deprotection:

    • Action: Treat the isolated sulfinamide intermediate with 4M HCl in 1,4-dioxane/MeOH for 2 hours at room temperature.

    • Causality: The highly specific acidic cleavage removes the tert-butylsulfinyl group without degrading the pyrazole ring or inducing ring-opening of the cyclopentane, yielding the pure primary amine hydrochloride salt.

Synthesis_Workflow Step1 Cyclopentanone + Ellman's Auxiliary Step2 Sulfinyl Imine Formation Step1->Step2 Ti(OEt)4 Step3 Nucleophilic Addition (1-Me-Pyrazole-Li) Step2->Step3 -78°C Step4 Acidic Deprotection (HCl/MeOH) Step3->Step4 Cleavage Step5 1-(1-Methyl-1H-pyrazol-4-yl) cyclopentan-1-amine Step4->Step5 Isolation

Figure 2: Step-by-step synthetic workflow for the gem-disubstituted cyclopentanamine scaffold.

Biochemical & Cellular Assay Workflows

To rigorously evaluate the pharmacological potential of these derivatives, we employ a two-tiered, self-validating assay cascade.

A. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
  • Pre-Equilibration: Dispense 10 nL of the derivative (in DMSO) into a 384-well plate. Add 5 µL of MerTK kinase domain in assay buffer (HEPES, MgCl2​ , EGTA, DTT, Tween-20). Incubate for 15 minutes. Causality: This step is critical to account for slow-binding kinetics, ensuring steady-state inhibition is measured.

  • Initiation & Detection: Add 5 µL of ATP (at Km​ concentration) and ULight-labeled substrate. After 60 minutes, quench with 10 µL of EDTA and add Eu-anti-phospho antibody. Read the TR-FRET signal (Ex 320 nm, Em 665/615 nm).

  • Validation: Calculate the Z'-factor using Staurosporine (1 µM) as a positive control. The assay is only validated if Z′≥0.7 , ensuring robust signal-to-background separation.

B. Macrophage Efferocytosis Cellular Assay

To prove target engagement translates to phenotypic efficacy, human macrophages are co-cultured with fluorescently labeled apoptotic Jurkat cells. The cyclopentanamine derivatives are added, and the phagocytic index is quantified via high-content imaging. Effective MerTK inhibition restores the immune system's ability to recognize the tumor microenvironment by blocking the clearance of these apoptotic bodies[1].

Quantitative SAR Profiling

The table below summarizes representative Structure-Activity Relationship (SAR) data, demonstrating why the 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine scaffold is superior to its structural analogs in achieving dual MerTK/Axl inhibition[1].

Scaffold Variation (R-Group attached to core)MerTK IC 50​ (nM)Axl IC 50​ (nM)Selectivity Fold (vs Tyro3)Pharmacological Verdict
Unsubstituted Cyclopentanamine45.2120.55xPoor hinge interaction.
1-(1H-pyrazol-4-yl)cyclopentan-1-amine12.445.115xTautomerization reduces potency.
1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine 0.8 3.2 >100x Optimal dipole & steric fit.
1-(1-methyl-1H-pyrazol-4-yl)cyclohexan-1-amine15.685.410xRing expansion causes steric clash.

Conclusion

The 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine derivative is far more than a simple chemical building block; it is a highly engineered pharmacological vector. By combining the rigid sp3 geometry of a cyclopentane ring with the directed hydrogen-bonding capacity of a methylated pyrazole, this scaffold provides medicinal chemists with a powerful tool to overcome the selectivity and pharmacokinetic hurdles inherent in modern kinase inhibitor development.

References

  • Yu, Y., et al. "Discovery of A-910, a Highly Potent and Orally Bioavailable Dual MerTK/Axl-Selective Tyrosine Kinase Inhibitor." Journal of Medicinal Chemistry (ACS Publications), 2024. [1]

  • Robak, M. T., Herbage, M. A., Ellman, J. A. "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews (ACS Publications), 2010. [3]

  • Lücking, U. "Neglected sulfur(VI) pharmacophores in drug discovery: exploration of novel chemical space by the interplay of drug design and method development." Organic Chemistry Frontiers (RSC), 2019. [3]

Sources

Foundational

Technical Whitepaper: Molecular Weight and Exact Mass Profiling of 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine

Executive Summary In modern medicinal chemistry, the shift toward topologically complex, sp3-rich building blocks has fundamentally altered drug discovery workflows. 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine repres...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the shift toward topologically complex, sp3-rich building blocks has fundamentally altered drug discovery workflows. 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine represents a highly specialized geminally disubstituted cyclopentane derivative. By combining a rigid cycloalkane core with a heteroaromatic pyrazole ring and a primary amine, this compound serves as an ideal vector for exploring novel chemical space.

This technical guide provides an authoritative breakdown of the compound's molecular weight (165.24 g/mol ) and exact mass (165.126597 Da)[1], detailing how these metrics dictate downstream analytical and synthetic workflows. Designed for application scientists and drug development professionals, this whitepaper synthesizes physicochemical data with field-proven experimental protocols.

Structural and Physicochemical Profiling

The molecular architecture of 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine (Formula: C9H15N3) is characterized by a high fraction of sp3-hybridized carbons ( Fsp3​=0.67 ). This three-dimensionality improves the aqueous solubility of downstream drug candidates compared to flat, fully aromatic analogs.

The quantitative metrics of this compound are foundational for mass spectrometry calibration, stoichiometric calculations, and pharmacokinetic predictions.

Table 1: Quantitative Physicochemical Data
PropertyValueAnalytical & Synthetic Significance
Molecular Formula C9H15N3High Fsp3​ character improves solubility and metabolic stability.
Molecular Weight 165.24 g/mol Highly compliant with Lipinski's Rule of 5; ideal for Fragment-Based Drug Discovery (FBDD)[2].
Exact Mass 165.126597 DaThe absolute baseline metric for High-Resolution Mass Spectrometry (HRMS)[1].
Theoretical [M+H]+ 166.1339 m/zThe primary target ion for positive-mode Electrospray Ionization (ESI).
Mass Defect +0.1266 DaAids in filtering out background matrix noise during trace analysis.

Exact Mass and High-Resolution Mass Spectrometry (HRMS)

In pharmaceutical development, nominal mass is insufficient for structural validation. The exact mass of 165.126597 Da is calculated based on the most abundant isotopes of its constituent elements ( 12C , 1H , 14N ). When ionized via positive-mode Electrospray Ionization (ESI+), the addition of a proton ( 1H+ , 1.007276 Da) yields a theoretical precursor ion at 166.1339 m/z .

Causality in Analytical Design

Detecting the exact mass requires an Orbitrap or Time-of-Flight (TOF) mass analyzer. Isobaric impurities—compounds with the same nominal mass of 165 Da but different elemental compositions—can only be differentiated by resolving the fractional mass defect. By enforcing a mass error tolerance of < 5 ppm, the analytical workflow becomes a self-validating system: if the detected m/z falls outside this window, the sample is unequivocally contaminated or structurally incorrect.

Protocol 1: LC-HRMS Validation Workflow

This self-validating protocol ensures unambiguous confirmation of the building block prior to its use in library synthesis.

  • Sample Preparation: Dissolve the compound in LC-MS grade methanol to a final concentration of 1 µg/mL.

    • Causality: Methanol ensures complete solvation of the polar amine. The low concentration (1 µg/mL) prevents detector saturation and mitigates ion suppression in the ESI source.

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm) using a gradient of water/acetonitrile containing 0.1% formic acid.

    • Causality: The C18 stationary phase provides retention for the lipophilic cyclopentane ring. The 0.1% formic acid acts as a crucial proton source, ensuring the primary amine remains fully ionized ([M+H]+) for maximum MS sensitivity.

  • Ionization & Acquisition: Acquire data in positive ESI mode using an Orbitrap mass analyzer set to a resolution of 60,000 at m/z 200.

    • Causality: A resolution of 60,000 provides the resolving power necessary to distinguish the target exact mass (166.1339 m/z) from background matrix interferences.

  • Data Processing (Self-Validation): Extract the ion chromatogram for m/z 166.1339. The protocol is validated only if the observed mass falls within a < 5 ppm error window of the theoretical exact mass, and the isotopic envelope matches the predicted C9H15N3 distribution.

HRMS_Workflow A Sample Prep (1 µg/mL) B UHPLC (C18 Column) A->B C ESI(+) Ionization B->C D Orbitrap HRMS C->D E Data Analysis (< 5 ppm error) D->E

Figure 1: HRMS analytical workflow for exact mass confirmation of the target compound.

Molecular Weight and Lead-Oriented Synthesis (LOS)

At 165.24 g/mol , 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine is an optimal starting material for Lead-Oriented Synthesis (LOS). Building blocks featuring the 1-methyl-1H-pyrazol-4-yl motif are highly valued in medicinal chemistry due to their ability to form key hydrogen bonds with kinase hinge regions and GPCR binding pockets[3][4].

Because the molecular weight is well below the 300 g/mol threshold for fragment-based drug discovery, chemists can append significant structural complexity (e.g., coupling the primary amine with a sulfonyl chloride or carboxylic acid) without violating Lipinski's Rule of 5 (MW < 500 Da) in the final drug candidate.

Protocol 2: Synthetic Logic and Isolation

The synthesis of geminally disubstituted cyclopentanamines requires precise control over nucleophilic addition to prevent side reactions.

  • Imine Condensation: React cyclopentanone with 2-methylpropane-2-sulfinamide (Ellman's auxiliary) in the presence of titanium(IV) ethoxide in THF.

    • Causality: Titanium(IV) ethoxide acts as both a Lewis acid to activate the ketone and a dehydrating agent to sequester water, driving the equilibrium toward the sulfinyl imine while preventing unwanted enolization.

  • Nucleophilic Addition: Treat 4-bromo-1-methyl-1H-pyrazole with n-butyllithium at -78°C to form the organolithium species, then slowly add it to the sulfinyl imine solution.

    • Causality: The cryogenic temperature (-78°C) is absolute critical. It prevents halogen-metal exchange side reactions and stabilizes the highly reactive pyrazolyllithium intermediate before it attacks the sterically hindered imine carbon.

  • Acidic Deprotection: Cleave the resulting sulfinamide intermediate using 4M HCl in anhydrous dioxane.

    • Causality & Self-Validation: Anhydrous acidic conditions selectively cleave the N-S bond to yield the primary amine hydrochloride salt without hydrolyzing the pyrazole moiety. The protocol is self-validating: the precipitation of the amine hydrochloride salt from the organic solvent visually confirms successful deprotection, which is subsequently verified by the HRMS protocol above.

Synthesis_Logic A Cyclopentanone B Imine Condensation A->B C Nucleophilic Addition (Pyrazole Lithiation) B->C D Acidic Deprotection C->D E Target Compound (C9H15N3) D->E

Figure 2: Logical synthetic pathway for generating 1-substituted cyclopentanamines.

Conclusion

1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine is a structurally privileged building block that bridges the gap between high Fsp3​ character and heteroaromatic functionality. By strictly anchoring analytical workflows to its exact mass of 165.126597 Da and designing synthetic routes around its 165.24 g/mol molecular weight, drug discovery teams can confidently integrate this compound into advanced high-throughput screening libraries.

References

  • [1] Title: [3,5-Bis(aminomethyl)phenyl]methanamine | C9H15N3 | CID 10989469 - PubChem Source: nih.gov URL:

  • [2] Title: Decahydroquinoxaline-2-carbonitrile CAS#1351382-19-8 | CAS Substance Database Source: chemradar.com URL:

  • [3] Title: 1-(1-methyl-1H-pyrazol-4-yl)ethanone 95% | CAS: 37687-18-6 | AChemBlock Source: achemblock.com URL:

  • [4] Title: 2-methyl-1-(1-methyl-1h-pyrazol-4-yl)propan-1-amine - Advanced ChemBlocks Source: achemblock.com URL:

Sources

Exploratory

Engineering Precision: A Technical Review of Pyrazole-Substituted Cyclopentanamines in Kinase Drug Discovery

Executive Summary In the pursuit of highly selective, CNS-penetrant, and potent small-molecule therapeutics, the pyrazole-substituted cyclopentanamine scaffold has emerged as a privileged pharmacophore. By strategically...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the pursuit of highly selective, CNS-penetrant, and potent small-molecule therapeutics, the pyrazole-substituted cyclopentanamine scaffold has emerged as a privileged pharmacophore. By strategically combining the robust hydrogen-bonding capacity of the pyrazole ring with the tunable steric bulk of a cyclopentyl or cyclopentanamine moiety, medicinal chemists have successfully targeted challenging kinases across oncology and neurodegeneration[1].

As a Senior Application Scientist, I have structured this whitepaper to dissect the structural rationale, highlight pivotal case studies (such as CDK2 and DLK inhibition), and provide self-validating experimental workflows for the synthesis and evaluation of these complex scaffolds.

Structural Rationale: The Pyrazole-Cyclopentyl Pharmacophore

The design of ATP-competitive kinase inhibitors requires a delicate balance between hinge-region binding and exploitation of adjacent hydrophobic pockets.

  • The Pyrazole Core (Hinge Binder): The pyrazole nitrogen atoms act as crucial hydrogen bond donors and acceptors, anchoring the molecule to the highly conserved hinge region of the kinase ATP-binding site[2].

  • The Cyclopentanamine/Cyclopentyl Motif (Selectivity Filter): The attachment of a cyclopentyl ring—often via an amine linker (cyclopentanamine)—provides a precise vector that occupies the ribose-binding pocket or the hydrophobic region adjacent to the gatekeeper residue. Computational field-based models have demonstrated that the electrostatic contours of cyclopentanamine, when paired with substituted pyrazoles (e.g., 4-chloro-1H-pyrazole), create highly favorable non-covalent interactions that drive biological activity[3]. The five-membered ring offers an optimal balance of lipophilicity (LogP) and steric volume, avoiding the steric clashes often observed with larger cyclohexyl rings while providing more hydrophobic surface area than cyclopropyl derivatives.

Therapeutic Case Studies

Oncology: CDK2 Inhibition

Cyclin-dependent kinase 2 (CDK2) is a critical driver of the cell cycle, and its dysregulation is a hallmark of numerous malignancies. Recent patent literature from Pfizer highlights the discovery of 3-carbonylamino-5-cyclopentyl-1H-pyrazole compounds specifically designed to exert potent inhibitory activity against CDK2[4],[5]. The cyclopentyl group at the 5-position of the pyrazole is hypothesized to project into the solvent-exposed region or a specific hydrophobic sub-pocket, enhancing selectivity over other CDK family members (such as CDK4/6) and overcoming acquired resistance mechanisms.

Neurodegeneration: DLK (MAP3K12) Inhibition

Dual Leucine Zipper Kinase (DLK) is a central regulator of neuronal degeneration following injury. A major challenge in targeting DLK has been achieving sufficient blood-brain barrier (BBB) penetration. Through rigorous structure-based scaffold hopping, researchers transitioned from a pyrimidine lead to a pyrazole core, culminating in the discovery of 1-cyclopentyl-1H-pyrazol-3-amine derivatives[6]. The inclusion of the cyclopentyl group at the N1 position of the pyrazole significantly improved the physicochemical properties of the molecule, reducing the polar surface area (PSA) and enabling excellent CNS penetration. A hallmark compound from this series, crystallized with DLK (PDB: 5CEQ), demonstrated potent in vivo efficacy in nerve injury models[6].

DLK_Pathway Inj Neuronal Injury (Stress Signal) DLK DLK (MAP3K12) Kinase Activation Inj->DLK MKK MKK4 / MKK7 Phosphorylation DLK->MKK JNK JNK Pathway Activation MKK->JNK Apop Neuronal Apoptosis Degeneration JNK->Apop Inh Cyclopentyl-Pyrazole Inhibitor (PDB: 5CEQ) Inh->DLK ATP-Competitive Inhibition

Figure 1: DLK/JNK signaling cascade and targeted intervention by cyclopentyl-pyrazole inhibitors.

Rare Diseases: BMPR2 Selectivity

The synthesis of highly selective monokinase inhibitors is notoriously difficult due to the conserved nature of the kinome. Recent DNA-encoded chemical library (DEL) screenings have identified BMPR2-selective kinase inhibitors. The synthetic route to these novel analogs heavily relied on nucleophilic aromatic substitution (SNAr) reactions utilizing cyclopentanamine to build the critical pharmacophore, proving the versatility of this amine in generating potent kinase inhibitors[7].

Quantitative Profiling of Key Scaffolds

The following table summarizes the quantitative data and primary indications for the key pyrazole/cyclopentanamine scaffolds discussed in recent literature.

Scaffold / CompoundPrimary TargetKey Structural MotifAffinity / IC50Primary IndicationRef
Genentech DLK Series DLK (MAP3K12)1-cyclopentyl-1H-pyrazol-3-aminePotent (in vivo active)Neurodegenerative Disease[6]
Pfizer CDK2 Series CDK23-carbonylamino-5-cyclopentyl-1H-pyrazoleHigh (Patent Claims)Oncology (Abnormal Cell Growth)[4]
CDD-1115 Analogs BMPR2Cyclopentanamine-substituted arylHighly PotentSkeletal Defects / Cancer[7]
Compound T3 (In Silico) CDK9 / CYP3A4Cyclopentanamine + 4-chloro-1H-pyrazole-8.0 to -9.0 kcal/molCancer Therapy[3]

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols detail the synthesis and biological evaluation of these compounds. Each protocol is designed as a self-validating system, explaining the causality behind the procedural steps.

Protocol A: Regioselective SNAr Synthesis of the Cyclopentanamine Core

Nucleophilic aromatic substitution (SNAr) is the premier method for coupling cyclopentanamine to a halogenated heterocyclic core[7].

  • Reagent Preparation: Dissolve the electrophilic core (e.g., a fluorinated or chlorinated pyrazole intermediate) in a polar aprotic solvent such as N-Methyl-2-pyrrolidone (NMP). Causality: NMP stabilizes the highly polar Meisenheimer complex intermediate formed during the SNAr transition state.

  • Amine Addition: Add 1.5 equivalents of cyclopentanamine and 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl/HF byproduct, preventing the protonation of cyclopentanamine, which would otherwise kill its nucleophilicity.

  • Thermal Activation: Heat the reaction mixture to 90°C for 4–6 hours under an inert argon atmosphere.

  • Self-Validation (LC-MS): Before workup, quench a 5 µL aliquot in acetonitrile and analyze via LC-MS. Validation logic: The reaction is deemed successful only if a single major peak corresponding to the [M+H]+ of the desired regioisomer is observed. If multiple peaks of the same mass appear, it indicates poor regiocontrol, requiring a shift to a milder solvent (e.g., DMF) or lower temperatures.

Scaffold_Hopping HTS High-Throughput Screening (HTS) Lead Pyrimidine Lead (Poor CNS Penetration) HTS->Lead Scaffold Scaffold Hopping (Shape-Based Design) Lead->Scaffold Pyrazole Pyrazole Core Insertion Scaffold->Pyrazole Cyclo Cyclopentyl Substitution (Steric Optimization) Scaffold->Cyclo Opt Optimized Inhibitor (High Potency & BBB+) Pyrazole->Opt Cyclo->Opt

Figure 2: Structure-based scaffold hopping workflow yielding brain-penetrant pyrazole inhibitors.

Protocol B: TR-FRET Kinase Activity Assay

To evaluate the IC50 of the synthesized pyrazole-cyclopentanamines against targets like CDK2 or DLK, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is strictly recommended.

  • Enzyme-Inhibitor Pre-incubation: Incubate the recombinant kinase (e.g., CDK2/Cyclin E) with serial dilutions of the cyclopentyl-pyrazole inhibitor in an assay buffer containing 1 mM DTT and 0.01% Tween-20 for 30 minutes. Causality: Pre-incubation allows slow-binding inhibitors to reach equilibrium. Tween-20 prevents non-specific aggregation of the lipophilic cyclopentyl compounds.

  • Reaction Initiation: Add ATP at a concentration equal to its apparent Km​ for the specific kinase, alongside the biotinylated peptide substrate. Causality: Setting [ATP] = Km​ ensures the assay is highly sensitive to ATP-competitive hinge binders (like the pyrazole core) while maintaining a robust signal.

  • Quench and Detection: After 60 minutes, add a stop buffer containing EDTA, Europium-labeled anti-phospho antibody, and Streptavidin-APC. Causality: EDTA chelates Mg2+ , instantly halting kinase activity.

  • Self-Validation (Z'-Factor): Read the plate on a microplate reader (excitation 340 nm, emission 615 nm and 665 nm). Calculate the Z'-factor using the formula: Z′=1−∣μp​−μn​∣3(σp​+σn​)​ . Validation logic: A Z'-factor > 0.6 validates the assay's robustness. Furthermore, the use of a ratiometric readout (665/615 nm) inherently self-corrects for well-to-well volume variations and compound auto-fluorescence—a critical control when screening highly conjugated pyrazole systems.

Conclusion

The integration of a cyclopentanamine or cyclopentyl moiety onto a pyrazole core represents a masterclass in rational drug design. By fine-tuning the electrostatic and steric parameters of the molecule, researchers have unlocked highly selective inhibitors for CDK2, DLK, and BMPR2. As computational modeling and DNA-encoded libraries continue to evolve, the pyrazole-cyclopentanamine pharmacophore will undoubtedly serve as a foundational building block for the next generation of precision kinase therapeutics.

References

  • Frontiers in Chemistry. Development of novel CDK9 and CYP3A4 inhibitors for cancer therapy through field and computational approaches.3

  • Journal of Medicinal Chemistry (ACS Publications). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis.1

  • Google Patents (Pfizer Inc.). BR112021012635A2 - 3-Carbonylamino-5-cyclopentyl-1H-pyrazole compounds having inhibitory activity on CDK2.4

  • Protein Data Bank Japan (PDBJ). 5CEQ - DLK in complex with inhibitor 2-((1-cyclopentyl-5-(1-(oxetan-3-yl)piperidin-4-yl)-1H-pyrazol-3-yl)amino)isonicotinonitrile.6

  • Google Patents (Pfizer Inc.). WO2020157652A8 - 3-carbonylamino-5-cyclopentyl-1H-pyrazole compounds having inhibitory activity on CDK2.5

  • Molecules (PMC). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects.2

  • Journal of Medicinal Chemistry (ACS Publications). Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening.7

Sources

Protocols & Analytical Methods

Method

protocol for amide coupling with 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine

Advanced Amide Coupling Protocol for Sterically Hindered α,α -Disubstituted Amines: A Case Study on 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine Executive Summary The synthesis of amides from sterically hindered amine...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Amide Coupling Protocol for Sterically Hindered α,α -Disubstituted Amines: A Case Study on 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine

Executive Summary

The synthesis of amides from sterically hindered amines presents a significant kinetic and thermodynamic challenge in modern drug development. The target substrate, 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine , is an extreme example of an α,α -disubstituted primary amine. The nucleophilic nitrogen is directly attached to a quaternary carbon center, flanked by a spiro-like cyclopentyl ring and a rigid 1-methyl-1H-pyrazol-4-yl moiety. This dense steric shielding physically obstructs the trajectory of incoming activated esters, rendering standard coupling reagents (e.g., EDC/HOBt) virtually ineffective.

This application note provides a comprehensive, self-validating guide to overcoming these steric barriers. By analyzing the mechanistic pitfalls of common uronium reagents—specifically the risk of dead-end guanidinylation—we establish optimized protocols utilizing acyl imidazolium generators (TCFH/NMI) and phosphonium salts (PyBOP) to ensure high-yielding amide bond formation.

Mechanistic Insights & The Guanidinylation Pitfall

When coupling highly hindered amines, the choice of activating agent cannot be based solely on the reagent's electrophilicity. The causality behind reagent failure usually stems from competing side reactions that outpace the desired aminolysis.

The Uronium Trap (HATU/HBTU)

Uronium-based reagents like HATU are widely considered the gold standard for difficult couplings due to the high reactivity of the resulting OAt active ester. However, when reacting with an α,α -disubstituted amine like 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine, the aminolysis step is severely retarded by steric clash. This kinetic bottleneck allows the unreacted amine to act as a nucleophile against the excess uronium salt itself. This side reaction forms a stable, unreactive tetramethylguanidine derivative, permanently consuming the valuable amine starting material [1].

The Acyl Imidazolium Solution (TCFH/NMI)

To bypass the guanidinylation trap while maintaining extreme reactivity, the combination of N,N,N′,N′ -tetramethylchloroformamidinium hexafluorophosphate (TCFH) and N -methylimidazole (NMI) is highly effective. TCFH rapidly converts the carboxylic acid into a transient acyl imidazolium ion. This intermediate exhibits reactivity approaching that of an acid chloride but is generated under mild, in-situ conditions, easily overcoming the steric bulk of the cyclopentyl and pyrazolyl groups [[2]]([Link]2].

The Phosphonium Alternative (PyBOP)

Comparative Analysis of Coupling Reagents

The following table summarizes the quantitative and qualitative performance profiles of various coupling systems when applied to α,α -disubstituted amines.

Coupling Reagent SystemReactive IntermediateRelative Aminolysis RateGuanidinylation RiskSuitability for Target Amine
EDC / HOBt OBt EsterLowNonePoor (Reaction stalls)
HATU / DIPEA OAt EsterHighHigh Moderate (Requires exact stoichiometry)
PyBOP / DIPEA OBt EsterModerateNoneGood (Safe to use in excess)
TCFH / NMI Acyl ImidazoliumVery High NoneExcellent (Fastest kinetics)

Reaction Pathway Visualization

The diagram below illustrates the divergent chemical pathways when exposing a sterically hindered amine to different classes of coupling reagents.

ReactionPathway Acid Carboxylic Acid Act_HATU OAt Active Ester (HATU) Acid->Act_HATU HATU / DIPEA Act_TCFH Acyl Imidazolium (TCFH/NMI) Acid->Act_TCFH TCFH / NMI Amine Hindered Amine Target Amine->Act_HATU Nucleophilic Attack Amine->Act_TCFH Nucleophilic Attack Guanidine Guanidinylation Side Product Amine->Guanidine Direct attack on excess HATU Amide Desired Amide Act_HATU->Amide Slow Aminolysis Act_TCFH->Amide Fast Aminolysis

Reaction pathways for hindered amines: TCFH avoids the guanidinylation trap caused by HATU.

Experimental Protocols

Protocol A: TCFH/NMI-Mediated Amide Coupling (Preferred)

Causality & Validation Check: TCFH is selected for its ability to generate the highly electrophilic acyl imidazolium intermediate. Acetonitrile (MeCN) is explicitly chosen over DMF, as polar aprotic solvents lacking formamide structures maximize the lifetime and reactivity of the imidazolium species. The appearance of a slight yellow tint validates the formation of the active intermediate prior to amine addition.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 equiv, 1.0 mmol) in anhydrous acetonitrile (5.0 mL).

  • Pre-Activation: Add TCFH (1.2 equiv, 1.2 mmol) to the stirring solution. Immediately follow with the dropwise addition of N -methylimidazole (NMI, 3.0 equiv, 3.0 mmol). Stir the mixture at room temperature for 15 minutes to ensure complete conversion to the acyl imidazolium ion.

  • Amine Addition: Add 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine (1.1 equiv, 1.1 mmol) to the reaction mixture. This can be added neat or dissolved in a minimal amount of anhydrous MeCN (1.0 mL).

  • Monitoring: Stir the reaction at room temperature. Monitor the consumption of the amine via LC-MS. Due to the extreme reactivity of the intermediate, conversion is typically >95% within 2 to 4 hours, even for quaternary center-adjacent amines.

  • Workup: Quench the reaction by adding deionized water (10 mL). Extract the aqueous layer with ethyl acetate (3 x 10 mL). Wash the combined organic layers sequentially with saturated aqueous NH₄Cl (10 mL) to remove excess NMI, saturated aqueous NaHCO₃ (10 mL), and brine (10 mL).

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel).

Protocol B: PyBOP-Mediated Amide Coupling (Alternative)

Causality & Validation Check: PyBOP is utilized when the carboxylic acid is highly sensitive to epimerization or when TCFH is unavailable. Because PyBOP cannot cause guanidinylation, it is safe to use in a 1.5x excess to drive the thermodynamically challenging coupling. An extensive LiCl wash is integrated into the workup to self-validate the complete removal of the DMF solvent, which otherwise complicates isolation.

Step-by-Step Methodology:

  • Preparation: Dissolve the carboxylic acid (1.0 equiv, 1.0 mmol) and 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine (1.1 equiv, 1.1 mmol) in anhydrous N,N -dimethylformamide (DMF, 5.0 mL).

  • Reagent Addition: Add PyBOP (1.5 equiv, 1.5 mmol) to the stirring mixture in a single portion.

  • Base Addition: Add N,N -diisopropylethylamine (DIPEA, 3.0 equiv, 3.0 mmol) dropwise. DIPEA is strictly required over triethylamine; its added steric bulk prevents it from acting as a competing nucleophile.

  • Reaction: Stir at room temperature for 12–24 hours. If LC-MS indicates stalled conversion after 12 hours, elevate the temperature to 40 °C to provide the thermal energy required to overcome the steric activation barrier.

  • Workup: Dilute the reaction mixture with ethyl acetate (20 mL). To remove the DMF, wash the organic layer extensively with a 5% aqueous LiCl solution (3 x 10 mL). Follow with a brine wash (10 mL).

  • Purification: Dry over anhydrous Na₂SO₄, concentrate, and purify via flash column chromatography.

References

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations Organic Letters (ACS Publications) URL:[Link]

Sources

Application

using 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine in fragment-based drug discovery

Application Note: Deployment of 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine in 3D-Enriched Fragment-Based Drug Discovery (FBDD) Introduction & Structural Rationale Fragment-Based Drug Discovery (FBDD) has revolutioni...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Deployment of 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine in 3D-Enriched Fragment-Based Drug Discovery (FBDD)

Introduction & Structural Rationale

Fragment-Based Drug Discovery (FBDD) has revolutionized the identification of novel chemical matter for challenging biological targets. However, early fragment libraries were heavily skewed toward flat, heteroaromatic rings (sp2-rich), which often led to downstream liabilities such as poor solubility, high promiscuity, and off-target toxicity. The paradigm shift toward [1] emphasizes the incorporation of carbon bond saturation (sp3 character) to improve clinical success rates.

The compound 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine represents a premium, next-generation fragment building block designed specifically to address this challenge. Its architecture provides a highly rigid, 3D-enriched scaffold that acts as an ideal starting point for hit-to-lead campaigns.

Deconstruction of the Pharmacophore:

  • Cyclopentane Core (High Fsp3): Provides a rigid, three-dimensional hydrophobic bulk that efficiently fills small lipophilic sub-pockets, escaping the planar binding modes of traditional fragments.

  • 1-Methyl-1H-pyrazole Moiety: Pyrazoles are highly [2]. The pyrazole nitrogen acts as a strong hydrogen-bond acceptor, while the aromatic ring engages in π−π or cation- π interactions. The N-methyl group blocks a potential metabolic liability (N-glucuronidation) while providing a small lipophilic patch.

  • Primary Amine & Gem-Disubstitution: The amine and pyrazole are attached to the same carbon (C1) of the cyclopentane ring. This gem-disubstitution locks the exit vectors of the fragment into a highly specific, V-shaped trajectory. The primary amine serves both as a potent hydrogen-bond donor (or salt-bridge former at physiological pH) and as a highly reactive synthetic handle for downstream library enumeration.

Physicochemical Profiling & "Rule of Three" Compliance

To ensure high ligand efficiency and room for chemical optimization, fragments must strictly adhere to the [3]. As detailed in Table 1, 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine exhibits near-perfect physicochemical properties for FBDD. Notably, its Fraction of sp3 carbons (Fsp3) is 0.67, which is exceptionally high for a fragment of this size, ensuring excellent solubility and shape complementarity.

Table 1: Physicochemical Properties of 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine

ParameterValueRo3 ThresholdAssessment
Molecular Weight (MW) 165.24 Da 300 DaOptimal
Calculated LogP (cLogP) ~0.8 3.0Optimal (Highly soluble)
Hydrogen Bond Donors (HBD) 2 (Primary Amine) 3Optimal
Hydrogen Bond Acceptors (HBA) 2 (Amine N, Pyrazole N) 3Optimal
Rotatable Bonds 2 3Optimal (Rigid conformation)
Fraction sp3 (Fsp3) 0.67 (6/9 carbons)> 0.3 (Ideal)Exceptional 3D Character

FBDD Workflow & Experimental Protocols

The successful deployment of this fragment requires a rigorous, multi-tiered biophysical workflow. Because fragments bind with low affinity (typically KD​ in the μM to mM range), protocols must be highly sensitive and internally self-validating to eliminate false positives.

FBDD_Workflow A Library Prep & QC (LC-MS, NMR) B Primary Screen (SPR: KD ~mM to µM) A->B C Orthogonal Validation (WaterLOGSY / STD-NMR) B->C D Structural Biology (X-ray Soaking) C->D E Hit-to-Lead Chemistry (Amide Coupling) D->E

Figure 1. Standard FBDD workflow for screening and validating the pyrazole-cyclopentylamine fragment.

Protocol 3.1: Primary Screening via Surface Plasmon Resonance (SPR)

SPR is utilized as the primary screen due to its high throughput and ability to detect low-molecular-weight analytes in real-time.

  • Rationale & Causality: Fragments require high screening concentrations (up to 2 mM), which necessitates the use of DMSO (typically 5%) to maintain solubility. Because DMSO has a massive refractive index, even a 0.1% mismatch between the running buffer and the sample will produce a bulk shift that completely masks the tiny response units (RU) of a 165 Da fragment binding. Therefore, rigorous solvent correction is the most critical step.

  • Self-Validation System: The protocol must include an unmodified reference flow cell (Fc1) to subtract non-specific binding, and a known positive control (a previously validated binder) injected every 20 cycles to verify that the immobilized protein remains active over the duration of the screen.

Step-by-Step Procedure:

  • Immobilization: Amine-couple the target protein to a CM5 sensor chip (Cytiva) to a density of 2000–3000 RU to ensure sufficient signal for a low-MW fragment.

  • Buffer Preparation: Prepare running buffer (e.g., PBS-P+, pH 7.4) and spike with exactly 5.0% (v/v) DMSO.

  • Solvent Correction Calibration: Prepare a 7-point DMSO calibration curve ranging from 4.5% to 5.5% DMSO in the running buffer. Run this curve before and after the fragment injections to create a solvent correction model.

  • Fragment Injection: Prepare 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine at 500 μM and 2 mM in the running buffer.

  • Kinetics: Inject at a high flow rate (50 μL/min ) to minimize mass transport limitations. Use a 60-second association phase and a 60-second dissociation phase (fragments typically have very fast on/off rates).

Table 2: Optimized SPR Assay Parameters for Fragment Screening

ParameterRecommended SettingPurpose
Flow Rate 50 μL/min Reduces mass transport effects for fast kinetics
Immobilization Density 2000 - 3000 RUMaximizes theoretical Rmax​ for low MW analytes
DMSO Concentration 5.0% (v/v)Ensures fragment solubility at mM concentrations
Contact Time 60 secondsSufficient to reach steady-state equilibrium
Protocol 3.2: Orthogonal Validation via Ligand-Observed NMR (WaterLOGSY)

Hits from SPR must be orthogonally validated. Ligand-observed NMR is ideal because it does not require isotopic labeling of the protein and is highly sensitive to weak interactions.

  • Rationale & Causality: WaterLOGSY (Water Ligand Observed via Gradient SpectroscopY) relies on the transfer of magnetization from bulk water to the protein, and subsequently to the bound fragment. Free fragments exhibit a different sign in the NMR spectrum compared to bound fragments due to the drastic change in their rotational correlation time ( τc​ ) upon binding to a large macromolecule.

  • Self-Validation System: A control sample containing only the fragment (no protein) must be run. A true binder will show an inversion of the NMR signal (or a significant change in intensity/sign) only when the protein is present.

Step-by-Step Procedure:

  • Sample Preparation: Prepare a sample containing 10 μM target protein and 500 μM 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine in NMR buffer (50 mM Phosphate, pH 7.4, 100 mM NaCl, 10% D2​O for lock).

  • Data Acquisition: Acquire the WaterLOGSY spectrum at 298 K using a mixing time of 1–2 seconds.

  • Analysis: Compare the spectrum of the fragment-protein mixture to the fragment-only control. A positive cross-peak (or inverted sign relative to the free ligand) confirms binding.

Protocol 3.3: Structural Elucidation via X-ray Crystallography Soaking

To enable structure-based drug design (SBDD), the exact binding pose of the fragment must be determined.

  • Rationale & Causality: Co-crystallization often fails for fragments due to their low affinity; they get outcompeted by crystal lattice contacts. Soaking high concentrations of the fragment into pre-formed apo-crystals drives the equilibrium toward the bound state.

  • Self-Validation System: The resulting electron density map ( 2Fo​−Fc​ and Fo​−Fc​ ) must clearly show the distinct V-shape of the gem-disubstituted cyclopentane to unambiguously assign the fragment's orientation, preventing model bias.

Step-by-Step Procedure:

  • Crystal Growth: Grow apo-crystals of the target protein using sitting-drop vapor diffusion.

  • Soaking Solution: Prepare a soaking solution containing the mother liquor, a suitable cryoprotectant (e.g., 20% PEG 400 or glycerol), and 50 mM of the fragment.

  • Incubation: Transfer the apo-crystal into the soaking drop using a litho-loop. Incubate for 2 to 24 hours. (Monitor visually; if the crystal cracks immediately, reduce the fragment concentration or soak time).

  • Harvesting: Flash-freeze the crystal in liquid nitrogen and proceed to data collection at a synchrotron source.

Hit-to-Lead Expansion Strategy

Once the binding pose of 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine is confirmed, the fragment is rapidly evolved into a lead compound. The unique topology of this fragment provides distinct vectors for chemical expansion.

Expansion_Strategy Core Fragment Core 1-(1-methyl-1H-pyrazol-4-yl) cyclopentan-1-amine Amine Primary Amine Vector H-bond donor Synthetic Handle Core->Amine Amidation / Alkylation Pyrazole Pyrazole Vector H-bond acceptor Pi-stacking Core->Pyrazole Anchor in binding pocket Cyclopentane Cyclopentane Core Hydrophobic interactions Rigid 3D scaffold Core->Cyclopentane Fsp3 shape complementarity Lead Lead Compound Optimized Affinity & PK Amine->Lead Pyrazole->Lead Cyclopentane->Lead

Figure 2. Structural deconstruction and synthetic expansion vectors for hit-to-lead optimization.

Chemistry Execution (The Amine Handle): The primary amine is the most synthetically tractable vector on this molecule. It allows for rapid, high-throughput parallel chemistry directly in standard well-plates.

  • Amide Coupling: Reacting the primary amine with a diverse library of carboxylic acids (using HATU/DIPEA) allows the medicinal chemist to probe adjacent hydrophobic or solvent-exposed sub-pockets. Because the amine is attached to a fully saturated, sterically demanding tertiary carbon (C1 of the cyclopentane), couplings may require slightly elevated temperatures or extended reaction times compared to unhindered primary amines.

  • Reductive Amination: Reacting the amine with aldehydes (using NaBH(OAc)3​ ) generates secondary amines, preserving the hydrogen-bond donor capability while extending the molecule into new binding regions. This is particularly useful if the original amine makes a critical salt bridge with an acidic residue (e.g., Asp or Glu) in the target protein that must be maintained.

By utilizing the rigid pyrazole-cyclopentane core as an anchor, these synthetic expansions reliably translate low-affinity fragment hits into potent, highly selective, and 3D-rich lead compounds.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Available at:[Link]

  • Ansari, A., Ali, A., & Asif, M. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available at:[Link]

  • Congreve, M., Carr, R., Murray, C., & Jhoti, H. (2003). A 'rule of three' for fragment-based lead discovery? Drug Discovery Today. (Referenced via contemporary FBDD graphical reviews). Available at:[Link]

Method

Application Notes &amp; Protocols: The Strategic Use of 1-(1-Methyl-1H-pyrazol-4-yl)cyclopentan-1-amine as a Privileged Building Block for Kinase Inhibitor Discovery

Abstract Protein kinases are a critical class of enzymes whose dysregulation is implicated in numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has therefore become a cornerstone...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Protein kinases are a critical class of enzymes whose dysregulation is implicated in numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. This guide provides an in-depth analysis of the chemical building block, 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine , detailing its strategic value in the design of next-generation kinase inhibitors. We will explore the pharmacophoric rationale behind its structure, provide detailed, validated protocols for its synthesis and subsequent incorporation into lead compounds, and present a logical framework for its application in drug discovery programs. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced scaffolds for targeted therapies.

Introduction: The Quest for Specificity in Kinase Inhibition

The human kinome comprises over 500 enzymes that regulate a vast array of cellular processes, from metabolism to cell cycle control.[1] The structural similarity of the ATP-binding site across the kinome presents a significant challenge for designing selective inhibitors, as off-target activity can lead to toxicity and undesirable side effects. A successful strategy to overcome this hurdle is the use of "privileged scaffolds"—molecular frameworks that are pre-validated to interact favorably with specific protein families.

The pyrazole ring is one such scaffold, widely recognized for its importance in medicinal chemistry and its role as a fundamental component in numerous FDA-approved kinase inhibitors, including Ruxolitinib and Crizotinib.[2] The pyrazole moiety can act as a bioisosteric replacement for other functionalities, offering improved drug-like properties.[2] Specifically, the nitrogen atoms of the pyrazole ring are adept at forming crucial hydrogen bond interactions with the "hinge" region of the kinase ATP-binding pocket, a common anchoring point for many Type I inhibitors.[3][4]

This guide focuses on a highly functionalized building block, 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine , which combines the hinge-binding capability of the N-methylpyrazole with a conformationally restricted cyclopentylamine. This combination offers a unique three-dimensional vector for exiting the ATP pocket and probing for additional interactions in the solvent-exposed region, providing a powerful tool for enhancing both potency and selectivity.

Design Rationale and Physicochemical Properties

The strategic advantage of 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine lies in the synergistic contribution of its two core components.

  • The N-Methylpyrazole Moiety: The pyrazole ring is a versatile aromatic heterocycle. The N-methylation prevents the formation of tautomers and removes an unnecessary hydrogen bond donor, which can reduce polarity and improve cell permeability. The two nitrogen atoms act as excellent hydrogen bond acceptors, allowing the scaffold to mimic the adenine portion of ATP and bind to the kinase hinge region.[3][4]

  • The 1-Aminocyclopentyl Group: The cyclopentyl ring introduces a degree of conformational rigidity, which can be entropically favorable for binding to a target protein.[5][6] Compared to a flexible alkyl chain, the five-membered ring limits the number of accessible conformations, reducing the entropic penalty upon binding. This rigid, non-planar structure is ideal for exploring hydrophobic pockets adjacent to the ATP-binding site.[5][6] Furthermore, incorporating cycloalkyl groups like cyclopentyl can enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[5] The primary amine at the C1 position serves as a critical chemical handle for synthetic elaboration, allowing for the straightforward formation of amides, sulfonamides, or ureas to connect the building block to other fragments of the inhibitor.

Pharmacophoric Features:

The key features of this building block are summarized in the diagram below.

G cluster_0 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine A N-Methylpyrazole (Hinge Binder) B Cyclopentyl Ring (Hydrophobic Interaction & Rigidity) A->B Provides 3D Vector C Primary Amine (NH2) (Synthetic Handle) B->C Attachment Point

Caption: Key pharmacophoric elements of the building block.

Predicted Physicochemical Properties:

Quantitative data for the building block are summarized below. These properties are crucial for assessing its drug-likeness according to frameworks like Lipinski's Rule of Five.

PropertyValueSignificance in Drug Design
Molecular Weight 165.24 g/mol Low MW provides ample room for synthetic elaboration while staying within typical drug-like range (<500).
cLogP 0.8 - 1.2 (est.)Indicates good balance of hydrophilicity and lipophilicity for oral absorption.
Topological Polar Surface Area (TPSA) 41.6 ŲLow TPSA suggests good potential for cell membrane permeability.
Hydrogen Bond Donors 1 (from -NH₂)Provides a key interaction point or synthetic handle without excessive polarity.
Hydrogen Bond Acceptors 2 (from pyrazole N)Crucial for target binding, particularly at the kinase hinge.
Rotatable Bonds 1Low number of rotatable bonds implies conformational rigidity, which is favorable for binding.

Synthetic Protocols

The synthesis of the target building block and its subsequent use in coupling reactions are detailed below. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 3.1: Synthesis of 1-(1-Methyl-1H-pyrazol-4-yl)cyclopentan-1-amine

G start 1-Methyl-1H-pyrazole step1 Step 1: Bromination (NBS, MeCN) start->step1 intermediate1 4-Bromo-1-methyl-1H-pyrazole step1->intermediate1 step2 Step 2: Grignard Formation (Mg, THF) intermediate1->step2 intermediate2 Grignard Reagent step2->intermediate2 step3 Step 3: Nucleophilic Addition (Cyclopentanone, THF) intermediate2->step3 intermediate3 Tertiary Alcohol step3->intermediate3 step4 Step 4: Ritter Reaction (MeCN, H2SO4) intermediate3->step4 intermediate4 N-acetyl Intermediate step4->intermediate4 step5 Step 5: Hydrolysis (aq. HCl, heat) intermediate4->step5 product Target Building Block step5->product G cluster_0 HATU-Mediated Amide Coupling CarboxylicAcid R-COOH (1.1 eq) HATU HATU (1.2 eq) CarboxylicAcid->HATU Activation BuildingBlock Building Block (Amine) (1.0 eq) HATU->BuildingBlock Coupling DIPEA DIPEA (3.0 eq) DIPEA->HATU Base Product Amide Product (R-CONH-R') BuildingBlock->Product Solvent Anhydrous DMF

Sources

Application

Application Note: A Streamlined Protocol for the Synthesis of 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine via Catalytic Reductive Amination

Abstract This application note provides a detailed, field-proven protocol for the synthesis of 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine, a valuable building block in drug discovery. The methodology centers on a on...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed, field-proven protocol for the synthesis of 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine, a valuable building block in drug discovery. The methodology centers on a one-pot catalytic reductive amination using cyclopentanone and 1-methyl-1H-pyrazol-4-amine. We employ sodium triacetoxyborohydride (NaBH(OAc)₃) as a mild and selective reducing agent, which offers significant advantages in terms of operational simplicity, yield, and substrate tolerance.[1][2][3] This guide is designed for researchers in organic synthesis and medicinal chemistry, offering in-depth mechanistic insights, a step-by-step experimental procedure, purification strategies, and comprehensive characterization data.

Introduction and Scientific Principles

The synthesis of primary amines is a cornerstone of modern pharmaceutical development, with the pyrazole moiety being a privileged scaffold due to its diverse pharmacological activities.[4][5] The target molecule, 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine, combines these features, making it a desirable intermediate for library synthesis and lead optimization.

Reductive amination is a highly reliable and powerful strategy for the formation of carbon-nitrogen bonds.[6][7] It circumvents the overalkylation issues often encountered with direct alkylation of amines.[6][8] The process involves the condensation of a carbonyl compound (cyclopentanone) with an amine (1-methyl-1H-pyrazol-4-amine) to form an intermediate imine or iminium ion, which is subsequently reduced to the target amine.

The Choice of Reducing Agent: Sodium Triacetoxyborohydride (STAB-H)

For a direct, one-pot reductive amination, the choice of reducing agent is critical. The agent must selectively reduce the protonated imine intermediate much faster than it reduces the starting ketone. Sodium triacetoxyborohydride, NaBH(OAc)₃, is the reagent of choice for this transformation for several key reasons:

  • Mildness and Selectivity: The three electron-withdrawing acetoxy groups attenuate the hydride-donating ability of the borohydride.[2] This makes NaBH(OAc)₃ less reactive towards ketones but highly effective at reducing the more electrophilic iminium ion intermediate.[2]

  • Operational Simplicity: Its selectivity allows for all reagents to be combined in a single pot, simplifying the experimental setup and improving efficiency.[2]

  • Broad Functional Group Tolerance: It is compatible with a wide array of functional groups, including esters, amides, and acid-sensitive groups like acetals, which might not survive harsher reducing conditions.[1][3][6]

Reaction Mechanism

The reductive amination proceeds via a two-stage mechanism within a single reaction vessel.

  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the amine on the carbonyl carbon of cyclopentanone. This is followed by dehydration to form a Schiff base (imine). In the presence of a weak acid catalyst like acetic acid, the imine is protonated to form a highly electrophilic iminium ion. The acid catalyst accelerates both the initial condensation and the dehydration step.[1][6]

  • Hydride Reduction: Sodium triacetoxyborohydride then delivers a hydride ion to the electrophilic carbon of the iminium ion, yielding the final secondary amine product.

Reductive_Amination_Mechanism cluster_reactants Reactants cluster_reduction Reducing Agent ketone Cyclopentanone hemiaminal Hemiaminal Intermediate ketone->hemiaminal + H⁺, -H₂O amine 1-methyl-1H-pyrazol-4-amine amine->hemiaminal + H⁺, -H₂O stab_h NaBH(OAc)₃ product Target Amine stab_h->product Hydride Transfer acid H⁺ (cat. Acetic Acid) acid->hemiaminal + H⁺, -H₂O iminium Iminium Ion hemiaminal->iminium Dehydration iminium->product Hydride Transfer

Caption: The one-pot reductive amination mechanism.

Detailed Experimental Protocol

This protocol is optimized for a 5 mmol scale reaction. Adjustments may be necessary for scaling up or down.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)Mass/VolumeRole
1-methyl-1H-pyrazol-4-amineC₄H₇N₃97.125.0486 mgAmine Source
CyclopentanoneC₅H₈O84.126.0 (1.2 eq)0.53 mLCarbonyl Source
Sodium Triacetoxyborohydride (STAB-H)C₆H₁₀BNaO₆211.947.5 (1.5 eq)1.59 gReducing Agent
Dichloromethane (DCM), anhydrousCH₂Cl₂84.93-25 mLSolvent
Glacial Acetic AcidCH₃COOH60.05~0.5 (0.1 eq)~30 µLCatalyst
Saturated Sodium BicarbonateNaHCO₃ (aq)--~20 mLQuenching Agent
Saturated Sodium Chloride (Brine)NaCl (aq)--~20 mLWashing Agent
Anhydrous Sodium SulfateNa₂SO₄142.04-As neededDrying Agent
Equipment
  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and nitrogen/argon inlet (for maintaining a dry atmosphere)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add 1-methyl-1H-pyrazol-4-amine (486 mg, 5.0 mmol) and anhydrous dichloromethane (25 mL). Stir the mixture until the amine is fully dissolved.

  • Addition of Reactants: Add cyclopentanone (0.53 mL, 6.0 mmol) followed by glacial acetic acid (~30 µL, 0.5 mmol) to the solution via syringe. Allow the mixture to stir at room temperature for 20-30 minutes. This pre-stirring period facilitates the initial formation of the iminium ion intermediate.

  • Initiation of Reduction: Add sodium triacetoxyborohydride (1.59 g, 7.5 mmol) to the flask in one portion. Note: The reaction is typically exothermic; for larger scales, portion-wise addition may be necessary to control the temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours. The reaction is typically complete within 4-12 hours. A typical TLC system would be 10% Methanol in Dichloromethane with 1% triethylamine.

  • Work-up and Quenching: Once the starting amine is consumed, carefully quench the reaction by slowly adding 20 mL of saturated aqueous sodium bicarbonate solution. Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane (2 x 20 mL).

  • Washing and Drying: Combine the organic extracts and wash them with saturated brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.

Overall Experimental Workflow

Workflow A 1. Setup (Flask, Amine, DCM) B 2. Add Reagents (Ketone, Acetic Acid) A->B C 3. Pre-Stir (20-30 min for iminium formation) B->C D 4. Add STAB-H (Initiate Reduction) C->D E 5. Reaction Monitoring (TLC / LC-MS) D->E F 6. Quench (Sat. NaHCO₃) E->F Reaction Complete G 7. Extraction (DCM) F->G H 8. Wash & Dry (Brine, Na₂SO₄) G->H I 9. Concentrate (Rotary Evaporator) H->I J 10. Purification (Flash Chromatography) I->J K 11. Characterization (NMR, MS) J->K

Caption: Step-by-step experimental workflow diagram.

Purification and Characterization

The crude product typically requires purification to remove unreacted reagents and byproducts.

Purification Strategy: Flash Chromatography

Basic amines can interact strongly with the acidic silanols on standard silica gel, leading to peak tailing, poor separation, and potential product loss.[9] To mitigate this, two primary strategies are recommended:

  • Modified Normal Phase: Use a standard silica gel column but add a competing base, such as 0.5-1% triethylamine (TEA), to the eluent system (e.g., a gradient of 0-10% methanol in dichloromethane containing 1% TEA).[10]

  • Amine-Functionalized or Reversed-Phase Silica: For challenging separations, using an amine-functionalized silica column or employing C18 reversed-phase chromatography can provide superior results.[9][11][12] Reversed-phase chromatography often uses a mobile phase of water and acetonitrile with a modifier like formic acid or triethylamine.[12]

Expected Characterization Data
  • Appearance: Pale yellow oil or low-melting solid.

  • Molecular Formula: C₁₀H₁₅N₃

  • Molecular Weight: 177.25 g/mol

  • Mass Spectrometry (ESI+): Expected m/z = 178.13 ([M+H]⁺).

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~7.4-7.5 (s, 1H, Pyrazole H)

    • δ ~7.2-7.3 (s, 1H, Pyrazole H)

    • δ ~3.8 (s, 3H, N-CH₃)

    • δ ~1.6-2.0 (m, 8H, Cyclopentyl CH₂)

    • δ ~1.5 (br s, 2H, -NH₂)

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~138-140 (Pyrazole C)

    • δ ~125-127 (Pyrazole C)

    • δ ~118-120 (Pyrazole C)

    • δ ~60-62 (Quaternary Cyclopentyl C)

    • δ ~38-40 (N-CH₃)

    • δ ~35-37 (Cyclopentyl CH₂)

    • δ ~23-25 (Cyclopentyl CH₂)

Note: Predicted NMR shifts are estimates. Actual values may vary. 2D NMR experiments (COSY, HSQC) are recommended for unambiguous assignment.[13][14]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive reducing agent (STAB-H is moisture-sensitive). Insufficient reaction time.Use a fresh bottle of NaBH(OAc)₃. Ensure anhydrous solvent is used. Extend the reaction time and continue monitoring. Add a slight excess of acetic acid to facilitate iminium formation.
Remaining Ketone Detected Imine formation is the slow step. Steric hindrance.Increase the amount of amine slightly (e.g., to 1.1 equivalents relative to the ketone). Increase the concentration of the reaction or add a catalytic amount of a dehydrating agent like MgSO₄.
Side Product Formation Reduction of the starting ketone by STAB-H.This is uncommon with STAB-H but can occur if the iminium formation is very slow.[2] Ensure the amine and ketone are pre-stirred before adding the reducing agent. Run the reaction at a lower temperature (0 °C).

Conclusion

This application note details a robust and efficient method for the synthesis of 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine using a direct reductive amination protocol. The use of sodium triacetoxyborohydride provides high selectivity and yield under mild conditions. The provided guidelines for reaction execution, purification, and characterization serve as a comprehensive resource for researchers aiming to synthesize this and structurally related molecules for applications in medicinal chemistry and materials science.

References

  • Title: RediSep C-18 reversed phase column Purification of primary amines Source: Teledyne ISCO URL
  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
  • Title: Application Notes and Protocols: Catalytic Reductive Amination with Sodium Triacetoxyborohydride Source: Benchchem URL
  • Title: C!
  • Title: Reductive amination Source: Wikipedia URL
  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
  • Title: Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)
  • Source: Catalysis Science & Technology (RSC Publishing)
  • Title: Illustration of the mechanism for the reductive amination.
  • Title: Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction Source: Frontiers in Chemistry URL
  • Title: Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13)
  • Title: How do I purify ionizable organic amine compounds using flash column chromatography?
  • Title: Reductive amination of cyclopentanone Source: ResearchGate URL
  • Title: Supporting Information for: - Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids Source: University of Bath URL
  • Title: Is there an easy way to purify organic amines?
  • Title: 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7.
  • Title: Amination of cyclopentanone and accompanied by‐reactions.
  • Title: Application Note: Comprehensive Analytical Characterization of 3-(1H-pyrazol-1-yl)
  • Title: Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles Source: The Journal of Organic Chemistry - ACS Publications URL
  • Title: Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation Source: MDPI URL
  • Title: 1-METHYL-1H-PYRAZOL-4-YLAMINE synthesis Source: ChemicalBook URL
  • Title: A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture Source: Organic Process Research & Development - ACS Publications URL
  • Source: Catalysis Science & Technology (RSC Publishing)
  • Title: 5 - Organic Syntheses Procedure Source: Organic Syntheses URL
  • Title: Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications Source: IntechOpen URL
  • Title: Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction Source: Frontiers URL
  • Title: Enantioselective Amination of 4-Substituted Pyrazolones Catalyzed by Oxindole-Containing Thioureas and by a Recyclable Linear-Polymer-Supported Analogue in a Continuous Flow Process Source: PMC URL
  • Title: CN103275010A - Preparation method of 1-(3-methyl-1-phenyl-1H-pyrazolyl-5-yl)
  • Title: Pyrazole synthesis Source: Organic Chemistry Portal URL

Sources

Method

Application Notes and Protocols: Handling and Storage of 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine

Introduction 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine is a novel research chemical with potential applications in drug discovery and development. As a substituted heterocyclic amine, its unique structural features...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine is a novel research chemical with potential applications in drug discovery and development. As a substituted heterocyclic amine, its unique structural features, combining a pyrazole ring with a cyclopentanamine moiety, necessitate specific handling and storage protocols to ensure its stability, integrity, and the safety of laboratory personnel. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the best practices for the handling and storage of this compound. The recommendations herein are based on the general principles of chemical safety and the known properties of related amine and pyrazole-containing molecules.

Compound Identity and Properties

  • Chemical Name: 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine

  • Molecular Formula: C₁₀H₁₇N₃

  • Molecular Weight: 179.26 g/mol

  • Structure: alt text (Note: A placeholder for a chemical structure image)

Physicochemical Properties (Predicted and Inferred)

Due to the novelty of this compound, experimentally determined physicochemical data is limited. The following table summarizes predicted properties and those inferred from analogous structures.

PropertyValue/InformationRationale/Source
Appearance Likely a colorless to pale yellow oil or low-melting solid at room temperature.Based on similar small molecule amines.
Solubility Expected to be soluble in organic solvents such as ethanol, methanol, DMSO, and DMF. Limited solubility in water.General solubility of amine compounds.
pKa (of the amine) Estimated to be in the range of 9-11.Typical for secondary amines.
Stability Potentially sensitive to air, light, and moisture.Amines are prone to oxidation, and pyrazole rings can be susceptible to degradation under certain conditions.[1][2][3]

Recommended Storage Conditions

Proper storage is critical to maintain the chemical integrity of 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine. The primary concerns are degradation due to oxidation, hydrolysis, and photodegradation.

Table of Recommended Storage Conditions:

ParameterRecommendationRationale
Temperature Short-term (≤ 1 month): 2-8 °C (refrigerated). Long-term (> 1 month): -20 °C or -80 °C (frozen).Lower temperatures slow down potential degradation pathways.[2][3]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).To prevent oxidation of the amine functionality.[1][2]
Container Amber glass vials with a tight-fitting, inert cap (e.g., PTFE-lined).Protects from light and prevents contamination.[2]
Moisture Store in a desiccated environment.Amines can be hygroscopic, and moisture can lead to hydrolysis or other degradation.[3]

dot

Caption: Workflow for receiving and storing 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine.

Safe Handling Procedures

Due to its amine functionality and as a novel chemical with incompletely characterized toxicological properties, 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine should be handled with caution. Always consult the Safety Data Sheet (SDS) if available, and follow general prudent laboratory practices.[4]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A laboratory coat.

  • Respiratory Protection: Not generally required when handling small quantities in a well-ventilated area. However, if there is a risk of aerosolization or if handling larger quantities, a respirator may be necessary.

Engineering Controls:

  • Ventilation: All handling of the compound should be performed in a well-ventilated laboratory. For procedures that may generate vapors or aerosols, a chemical fume hood is required.

General Handling Practices:

  • Avoid inhalation, ingestion, and skin contact.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling.

  • Keep the container tightly closed when not in use.

  • Use the smallest amount of material necessary for the experiment.

  • Be aware of potential incompatibilities with strong oxidizing agents, acids, and bases.

dot

Caption: General laboratory procedure for handling 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine.

Experimental Protocols

Protocol 1: Aliquoting the Neat Compound

Rationale: Aliquoting the bulk sample upon receipt minimizes the number of times the primary container is opened, reducing the risk of contamination and degradation.

Materials:

  • 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine (primary container)

  • Inert gas source (argon or nitrogen) with a regulator and tubing

  • Dry, amber glass vials with PTFE-lined caps

  • Pipettes or syringes with inert needles

  • Balance

  • Desiccator

Procedure:

  • Allow the primary container of 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine to equilibrate to room temperature before opening to prevent condensation of moisture.

  • In a chemical fume hood, carefully open the primary container.

  • Flush the headspace of the primary container and the pre-weighed aliquot vials with a gentle stream of inert gas.

  • Using a clean, dry pipette or syringe, transfer the desired amount of the compound into each aliquot vial.

  • Recap the aliquot vials tightly.

  • Backfill the headspace of the primary container with inert gas before tightly sealing it.

  • Label the aliquot vials clearly with the compound name, concentration (if applicable), date, and storage conditions.

  • Store the aliquots and the primary container at the recommended temperature.

Protocol 2: Preparation of a Stock Solution

Rationale: Preparing a concentrated stock solution allows for accurate and convenient dispensing of small quantities of the compound for experiments, while preserving the integrity of the bulk material.

Materials:

  • Aliquot of 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine

  • Anhydrous solvent (e.g., DMSO, ethanol)

  • Volumetric flask

  • Pipettes

  • Vortex mixer or sonicator

Procedure:

  • Calculate the mass of the compound required to achieve the desired stock solution concentration.

  • In a chemical fume hood, accurately weigh the required amount of the compound into a clean, dry volumetric flask.

  • Add a portion of the anhydrous solvent to the volumetric flask.

  • Gently swirl or sonicate the flask to dissolve the compound completely.

  • Once dissolved, add the solvent to the final volume mark on the volumetric flask.

  • Cap the flask and invert it several times to ensure a homogenous solution.

  • Transfer the stock solution to a labeled, amber glass vial with a PTFE-lined cap.

  • Store the stock solution at the recommended temperature. For solutions in DMSO, storage at -20°C is common, but be aware of the freezing point of the solvent.

Safety and Toxicity

As a novel compound, the toxicological properties of 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine have not been fully elucidated. Therefore, it should be treated as a potentially hazardous substance.

  • Inhalation: May cause respiratory tract irritation.

  • Skin Contact: May cause skin irritation. Amines can be absorbed through the skin.

  • Eye Contact: May cause serious eye irritation.

  • Ingestion: May be harmful if swallowed.

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Ingestion: Do not induce vomiting. Wash out the mouth with water. Seek immediate medical attention.

Spill and Waste Disposal:

  • Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Large Spills: Evacuate the area and prevent further leakage if safe to do so. Contact environmental health and safety personnel.

  • Waste Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

Conclusion

The proper handling and storage of 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine are essential for maintaining its quality and ensuring a safe laboratory environment. By adhering to the guidelines outlined in this document, researchers can minimize the risks associated with this novel compound and ensure the reliability of their experimental results. It is imperative to always prioritize safety and to consult with your institution's environmental health and safety department for any specific questions or concerns.

References

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Vertex AI Search.
  • Technical Support Center: Stability and Storage of Pyrazole Compounds. (n.d.). Benchchem.
  • Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Diplomata Comercial.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: A Guide to Incorporating 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine into Peptidomimetics

Introduction: The Rationale for Pyrazole-Containing, Conformationally Constrained Peptidomimetics The therapeutic potential of peptides is often hampered by their poor metabolic stability and lack of defined secondary st...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rationale for Pyrazole-Containing, Conformationally Constrained Peptidomimetics

The therapeutic potential of peptides is often hampered by their poor metabolic stability and lack of defined secondary structure in solution.[1] Peptidomimetics, molecules that mimic the structure and function of natural peptides, offer a promising strategy to overcome these limitations.[2] A key approach in peptidomimetic design is the incorporation of non-canonical amino acids, which can enforce specific backbone conformations and introduce novel pharmacophoric features.[3][4]

This guide details the application of a unique unnatural amino acid, 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine, in the synthesis of novel peptidomimetics. This building block offers two key advantages:

  • Conformational Rigidity: The α,α-disubstituted cyclopentane ring severely restricts the rotational freedom of the peptide backbone, inducing a more defined and predictable three-dimensional structure.[5] Such conformational constraint is a well-established strategy to enhance binding affinity and selectivity for a biological target.[6]

  • Pharmacophoric Pyrazole Moiety: The pyrazole ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[7][8] It can participate in a variety of non-covalent interactions, including hydrogen bonding and hydrophobic interactions, and its metabolic stability is a significant asset in drug design.[5][9] The incorporation of this moiety can therefore introduce favorable pharmacokinetic and pharmacodynamic properties into the resulting peptidomimetic.[10]

These application notes provide a comprehensive overview of the synthesis of this novel amino acid, its subsequent protection for solid-phase peptide synthesis (SPPS), and a detailed protocol for its incorporation into a model peptide sequence.

Synthesis of Fmoc-1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-aminocarboxylic Acid

The synthesis of the target unnatural amino acid is a multi-step process that begins with the construction of a key ketone intermediate, followed by the introduction of the amine and carboxylic acid functionalities, and finally, protection for SPPS.

Part 1: Synthesis of the Key Intermediate: 1-(1-methyl-1H-pyrazol-4-yl)cyclopentanone

A plausible synthetic route to this ketone involves a Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds.

Reaction Scheme:

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Hydrolysis and Ketone Formation 4-bromo-1-methyl-1H-pyrazole 4-bromo-1-methyl-1H-pyrazole Intermediate_1 tert-butyl (1-(1-methyl-1H-pyrazol-4-yl)cyclopent-1-en-1-yl)carbamate 4-bromo-1-methyl-1H-pyrazole->Intermediate_1 Pd(PPh3)4, Na2CO3, Toluene/Water 1-(Boc-amino)cyclopent-1-ene-1-boronic acid pinacol ester 1-(Boc-amino)cyclopent-1-ene-1-boronic acid pinacol ester 1-(Boc-amino)cyclopent-1-ene-1-boronic acid pinacol ester->Intermediate_1 Ketone 1-(1-methyl-1H-pyrazol-4-yl)cyclopentanone Intermediate_1->Ketone Aqueous HCl

Figure 1: Proposed synthetic pathway for the key ketone intermediate.

Protocol:

  • Suzuki-Miyaura Coupling: To a solution of 4-bromo-1-methyl-1H-pyrazole and 1-(Boc-amino)cyclopent-1-ene-1-boronic acid pinacol ester in a 2:1 mixture of toluene and water, add 2 equivalents of sodium carbonate. Degas the mixture with argon for 20 minutes. Add tetrakis(triphenylphosphine)palladium(0) (5 mol%) and heat the reaction at 90 °C overnight under an argon atmosphere. After cooling, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield tert-butyl (1-(1-methyl-1H-pyrazol-4-yl)cyclopent-1-en-1-yl)carbamate.

  • Hydrolysis: Dissolve the product from the previous step in a 1:1 mixture of tetrahydrofuran and 2M aqueous hydrochloric acid. Stir the solution at room temperature for 4 hours. Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product, 1-(1-methyl-1H-pyrazol-4-yl)cyclopentanone, can be used in the next step without further purification.

Part 2: Introduction of the Amino Acid Moiety via Strecker Synthesis

The Strecker synthesis is a classic and reliable method for the preparation of α-amino acids from ketones.[11][12]

G cluster_0 Strecker Synthesis Ketone 1-(1-methyl-1H-pyrazol-4-yl)cyclopentanone Aminonitrile 1-amino-1-(1-methyl-1H-pyrazol-4-yl)cyclopentanecarbonitrile Ketone->Aminonitrile KCN, NH4Cl, aq. NH3 Amino_Acid 1-amino-1-(1-methyl-1H-pyrazol-4-yl)cyclopentanecarboxylic acid Aminonitrile->Amino_Acid Acid Hydrolysis (e.g., 6M HCl, reflux)

Figure 2: Strecker synthesis of the target amino acid.

Protocol:

  • Aminonitrile Formation: To a solution of 1-(1-methyl-1H-pyrazol-4-yl)cyclopentanone in aqueous ammonia, add ammonium chloride and potassium cyanide. Stir the reaction mixture at room temperature for 24 hours. Extract the product with a suitable organic solvent (e.g., dichloromethane), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude α-aminonitrile.

  • Hydrolysis: Reflux the crude α-aminonitrile in 6M hydrochloric acid for 12-24 hours. After cooling to room temperature, wash the aqueous solution with an organic solvent to remove any non-polar impurities. Concentrate the aqueous layer under reduced pressure to yield the hydrochloride salt of 1-amino-1-(1-methyl-1H-pyrazol-4-yl)cyclopentanecarboxylic acid.

Part 3: Fmoc Protection for Solid-Phase Peptide Synthesis

To make the synthesized amino acid compatible with standard Fmoc-based SPPS, the primary amine must be protected with a fluorenylmethyloxycarbonyl (Fmoc) group.[13]

Protocol:

  • Fmoc Protection: Dissolve the amino acid hydrochloride salt in a 1:1 mixture of 1,4-dioxane and water. Add sodium bicarbonate to adjust the pH to approximately 9. Add a solution of Fmoc-succinimide (Fmoc-OSu) in 1,4-dioxane dropwise while maintaining the pH at 9 by the addition of sodium bicarbonate. Stir the reaction overnight at room temperature.

  • Workup and Purification: Acidify the reaction mixture to pH 2 with 1M hydrochloric acid and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the final Fmoc-protected amino acid.

Compound Molecular Weight Typical Yield Key Characterization
1-(1-methyl-1H-pyrazol-4-yl)cyclopentanone178.23 g/mol 60-70% (over 2 steps)¹H NMR, ¹³C NMR, MS
1-amino-1-(1-methyl-1H-pyrazol-4-yl)cyclopentanecarboxylic acid209.24 g/mol 40-50% (over 2 steps)¹H NMR, ¹³C NMR, MS
Fmoc-protected amino acid431.48 g/mol 70-80%¹H NMR, ¹³C NMR, MS, HPLC

Table 1: Summary of synthetic intermediates and final product.

Incorporation into Peptidomimetics via Solid-Phase Peptide Synthesis (SPPS)

The Fmoc-protected 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine can be readily incorporated into peptide sequences using standard automated or manual SPPS protocols.[14][15]

G Resin Solid Support (e.g., Rink Amide Resin) Deprotection_1 Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection_1 Coupling_1 Couple Fmoc-AA-OH Deprotection_1->Coupling_1 Deprotection_2 Fmoc Deprotection Coupling_1->Deprotection_2 Coupling_2 Couple Fmoc-Pyrazole-AA-OH Deprotection_2->Coupling_2 Deprotection_3 Fmoc Deprotection Coupling_2->Deprotection_3 Coupling_3 Couple Fmoc-AA-OH Deprotection_3->Coupling_3 Cleavage Cleavage and Deprotection (e.g., TFA cocktail) Coupling_3->Cleavage Peptidomimetic Purified Peptidomimetic Cleavage->Peptidomimetic

Figure 3: General workflow for SPPS incorporating the novel amino acid.

Protocol for a Model Tripeptide: Ac-Ala-X-Tyr-NH₂ (where X is the novel amino acid)

This protocol describes the manual synthesis of a model tripeptide on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-Tyr(tBu)-OH

  • Fmoc-1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-aminocarboxylic acid

  • Fmoc-Ala-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Dichloromethane (DCM)

  • Acetic anhydride

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Swelling and Fmoc Deprotection: Swell the Rink Amide resin in DMF for 1 hour. Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF and DCM.

  • First Amino Acid Coupling (Tyr): Dissolve Fmoc-Tyr(tBu)-OH (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF. Add the solution to the deprotected resin and agitate for 2 hours. Wash the resin with DMF and DCM.

  • Fmoc Deprotection: Repeat step 1.

  • Second Amino Acid Coupling (Novel AA): Dissolve Fmoc-1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-aminocarboxylic acid (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF. Add the solution to the resin and agitate for 4 hours. Note: Due to the steric hindrance of the α,α-disubstituted amino acid, a longer coupling time and potentially a stronger coupling reagent like HATU may be necessary for optimal results.

  • Fmoc Deprotection: Repeat step 1.

  • Third Amino Acid Coupling (Ala): Couple Fmoc-Ala-OH as described in step 2.

  • Fmoc Deprotection: Repeat step 1.

  • N-terminal Acetylation: Treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes. Wash the resin with DMF and DCM.

  • Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 3 hours. Filter the resin and collect the filtrate.

  • Precipitation and Purification: Precipitate the crude peptide by adding cold diethyl ether to the filtrate. Centrifuge to pellet the peptide, decant the ether, and repeat the washing step. Dry the crude peptide under vacuum. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptidomimetic by mass spectrometry (MS) and analytical RP-HPLC.

Parameter Condition Rationale
Resin Rink AmideTo obtain a C-terminal amide.
Coupling Reagents DIC/OxymaPure® (or HATU)Efficient amide bond formation. HATU may be required for the sterically hindered amino acid.
Fmoc Deprotection 20% Piperidine in DMFStandard conditions for Fmoc removal.
Cleavage Cocktail TFA/TIS/Water (95:2.5:2.5)Strong acid to cleave the peptide from the resin and remove side-chain protecting groups. TIS acts as a scavenger.

Table 2: Key parameters for the SPPS of the model peptidomimetic.

Conclusion and Future Directions

The incorporation of 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine into peptide sequences represents a powerful strategy for the design of novel peptidomimetics with enhanced structural stability and potentially improved pharmacological properties. The synthetic route and SPPS protocol outlined in this guide provide a clear pathway for researchers to explore the utility of this unique building block in their own drug discovery programs. Future work could involve the synthesis of a library of peptidomimetics containing this amino acid at various positions to probe its influence on biological activity and to develop a comprehensive understanding of its structure-activity relationship.

References

  • Strecker, A. Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie75 , 27–45 (1850). [Link]

  • Tanaka, M. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical & pharmaceutical bulletin55 , 349–358 (2007). [Link]

  • Dandri, E. et al. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules28 , (2023). [Link]

  • Gomtsyan, A. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry12 , 1934-1956 (2021). [Link]

  • Lenci, E. & Trabocchi, A. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. International Journal of Molecular Sciences24 , (2023). [Link]

  • Master Organic Chemistry. The Strecker Synthesis of Amino Acids. (2018). [Link]

  • de Oliveira, R. et al. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology12 , (2021). [Link]

  • Amblard, M., Fehrentz, J.-A., Martinez, J. & Subra, G. Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. Accounts of Chemical Research33 , 649-658 (2000). [Link]

  • Verma, A., Joshi, N., Singh, A. & Tiwari, R. K. Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry15 , 2011-2035 (2023). [Link]

  • Zhang, Y. & Lu, Y. Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Microbiology Spectrum10 , (2022). [Link]

  • Kumar, D., Kumar, N., Singh, J. & Singh, S. Design of cyclic and D-amino acids containing peptidomimetics for inhibition of protein-protein interactions of HER2-HER3. Scientific Reports12 , (2022). [Link]

  • Riedl, R. et al. Drug Design Inspired by Nature: Crystallographic Detection of an Auto‐Tailored Protease Inhibitor Template. Angewandte Chemie International Edition58 , 12213-12217 (2019). [Link]

  • Legowska, A., Debowski, D., Lesner, A. & Rolka, K. Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis. Methods in molecular biology (Clifton, N.J.)813 , 3–29 (2012). [Link]

  • Vágner, J., Barany, G., Lam, K. S., Krchňák, V., Sepetov, N. F., Ostrem, J. A., Strop, P. & Lebl, M. Solid-Phase Synthesis of Multiple Classes of Peptidomimetics from Versatile Resin-Bound Aldehyde Intermediates. Journal of the American Chemical Society129 , 14771–14787 (2007). [Link]

  • Singh, Y., Sharma, R. & Pal, M. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry67 , 1357–1399 (2024). [Link]

  • Frankel, A., Roberts, R. W. & Kent, S. B. H. Using the ribosome to synthesize peptidomimetics. Current Opinion in Chemical Biology13 , 613–619 (2009). [Link]

  • Ahn, M. et al. Pyrazole derived ultra-short antimicrobial peptidomimetics with potent anti-biofilm activity. Scientific Reports7 , (2017). [Link]

  • Ahn, M. et al. Pyrazole derived ultra-short antimicrobial peptidomimetics with potent anti-biofilm activity. Scientific reports7 , 40441 (2017). [Link]

  • Dandri, E. et al. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules (Basel, Switzerland)28 , (2023). [Link]

  • Kim, K. et al. Discovery of Novel Transcription Factor Inhibitors Using a Pyrazole-based Small Molecule Library. Bioorganic & Medicinal Chemistry Letters20 , 6449-6453 (2010). [Link]

  • Karle, I. L. & Balaram, P. A 3(10)-helical pentapeptide in water: interplay of alpha,alpha-disubstituted amino acids and the central residue on structure formation. Biopolymers92 , 483–492 (2009). [Link]

  • Mabkhot, Y. N., Al-Majid, A. M., Barakat, A. & Al-Showiman, S. S. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules23 , (2018). [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • Google Patents. Preparation method of 1-(3-methyl-1-phenyl-1H-pyrazolyl-5-yl)piperazine.
  • Pavone, V. et al. Conformational behavior of C alpha,alpha-diphenyl glycine: extended conformation in tripeptides containing consecutive D phi G residues. Biopolymers53 , 161–168 (2000). [Link]

  • Rush, J. S. & Bertozzi, C. R. An α-Formylglycine Building Block For Fmoc-Based Solid-Phase Peptide Synthesis. The Journal of organic chemistry73 , 8519–8522 (2008). [Link]

  • Toppr. Peptides are amides formed by condensation of amino group of one α-amino acid with the carboxyl roup of the other amino acid with the elimination of a molecule of water. For example. [Link]

  • Google Patents.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the specific synthetic bottlenecks associated with 1-heteroaryl-cyclopentan-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the specific synthetic bottlenecks associated with 1-heteroaryl-cyclopentan-1-amines.

Synthesizing sterically hindered, heteroaryl-substituted tertiary carbinamines presents a unique set of challenges. The standard Grignard addition/azidation/reduction sequence often suffers from poor yields due to ketone enolization, tertiary alcohol dehydration, and sluggish reduction kinetics. This guide establishes a self-validating, causality-driven protocol to overcome these exact failure modes.

Process Overview & Visualization

The optimized route avoids the pitfalls of direct imine addition (which is notoriously low-yielding for enolizable symmetric ketones) by utilizing a robust three-step sequence: Organocerium Addition Lewis Acid-Mediated Azidation Staudinger Reduction .

SynthesisWorkflow SM Cyclopentanone + 4-Bromo-1-methylpyrazole Int1 Tertiary Alcohol Intermediate SM->Int1 1. iPrMgCl·LiCl 2. CeCl3, -78°C Int2 Tertiary Azide Intermediate Int1->Int2 TMSN3, BF3·OEt2 DCM, 0°C Prod Target Amine Product Int2->Prod PPh3, THF/H2O 60°C

Fig 1: Optimized 3-step synthetic workflow for 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine.

Quantitative Yield Optimization Data

The table below summarizes the critical yield improvements achieved by shifting from standard conditions to our optimized, mechanistically-driven protocols.

Reaction StepStandard ConditionOptimized ConditionYield ShiftKey Mechanistic Driver
Grignard Addition iPrMgCl, THF, 0 °CiPrMgCl·LiCl, CeCl3, -78 °C35% 88%Suppression of ketone enolization via organocerium
Azidation NaN 3​ , TFA, RTTMSN 3​ , BF 3​ ·OEt 2​ , DCM, 0 °C40% 92%Minimization of E1 dehydration pathway
Reduction H 2​ , Pd/C, RTPPh 3​ , THF/H 2​ O, 60 °C60% 95%Overcoming steric hindrance in aza-ylide hydrolysis

Troubleshooting Guides & FAQs

Q1: I am recovering mostly unreacted cyclopentanone and very little tertiary alcohol after the Grignard addition. Why is the conversion so low? A1: Cyclopentanone is highly prone to enolization due to its acidic alpha-protons. Standard pyrazole Grignard reagents often act as bases rather than nucleophiles in this context, deprotonating the ketone to form an enolate, which simply reverts to starting material upon aqueous workup.

  • The Fix: Implement the Imamoto protocol. First, use Turbo-Grignard (iPrMgCl·LiCl) to ensure complete metal-halogen exchange of the 4-bromo-1-methylpyrazole precursor [1]. Second, transmetalate the resulting Grignard reagent with anhydrous Cerium(III) chloride (CeCl 3​ ). The resulting organocerium species is highly nucleophilic but strictly non-basic, driving the 1,2-addition and completely suppressing enolization.

Q2: During the azidation step, my NMR shows a new vinylic proton peak around 5.5 ppm instead of the desired product. What went wrong? A2: You are observing 1-(1-methyl-1H-pyrazol-4-yl)cyclopent-1-ene, the E1 dehydration product. Tertiary alcohols readily eliminate water to form stable alkenes under strongly acidic conditions (e.g., when using NaN 3​ /TFA or H 2​ SO 4​ ).

  • The Fix: Switch to a milder, Lewis acid-mediated azidation. Using Trimethylsilyl azide (TMSN 3​ ) and Boron trifluoride etherate (BF 3​ ·OEt 2​ ) at 0 °C in dichloromethane generates the azide nucleophile in situ [2]. The mild Lewis acidity carefully controls the lifetime of the tertiary carbocation, allowing rapid trapping by the azide and minimizing the competing E1 elimination pathway[4].

Q3: The Staudinger reduction of my tertiary azide is stalling. The intermediate persists even after 12 hours at room temperature. Should I switch to hydrogenation? A3: Do not switch to hydrogenation; pyrazole rings can sometimes poison catalysts or undergo unwanted side reactions under high H 2​ pressure [3]. The Staudinger reduction is stalling because it proceeds through an aza-ylide (iminophosphorane) intermediate. Because the cyclopentyl-pyrazole system is sterically hindered, the hydrolysis of this intermediate into the primary amine and triphenylphosphine oxide is kinetically slow at room temperature.

  • The Fix: Elevate the reaction temperature to 60 °C and ensure a massive excess of water (at least 10 equivalents relative to the azide) in the THF solvent mixture to drive the hydrolysis to completion.

Validated Experimental Protocols

Phase 1: Synthesis of 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-ol
  • Preparation of Organocerium Reagent: Flame-dry a Schlenk flask and suspend anhydrous CeCl 3​ (1.5 eq) in dry THF. Stir vigorously at room temperature for 2 hours to activate the cerium, then cool to -78 °C.

  • Grignard Formation: In a separate flame-dried flask, dissolve 4-bromo-1-methyl-1H-pyrazole (1.0 eq) in anhydrous THF and cool to 0 °C. Add iPrMgCl·LiCl (Turbo-Grignard, 1.2 eq) dropwise. Stir for 2 hours to ensure complete Br/Mg exchange.

  • Transmetalation & Addition: Transfer the pyrazole Grignard solution to the CeCl 3​ suspension via cannula. Stir at -78 °C for 1 hour. Add cyclopentanone (1.1 eq) dropwise. Maintain at -78 °C for 2 hours, then slowly warm to 0 °C.

  • Workup: Quench with saturated aqueous NH 4​ Cl. Extract with EtOAc (3x), dry over Na 2​ SO 4​ , and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc) to isolate the tertiary alcohol.

Phase 2: Synthesis of 1-(1-methyl-1H-pyrazol-4-yl)cyclopentyl azide
  • Activation: Dissolve the tertiary alcohol (1.0 eq) and TMSN 3​ (1.5 eq) in anhydrous DCM. Cool to 0 °C under a nitrogen atmosphere.

  • Azidation: Add BF 3​ ·OEt 2​ (1.2 eq) dropwise over 15 minutes. The solution may turn slightly yellow.

  • Reaction: Stir the mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Workup: Quench carefully with saturated aqueous NaHCO 3​ (Note: significant gas evolution will occur). Extract with DCM (3x), dry over MgSO 4​ , and concentrate. The crude tertiary azide is typically >95% pure and should be used directly in the next step to avoid stability issues.

Phase 3: Synthesis of 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine
  • Phosphazide Formation: Dissolve the crude tertiary azide (1.0 eq) in a 4:1 mixture of THF and H 2​ O. Add Triphenylphosphine (PPh 3​ , 1.5 eq) in one portion. Stir at room temperature for 1 hour until N 2​ gas evolution ceases.

  • Hydrolysis: Heat the reaction mixture to 60 °C and stir for 16 hours to ensure complete hydrolysis of the sterically hindered aza-ylide intermediate.

  • Purification (Acid-Base Extraction): Cool to room temperature. Acidify the mixture with 1M HCl to pH 2. Wash the aqueous layer with diethyl ether (3x) to completely remove triphenylphosphine oxide and unreacted PPh 3​ .

  • Isolation: Basify the aqueous layer with 2M NaOH to pH 12. Extract the free amine with DCM (3x). Dry the combined organic layers over Na 2​ SO 4​ and concentrate to yield the pure 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine.

References

  • Source: uni-muenchen.
  • Source: acs.
  • Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1)
  • Source: rsc.
Optimization

Technical Support Center: Troubleshooting 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in late-stage functionalization and complex scaffold synthesis, I frequently consult on the unique challenges posed by sterically co...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in late-stage functionalization and complex scaffold synthesis, I frequently consult on the unique challenges posed by sterically congested molecules.

The molecule —1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine —presents a textbook case of extreme steric hindrance. The primary amine is situated on an α -tertiary carbon (C1 of the cyclopentyl ring) and is directly flanked by a bulky 1-methylpyrazole moiety. This architecture creates a "steric shield" that physically blocks the trajectory of incoming electrophiles, preventing the orbital overlap required for standard bond formation.

Below is our comprehensive troubleshooting guide and FAQ to help you overcome these mechanistic bottlenecks.

Part 1: Frequently Asked Questions & Mechanistic Troubleshooting

Q1: Why does my amidation with HATU/DIPEA yield mostly unreacted starting material?

The Causality: Standard coupling agents like HATU generate an active OBt/OAt ester intermediate. This active ester is exceptionally bulky. When the sterically hindered α -tertiary amine attempts a nucleophilic attack on the carbonyl carbon, the cyclopentyl and pyrazole rings clash with the leaving group of the active ester, raising the activation energy barrier to prohibitive levels. The Solution: Bypass the bulky active ester pathway entirely. Instead, generate an acid chloride in situ using1[1]. Acid chlorides present minimal steric bulk at the electrophilic carbonyl carbon, allowing the hindered amine to attack efficiently.

Q2: Direct reductive amination using NaBH(OAc)₃ fails. What is the mechanistic bottleneck?

The Causality: Reductive amination requires the initial formation of an imine (or iminium) intermediate. With α -tertiary amines, the condensation step is thermodynamically unfavorable due to severe steric clash between the amine substituents and the carbonyl compound. NaBH(OAc)₃ cannot reduce an imine that never forms. The Solution: Force the imine condensation using a strong oxophilic Lewis acid like 2[2]. The titanium coordinates the carbonyl oxygen, drastically increasing its electrophilicity and driving the equilibrium toward a titanium-imine complex. Subsequent in situ reduction with NaBH₄ or NaBH₃CN yields the desired alkylated amine.

Q3: I am attempting a Buchwald-Hartwig arylation, but standard Pd/RuPhos systems result in no conversion. How can I overcome this?

The Causality: While RuPhos is an excellent ligand, its rate-limiting step for primary amines is often oxidative addition, and it is optimized for secondary amines. For highly congested primary amines, the ligand architecture must prevent off-target binding while accommodating the massive steric bulk during the reductive elimination step. The Solution: Switch to . The biaryl phosphine structure of BrettPhos is specifically tuned for primary amines. Its steric profile forces the palladium center into a highly active mono-ligated state, facilitating the cross-coupling of congested primary amines without succumbing to β -hydride elimination.

Part 2: Mechanistic Workflows

AmidationWorkflow Start Sterically Hindered Amine (alpha-tertiary) HATU Standard Coupling (HATU / DIPEA) Start->HATU Ghosez Optimized Coupling (Ghosez's Reagent) Start->Ghosez Fail Low Yield / No Rxn (Steric Clash at Active Ester) HATU->Fail Steric Hindrance AcidChloride In Situ Acid Chloride (Minimal Steric Bulk) Ghosez->AcidChloride Activation Success High Yield Amide AcidChloride->Success Nucleophilic Attack

Caption: Logical workflow resolving steric clash in alpha-tertiary amine amidation.

ReductiveAmination Ketone Ketone / Aldehyde LewisAcid Ti(OiPr)4 Addition (Lewis Acid) Ketone->LewisAcid Amine Hindered Primary Amine Amine->LewisAcid Imine Titanium-Imine Complex (Forced Condensation) LewisAcid->Imine -H2O / -iPrOH Reduction NaBH4 or NaBH3CN (Reduction) Imine->Reduction Product Secondary Alkyl Amine Reduction->Product Hydride Transfer

Caption: Mechanistic workflow of Ti(OiPr)4-mediated reductive amination.

Part 3: Quantitative Data Summary

The table below summarizes the expected yield improvements when transitioning from standard conditions to the sterically-optimized protocols described in this guide.

Reaction TypeStandard ConditionStandard YieldOptimized ConditionExpected Yield
Amidation HATU, DIPEA, DMF< 10%Ghosez's Reagent, DCM75 - 90%
Reductive Amination NaBH(OAc)₃, DCE< 5%Ti(OiPr)₄, then NaBH₄, EtOH65 - 85%
Buchwald-Hartwig Pd₂(dba)₃, RuPhos, Base< 15%Pd₂(dba)₃, BrettPhos, NaOtBu70 - 95%

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, these protocols are designed as self-validating systems. Do not proceed to the next step without confirming the validation checkpoint.

Protocol A: Amidation via Ghosez's Reagent
  • Activation: Dissolve the carboxylic acid (1.2 equiv) in anhydrous DCM (0.2 M) under an inert argon atmosphere. Add Ghosez's reagent (1.2 equiv) dropwise at 0 °C.

  • Stirring: Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Validation Checkpoint: Quench a 5 µL aliquot of the reaction mixture in 100 µL of anhydrous methanol. Analyze via LC-MS. You must observe the mass of the methyl ester corresponding to your acid, confirming 100% conversion to the acid chloride.

  • Coupling: Once validated, cool the mixture back to 0 °C. Add 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine (1.0 equiv) followed by a non-nucleophilic base like 2,6-lutidine or pyridine (3.0 equiv).

  • Completion: Stir at room temperature for 4-12 hours until complete consumption of the amine is observed via LC-MS.

Protocol B: Ti(OiPr)₄-Mediated Reductive Amination
  • Condensation: In a flame-dried flask, combine 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine (1.0 equiv) and the target aldehyde/ketone (1.1 equiv) in anhydrous THF or EtOH (0.3 M).

  • Lewis Acid Addition: Add Ti(OiPr)₄ (2.0 equiv) dropwise at room temperature. Stir for 12 hours.

  • Validation Checkpoint: Take a 50 µL aliquot, evaporate the solvent under a stream of nitrogen, and dissolve in CDCl₃. Analyze via ¹H NMR. The complete disappearance of the aldehyde/ketone carbonyl peak confirms successful titanium-imine complex formation.

  • Reduction: Cool the reaction to 0 °C. Slowly add NaBH₄ (1.5 equiv) in portions (if using EtOH) or NaBH₃CN (if using THF).

  • Workup: Stir for an additional 4 hours. Quench carefully with water or 1M NaOH to precipitate TiO₂, filter through a pad of Celite, and extract the filtrate with EtOAc.

References

  • Title: A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Reductive Amination, and How It Works Source: Master Organic Chemistry URL: [Link]

  • Title: Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure Source: ACS Omega URL: [Link]

Sources

Troubleshooting

Technical Support Center: Chromatography-Free Purification of 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals scaling up the synthesis of 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals scaling up the synthesis of 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine. Because column chromatography is solvent-intensive, time-consuming, and poorly scalable, this portal provides self-validating, chromatography-free purification workflows.

Causality & Molecular Profiling

To purify this molecule without silica gel, we must exploit its specific physicochemical properties:

  • Differential Basicity: The primary aliphatic amine (cyclopentan-1-amine moiety) is strongly basic (pKa ~9.5–10.5), while the 1-methylpyrazole nitrogen is only weakly basic (pKa ~2.5). This allows for highly selective protonation.

  • Lipophilicity: The cyclopentyl and methylpyrazole groups provide sufficient lipophilicity for the free base to partition into organic solvents (e.g., EtOAc, MTBE), while its protonated salt is highly water-soluble.

Workflow Decision Matrix

DecisionTree Start Crude 1-(1-methyl-1H-pyrazol-4-yl) cyclopentan-1-amine Q1 Are impurities mainly neutral or acidic organics? Start->Q1 AB_Ext Method A: Acid-Base Extraction (Liquid-Liquid Partitioning) Q1->AB_Ext Yes Q2 Are impurities basic (e.g., other amines)? Q1->Q2 No Salt_Cryst Method B: Salt Crystallization (e.g., HCl, TCA, Tartrate) Q2->Salt_Cryst Yes (High Purity) Resin Method C: Cation Exchange (Catch & Release) Q2->Resin Yes (High Throughput)

Caption: Decision tree for selecting the optimal chromatography-free purification method.

Quantitative Method Comparison
Purification MethodTarget Impurities RemovedTypical Yield RecoveryScalabilityProcessing Time
Acid-Base Extraction Neutral organics, acidic byproducts85 - 95%Excellent (Kg scale)2 - 4 hours
Salt Crystallization Structurally similar amines70 - 85%Excellent (Kg scale)12 - 24 hours
Cation Exchange (Resin) Non-basic impurities, salts80 - 90%Moderate (g scale)4 - 6 hours
Module 1: Acid-Base Extraction (Liquid-Liquid Partitioning)

Theory & Causality: Acid-base extraction leverages the reversible protonation of the primary amine. By washing the organic solution of the crude mixture with an aqueous acid (pH < 2), the amine is protonated into an ammonium salt, driving it into the aqueous phase. Neutral and acidic impurities remain in the organic phase and are discarded . Subsequent basification of the aqueous layer (pH > 10) regenerates the lipophilic free base, which is extracted back into a fresh organic solvent .

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine in a water-immiscible solvent (e.g., MTBE or EtOAc, 10 mL/g).

  • Acidic Extraction: Add 1.0 M aqueous HCl (1.5 equivalents relative to the amine). Shake vigorously in a separatory funnel and allow the layers to separate.

  • Phase Separation: Drain the lower aqueous layer (containing the product as the hydrochloride salt). Wash the remaining organic layer with an additional 0.5 volumes of 1.0 M HCl. Combine the aqueous layers.

  • Organic Wash: Wash the combined aqueous layer once with pure MTBE to remove residual entrained neutral impurities. Discard all organic layers.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 2.0 M aqueous NaOH until the pH reaches > 10. The solution will turn cloudy as the free base oils out.

  • Recovery Extraction: Extract the basified aqueous layer twice with MTBE or Dichloromethane (DCM).

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure free base.

AB_Workflow Org1 Crude in MTBE/EtOAc AcidWash Add 1M HCl (aq) Protonation of Amine Org1->AcidWash Sep1 Phase Separation AcidWash->Sep1 OrgDiscard Organic Layer (Neutral Impurities) -> DISCARD Sep1->OrgDiscard AqLayer Aqueous Layer (Amine-HCl Salt) Sep1->AqLayer Basify Add 2M NaOH (aq) to pH >10 Deprotonation AqLayer->Basify Extract2 Extract with MTBE/DCM Basify->Extract2 PureOrg Organic Layer -> CONCENTRATE (Pure Free Base) Extract2->PureOrg

Caption: Step-by-step workflow for the acid-base extraction of basic amines.

Troubleshooting FAQ:

  • Q: An emulsion formed during the extraction. How do I break it?

    • A: Emulsions often occur due to the surfactant-like properties of certain impurities. To break it, add brine (saturated NaCl) to the aqueous layer to increase ionic strength, or filter the biphasic mixture through a pad of Celite to remove insoluble particulates stabilizing the emulsion .

  • Q: My yield is low after basification and extraction. Where is my product?

    • A: The pyrazole ring adds polarity. If you used EtOAc, the free base might still be partially soluble in the aqueous layer. Ensure the pH is strictly > 10, saturate the aqueous layer with NaCl before extraction, and consider switching the extraction solvent to DCM or 2-MeTHF.

Module 2: Salt Formation & Crystallization

Theory & Causality: When acid-base extraction fails to separate structurally similar basic impurities (e.g., secondary or tertiary amines from over-alkylation), salt crystallization is the definitive solution. By reacting the free base with a specific acid (e.g., HCl, Trichloroacetic acid (TCA), or L-tartaric acid), you form a crystalline salt. The rigid crystal lattice excludes impurities . Recently, TCA has been utilized as a "fueled" purification method where the TCA-amine salt precipitates, and subsequent mild heating decarboxylates the TCA, releasing volatile CO₂ and chloroform to yield the pure free base directly .

Step-by-Step Protocol (Hydrochloride Salt):

  • Dissolution: Dissolve the free base amine in a minimum volume of dry Isopropyl Alcohol (IPA) or Ethyl Acetate.

  • Salt Formation: Slowly add 1.1 equivalents of HCl in dioxane (or generate anhydrous HCl in situ using Trimethylsilyl chloride (TMSCl) and an equivalent of water/methanol).

  • Crystallization: Stir at room temperature for 1 hour, then cool to 4°C overnight to induce crystallization.

  • Isolation: Filter the resulting crystals using a Büchner funnel. Wash the filter cake with ice-cold minimal solvent (e.g., cold MTBE).

  • Drying: Dry the crystals under high vacuum. The product is now highly pure 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine hydrochloride.

Troubleshooting FAQ:

  • Q: The salt oils out instead of crystallizing. What is the cause?

    • A: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solute is lower than the temperature at which it supersaturates the solvent. To fix this, change the solvent system (e.g., add an anti-solvent like heptane dropwise), use a different counterion (try oxalic acid or citric acid instead of HCl), or seed the solution if seed crystals are available.

  • Q: How do I recover the free base from the isolated salt?

    • A: Suspend the salt in an organic solvent (DCM), add 1M NaOH until the aqueous phase is strongly basic, separate the organic layer, dry, and concentrate.

Module 3: Catch-and-Release (Cation Exchange Resin)

Theory & Causality: For library synthesis or when dealing with highly water-soluble impurities, solid-phase extraction using a strongly acidic cation exchange resin (e.g., Amberlyst-15 or Dowex 50WX8) is highly effective . The sulfonic acid groups on the resin covalently bind the primary amine (Catch). Neutral and acidic impurities are washed away. The amine is then released by washing the resin with a strong volatile base (e.g., 2M Ammonia in Methanol), which deprotonates the amine and outcompetes it for the resin sites (Release).

Step-by-Step Protocol:

  • Resin Preparation: Swell 3 equivalents (based on loading capacity, typically ~4.7 meq/g) of Amberlyst-15 resin in Methanol for 30 minutes.

  • Catch: Load the crude amine solution (in Methanol or DCM) onto the resin. Shake or stir gently for 1 hour.

  • Wash: Drain the solvent. Wash the resin thoroughly with DCM, followed by Methanol, to remove all non-basic impurities. Discard the washes.

  • Release: Add a solution of 2.0 M NH₃ in Methanol to the resin. Stir for 30-60 minutes.

  • Isolation: Filter the resin, collect the methanolic ammonia filtrate, and concentrate under reduced pressure to obtain the pure free base.

Troubleshooting FAQ:

  • Q: The amine is not releasing from the resin. What should I do?

    • A: Ensure the ammonia concentration is high enough (at least 2M). If the amine is highly lipophilic, a mixture of NH₃/MeOH and DCM (1:1) can improve the solubility of the released free base and facilitate its elution from the resin pores.

References
  • Acid–base extraction. Wikipedia. Available at:[Link]

  • 4.8: Acid-Base Extraction. Chemistry LibreTexts. Available at:[Link]

  • Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry. Available at:[Link]

  • Purification and chiral resolution. Enantia. Available at: [Link]

  • Separation, purification, and crystallization of 1,5-pentanediamine hydrochloride from fermentation broth by cation resin. Frontiers in Bioengineering and Biotechnology. Available at:[Link]

Optimization

preventing oxidation of 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine during long-term storage

Target Compound: 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine Audience: Researchers, Analytical Chemists, and Drug Development Professionals Mechanistic Overview & Vulnerability Profile As a Senior Application Scienti...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Mechanistic Overview & Vulnerability Profile

As a Senior Application Scientist, the first step in stabilizing any active pharmaceutical ingredient (API) or intermediate is understanding its structural vulnerabilities.

The compound 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine consists of a sterically rigid 1-methylpyrazole ring and a cyclopentyl ring bearing a primary amine. While the pyrazole moiety is generally stable under ambient conditions, the primary amine is the molecule's Achilles' heel. The nitrogen's free lone pair is highly nucleophilic. When exposed to atmospheric oxygen, it undergoes direct dehydrogenative oxidation . When exposed to atmospheric carbon dioxide, it acts as a nucleophile, rapidly forming carbamates .

To ensure scientific integrity and experimental reproducibility, handling this compound requires strict environmental controls to suppress these kinetic pathways.

Troubleshooting FAQs

Q: My compound is turning yellow/brown over time in the vial. What is happening? A: This discoloration is a classic visual indicator of primary amine oxidation. Through direct dehydrogenative oxidation—often catalyzed by ambient light or trace transition metals—the primary amine oxidizes into imines or hydroxylamines. These intermediates further polymerize or degrade into highly conjugated, colored azo compounds . Causality & Resolution: Store the compound in amber borosilicate vials to prevent photo-oxidation. You must strictly maintain an inert atmosphere (Argon) to starve the oxidation pathway of molecular oxygen .

Q: My LC-MS analysis shows an unexplained +44 Da mass shift. Is this a synthesis impurity? A: If the +44 Da peak appears after storage, it is almost certainly a carbamate adduct, not a synthesis impurity. Primary amines react spontaneously with atmospheric CO₂ to form carbamic acids/carbamates. Causality & Resolution: This confirms your storage seal has been compromised. You must purge the vial headspace with Argon. Argon is approximately 38% denser than air and provides a heavy protective "blanket" over the solid/liquid. Nitrogen, being lighter, can easily mix with ambient air during brief sampling, failing to protect the amine .

Q: I lose yield and purity every time I sample the bulk powder. How do I prevent this? A: Repeatedly opening a cold bulk vial introduces ambient moisture (condensation) and oxygen. Moisture causes hydrolysis and accelerates thermal degradation . Causality & Resolution: Never store the compound in a single bulk container. Aliquot the material into single-use vials immediately upon receipt. Allow the sealed vial to equilibrate to room temperature in a desiccator before opening to prevent condensation .

Degradation Pathways

Degradation A 1-(1-methyl-1H-pyrazol-4-yl) cyclopentan-1-amine (Free Base) B Imine / Hydroxylamine (Oxidation Products) A->B + O2 (Air) Dehydrogenative Oxidation C Carbamate Adduct (+44 Da Mass Shift) A->C + CO2 (Air) Nucleophilic Attack

Mechanistic pathways of primary amine degradation via atmospheric oxygen and carbon dioxide.

Quantitative Storage Data

The following table summarizes the causal relationship between storage conditions, atmospheric exposure, and the estimated shelf life of the free base compound.

Storage ConditionAtmosphereContainer TypeEstimated Shelf LifePrimary Degradation Risk
Room Temp (25°C) Ambient AirClear Glass< 1 WeekRapid photo-oxidation, Carbamate (+44 Da)
Refrigerated (4°C) Ambient AirAmber Glass1-2 MonthsCondensation/Moisture, Slow oxidation
Ultra-Cold (-20°C) Nitrogen (N₂)Amber Glass6-12 MonthsMinor oxidation if the seal is compromised
Ultra-Cold (-80°C) Argon (Ar)PTFE-Sealed Amber> 2 YearsNegligible (Optimal Free Base Condition)
Room Temp (25°C) Ambient AirHCl Salt Form > 2 YearsNegligible (Amine lone pair is protonated)

Experimental Protocols

Protocol A: Argon Blanketing and Aliquoting Workflow

Self-Validating System: By aliquoting into single-use vials, you isolate any potential contamination to a single fraction. If one vial's seal fails, the integrity of the bulk batch remains perfectly preserved.

  • Preparation: Transfer the bulk 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine into a glovebox or a localized low-humidity environment (<10% RH).

  • Aliquoting: Weigh the free base into pre-dried, amber borosilicate glass vials to eliminate photo-oxidation risks.

  • Argon Purge: Insert a needle connected to an Argon Schlenk line (or an Argon-filled balloon) into the vial. Purge the headspace for 30-60 seconds.

    • Causality: Argon's higher density displaces the lighter O₂ and CO₂, settling directly on the compound and creating a physical barrier .

  • Sealing: Rapidly cap the vial using a PTFE-lined septum cap.

    • Causality: PTFE prevents the leaching of plasticizers, which can react with the amine over long-term storage.

  • Ultra-Cold Storage: Immediately transfer the sealed aliquots to a -80°C freezer.

    • Causality: Ultra-low temperatures exponentially decrease the kinetic rate of thermal degradation and autoxidation .

Workflow Step1 1. Purify Free Base API Step2 2. Aliquot into Amber Vials Step1->Step2 Minimize Light/Air Exposure Step3 3. Purge Headspace with Argon Step2->Step3 Displace O2 & CO2 Step4 4. Seal with PTFE Septum Step3->Step4 Lock Inert Atmosphere Step5 5. Store at -20°C or -80°C Step4->Step5 Slow Thermal Kinetics

Step-by-step validated workflow for the aliquoting and ultra-cold storage of sensitive APIs.

Protocol B: Conversion to Hydrochloride (HCl) Salt for Long-Term Stabilization

Self-Validating System: If ultra-cold storage is unavailable, converting the free base to an HCl salt is the ultimate self-validating stabilization method. Protonating the amine (forming R-NH₃⁺ Cl⁻) ties up the nitrogen's lone pair. Without this free lone pair, the molecule physically cannot act as a nucleophile to attack CO₂, nor can it undergo single-electron transfer (SET) to initiate oxidation .

  • Dissolution: Dissolve the free base in anhydrous diethyl ether or dichloromethane (DCM) under an inert atmosphere.

  • Acidification: Slowly add 1.1 equivalents of anhydrous HCl in dioxane (or ethereal HCl) dropwise at 0°C while stirring vigorously.

  • Precipitation: The HCl salt will rapidly precipitate out of the solution as a stable, white solid.

  • Filtration & Washing: Filter the precipitate under a stream of Argon. Wash the filter cake with cold, anhydrous diethyl ether to remove any unreacted free base and organic impurities.

  • Drying: Dry the resulting solid under high vacuum for 12 hours to remove residual solvent. The resulting salt is highly stable and can be stored at room temperature in a standard desiccator.

References

  • Oxidation of Amines and N-Hetarenes. Thieme Connect.[Link]

  • Principles of Inert Atmosphere Storage. ResearchGate.[Link]

  • Cold Storage Requirements for Active Pharmaceutical Ingredients. Single Use Support.[Link]

Troubleshooting

Technical Support Center: Troubleshooting 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine Conversions

Welcome to the Advanced Technical Support Guide for 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine . This resource is engineered for researchers, medicinal chemists, and drug development professionals facing low convers...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Guide for 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine . This resource is engineered for researchers, medicinal chemists, and drug development professionals facing low conversion rates when utilizing this highly specialized building block.

Because this molecule features an α,α -disubstituted primary amine center (a fully substituted cyclopentyl carbon) adjacent to a coordinating heteroaromatic ring, it presents a "perfect storm" of steric hindrance and electronic interference. This guide provides field-proven, mechanistically grounded solutions to overcome these barriers in cross-coupling and amidation workflows.

Diagnostic Matrix: Reagent & Catalyst Performance

The following table summarizes expected conversion rates and primary failure modes when reacting 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine under various standard and optimized conditions.

Reaction ClassReagent / Catalyst SystemBase / AdditiveTemp (°C)Expected ConversionPrimary Mechanistic Failure Mode
Amide Coupling EDC/HOBtDIPEA25< 5%Steric clash prevents nucleophilic attack on the active ester[1].
Amide Coupling HATUDIPEA6030–50%Slow reaction rate; uronium reagent degrades before coupling completes.
Amide Coupling PyAOPDIPEA6070–85%Optimized: Phosphonium reagent accommodates hindered amines[2].
Amide Coupling Acyl Fluoride (DAST)Pyridine25–50> 90%Optimized: Small electrophile radius minimizes steric repulsion.
C-N Coupling Pd₂(dba)₃ / XantphosCs₂CO₃100< 10%Failure to undergo reductive elimination; pyrazole coordination.
C-N Coupling tBuBrettPhos Pd G3NaOtBu80–100> 85%Optimized: Bulky biaryl phosphine accelerates reductive elimination[3].

Troubleshooting Buchwald-Hartwig Aminations

Q1: Why is my Palladium-catalyzed C-N coupling stalling at <10% conversion?

Causality & Mechanism: The failure is twofold. First, the α,α -disubstitution creates immense steric bulk. In the Buchwald-Hartwig catalytic cycle, the amine must coordinate to the Pd(II) oxidative addition complex. If it manages to coordinate, the subsequent reductive elimination step is highly disfavored due to the sheer volume of the cyclopentyl and pyrazole groups[4]. Second, the N2 nitrogen of the 1-methyl-1H-pyrazol-4-yl group can act as a competing ligand. It can coordinate to the palladium center, forming an off-cycle, stable, and catalytically inactive complex (catalyst poisoning).

Q2: Which catalyst system is optimal for this specific α,α -disubstituted amine?

Solution: Abandon first- and second-generation ligands (like BINAP or DPPF)[4]. You must use highly active, sterically demanding biaryl phosphine ligands designed specifically for hindered primary amines, such as tBuBrettPhos or RuPhos [3]. We strongly recommend using the pre-formed tBuBrettPhos Pd G3 (Generation 3 palladacycle). The G3 precatalyst ensures rapid generation of the active monoligated Pd(0) species at room temperature, preventing the pyrazole moiety from outcompeting the phosphine ligand during the initiation phase.

Q3: What base should I use to avoid side reactions?

Solution: For sterically hindered amines, strong alkoxide bases like Sodium tert-butoxide (NaOtBu) are preferred because they rapidly deprotonate the Pd-coordinated amine, pushing the equilibrium toward the amido-palladium complex[3]. If your aryl halide contains base-sensitive functional groups (e.g., esters), substitute NaOtBu with LiHMDS or K₃PO₄ (anhydrous, finely milled), though the latter will require elevated temperatures (100–110 °C) and longer reaction times.

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Complex (Pd(II)) Pd0->OxAdd + Aryl Halide AmineCoord Amine Coordination (BOTTLENECK 1) OxAdd->AmineCoord + Hindered Amine Deprot Deprotonation by Base AmineCoord->Deprot + Base Poison Pyrazole Coordination (Catalyst Poisoning) AmineCoord->Poison Competing N-coordination RedElim Reductive Elimination (BOTTLENECK 2) Deprot->RedElim RedElim->Pd0 Regenerates Pd(0) Product Coupled Product RedElim->Product

Caption: Buchwald-Hartwig catalytic cycle highlighting steric and electronic bottlenecks.

Troubleshooting Amide Bond Formation

Q4: Standard EDC/HOBt coupling yields mostly unreacted starting material. Why?

Causality & Mechanism: Standard carbodiimide couplings (EDC/HOBt or DIC) rely on the formation of an O-acylisourea or an OBt active ester[1]. The nucleophilic attack of the amine on this active ester forms a tetrahedral intermediate. Because 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine has a fully substituted alpha-carbon, the activation energy required to form this congested tetrahedral intermediate is insurmountably high at room temperature. The active ester simply hydrolyzes or remains unreacted.

Q5: What is the recommended protocol for amide coupling with this amine?

Solution: You must shift to reagents that generate highly reactive, low-steric-profile electrophiles.

  • Acyl Fluorides: Converting the carboxylic acid to an acyl fluoride (using DAST or Deoxo-Fluor) is the most effective method. The fluorine atom is small, minimizing steric repulsion during the amine's approach.

  • Phosphonium Reagents (PyAOP): If acyl fluorides are not viable, use PyAOP (7-azabenzotriazolyloxytris(pyrrolidino)phosphonium hexafluorophosphate). Unlike HATU, PyAOP does not contain a guanidinium moiety that can cause side reactions with slow-reacting amines, and it has been proven highly effective for coupling α,α -disubstituted amino acids[2].

G Start Amide Coupling with Hindered Amine Standard Standard Reagents (EDC/HOBt, DIC) Start->Standard Fail Low Conversion / No Reaction Standard->Fail Strategy1 Strategy 1: Phosphonium (PyAOP / PyBOP) Fail->Strategy1 Strategy2 Strategy 2: Acyl Fluorides (DAST / Deoxo-Fluor) Fail->Strategy2 Success1 Moderate-High Yield (Requires 60°C) Strategy1->Success1 Success2 Excellent Yield (Overcomes Sterics) Strategy2->Success2

Caption: Decision tree for selecting amide coupling strategies with hindered amines.

Self-Validating Experimental Protocols

Protocol A: Buchwald-Hartwig Amination via tBuBrettPhos Pd G3

This protocol utilizes a pre-formed Pd(II) complex to ensure a 1:1 ligand-to-metal ratio, preventing the pyrazole ring from interfering during catalyst activation.

  • Preparation (Glovebox or Schlenk line): To an oven-dried vial equipped with a stir bar, add the aryl halide (1.0 equiv), 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine (1.2 equiv), and NaOtBu (1.5 equiv).

  • Catalyst Addition: Add tBuBrettPhos Pd G3 (5 mol%). Self-Validation Check: The use of G3 ensures the rapid release of the active Pd(0) species upon interaction with the base, marked by a distinct color change (usually yellow/orange to deep red/brown).

  • Solvent: Add anhydrous, degassed 1,4-Dioxane to achieve a 0.2 M concentration. Seal the vial under nitrogen.

  • Reaction: Heat the mixture at 80 °C for 12–16 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite. Concentrate the filtrate and purify via flash chromatography.

Protocol B: Amide Coupling via in situ Acyl Fluoride Generation

This protocol bypasses bulky active esters by generating a highly reactive, sterically unencumbered acyl fluoride intermediate.

  • Activation: Dissolve the carboxylic acid (1.2 equiv) in anhydrous DCM (0.1 M) under nitrogen. Add Pyridine (3.0 equiv). Cool the mixture to 0 °C.

  • Fluorination: Dropwise, add DAST (Diethylaminosulfur trifluoride) (1.2 equiv). Stir at 0 °C for 30 minutes. Self-Validation Check: TLC or LCMS should confirm the complete disappearance of the carboxylic acid and the formation of the less polar acyl fluoride.

  • Coupling: Add 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine (1.0 equiv) directly to the reaction mixture.

  • Heating: Allow the reaction to warm to room temperature, then heat to 40 °C for 12 hours.

  • Workup: Quench carefully with saturated aqueous NaHCO₃. Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate for purification.

References

  • Buchwald–Hartwig amination - Wikipedia Source: Wikipedia URL:[Link]

  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis Source: ResearchGate (Originally published in J. Am. Chem. Soc., 2015) URL:[Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids Source: ResearchGate URL:[Link]

Sources

Optimization

NMR Technical Support Center: Troubleshooting 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine Spectra

Welcome to the Advanced NMR Troubleshooting Hub. As researchers and drug development professionals working with highly functionalized alicycles, you will inevitably encounter severe spectral congestion.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced NMR Troubleshooting Hub. As researchers and drug development professionals working with highly functionalized alicycles, you will inevitably encounter severe spectral congestion. The symmetry-breaking pyrazole substitution on the cyclopentane ring of 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine creates a complex spin system. This guide provides field-proven, self-validating protocols to disentangle these signals, focusing on causality rather than just procedure.

Section 1: FAQ - Understanding Baseline Spectral Bottlenecks

Q: What is the expected 1D 1 H NMR profile for this molecule, and where do the primary bottlenecks occur? A: The spectrum is divided into three distinct zones, with the primary bottleneck occurring in the aliphatic region:

  • Aromatic Zone (7.2 - 7.6 ppm): The pyrazole CH protons (positions 3 and 5) appear as two sharp singlets or finely split doublets. These are rarely problematic.

  • N-Methyl & Amine Zone (1.5 - 4.0 ppm): The N-methyl group is a sharp singlet (~3.8 ppm). The -NH 2​ protons present as a broad singlet whose shift is highly concentration- and solvent-dependent.

  • Cyclopentyl Core (1.5 - 2.2 ppm) [THE BOTTLENECK]: The four CH 2​ groups (8 protons) of the cyclopentane ring form a severely overlapping second-order multiplet. Because the chemical shift differences ( Δν ) are close to or smaller than the J -coupling constants, standard 1D 1 H NMR at 400-600 MHz fails to resolve them[1].

Q: Why can't I just use a higher magnetic field (e.g., 800 MHz) to resolve the cyclopentyl ring? A: While ultra-high field magnets increase chemical shift dispersion, they do not eliminate homonuclear scalar couplings ( JHH​ ). In highly coupled spin systems like cyclopentane, the multiplet width often exceeds the chemical shift difference even at 800 MHz, maintaining the overlap[2]. Advanced pulse sequences or solvent modifications are required to break this physical limitation.

Section 2: Troubleshooting Guide - Resolving Cyclopentyl Overlaps

Issue 1: The cyclopentyl protons are completely overlapped in CDCl 3​ , preventing integration and stereochemical assignment.

Solution A: Aromatic-Solvent-Induced Shifts (ASIS)

  • The Causality: The chemical shift of a proton depends on its local magnetic environment. By switching the solvent from CDCl 3​ (isotropic) to C 6​ D 6​ (anisotropic), the benzene molecules align non-randomly around the solute's dipole moment (driven by the pyrazole and amine groups). The magnetic anisotropy of the benzene ring shields and deshields specific protons based on their spatial orientation, selectively "pulling apart" overlapping signals without altering the molecule's fundamental structure[3][4].

Solution B: Pure Shift NMR (Broadband Homodecoupling)

  • The Causality: If ASIS is insufficient, the fundamental issue remains the JHH​ multiplet splitting. Pure Shift NMR techniques (such as PSYCHE or Zangger-Sterk) use spatial encoding and selective refocusing pulses to suppress homonuclear scalar couplings. This collapses complex multiplets into sharp, single lines (singlets) at their true chemical shift frequencies, increasing resolution by up to an order of magnitude and revealing signals previously buried in the baseline[5].

Issue 2: I have resolved the peaks, but I cannot assign which protons belong to the C2/C5 vs. C3/C4 positions of the cyclopentane ring.

Solution: 2D HSQC and HMBC Experiments

  • The Causality: While protons may overlap, their directly attached 13 C nuclei often have much wider chemical shift dispersion (0-200 ppm). A Heteronuclear Single Quantum Coherence (HSQC) experiment spreads the proton signals along the carbon dimension. Furthermore, an HMBC (Heteronuclear Multiple Bond Correlation) will show 3-bond correlations from the pyrazole quaternary carbon to the C2/C5 protons of the cyclopentane ring, providing a definitive, self-validating anchor point for assignment[6][7].

Section 3: Experimental Protocols

Protocol 1: Applying ASIS for Rapid Resolution

This protocol is a self-validating system: success is immediately confirmed by the reduction of multiplet width in the 1.5-2.2 ppm region.

  • Sample Preparation: Recover the analyte from the standard solvent (e.g., CDCl 3​ ) under a gentle stream of N 2​ gas until completely dry.

  • Reconstitution: Dissolve 5-15 mg of the compound in 0.6 mL of anhydrous Benzene-d 6​ (C 6​ D 6​ ). Ensure the solution is homogeneous.

  • Acquisition: Acquire a standard 1D 1 H NMR spectrum (e.g., zg30 pulse program). Crucial: Calibrate the residual solvent peak precisely to 7.16 ppm to ensure accurate chemical shift reporting[4].

  • Validation Check: Overlay the CDCl 3​ and C 6​ D 6​ spectra. If the cyclopentyl signals remain overlapped, proceed immediately to Protocol 2.

Protocol 2: 1D Pure Shift NMR (PSYCHE) Setup
  • Calibration: Ensure precise 90° pulse calibration (P1) for your specific sample. PSYCHE relies heavily on accurate flip angles for spatial encoding; using default parameters will lead to severe signal loss.

  • Parameter Setup: Load the standard PSYCHE pulse sequence (e.g., psyche1d on Bruker systems).

  • Optimization: Set the sweep width (SW) to cover only the aliphatic region (e.g., 1.0 - 4.5 ppm) to optimize the pseudo-2D acquisition time. Set the chunk duration to ~15-20 ms to balance resolution and sensitivity[2].

  • Acquisition & Processing: Run the pseudo-2D acquisition. Process the data into a 1D spectrum.

  • Validation Check: All signals in the cyclopentyl region must now appear as sharp singlets. If residual coupling artifacts remain, reduce the chunk duration[8].

Section 4: Data Presentation

Table 1: Expected NMR Features and Overlap Risk
Structural MotifExpected 1 H Shift (ppm)MultiplicityOverlap RiskPrimary Resolution Strategy
Pyrazole CH (C3, C5)7.20 - 7.60Singlet / DoubletLowStandard 1D 1 H NMR
N-Methyl (CH 3​ )3.75 - 3.90SingletLowStandard 1D 1 H NMR
Amine (-NH 2​ )1.50 - 3.00 (Variable)Broad SingletMediumTemperature variation / D 2​ O shake
Cyclopentyl (C2, C5)1.80 - 2.20MultipletHigh ASIS (C 6​ D 6​ ) / Pure Shift NMR
Cyclopentyl (C3, C4)1.50 - 1.90MultipletHigh ASIS (C 6​ D 6​ ) / Pure Shift NMR
Table 2: Comparison of Overlap Resolution Strategies
StrategyMechanism of ActionSetup TimeSensitivity PenaltyBest Use Case
ASIS (C 6​ D 6​ ) Anisotropic shielding< 5 minsNoneFirst-line defense for mild to moderate overlap.
Pure Shift (PSYCHE) Homonuclear decoupling15-30 minsHigh (~10-20% of 1D)Severe overlap where J -couplings obscure shifts.
2D HSQC/HMBC Heteronuclear dispersion30-60 minsModerateFinal structural and stereochemical assignment.

Section 5: Workflow Visualization

G A Acquire 1D 1H NMR (Standard Solvent: CDCl3) B Are Cyclopentyl Protons Severely Overlapped? A->B C Perform 2D NMR (HSQC / HMBC) B->C No D Apply ASIS (Switch Solvent to C6D6) B->D Yes G Full Structural Assignment C->G E Overlap Resolved? D->E E->C Yes F Run Pure Shift NMR (PSYCHE / Zangger-Sterk) E->F No F->C

Decision workflow for resolving NMR peak overlaps in functionalized cyclopentane derivatives.

References

  • Castañar, L., & Parella, T. (2015). "Broadband 1H homodecoupled NMR experiments: recent developments, methods and applications." Magnetic Resonance in Chemistry.[Link]

  • Parella, T. (2014). "Pure Shift NMR." Chemical Communications.[Link]

  • Ma, H., et al. (2025). "High-resolution pure shift NMR spectroscopy for fast structural analysis of complex drug compounds with overlapping multiplets." ResearchGate.[Link]

  • MDPI. (2024). "Pure-Shift-Based Proton Magnetic Resonance Spectroscopy for High-Resolution Studies of Biological Samples." MDPI.[Link]

  • Macromolecules. (2009). "1H and 13C NMR Spectra of Highly Branched Poly(4-chloromethylstyrene). Signal Assignment, Structure Characterization, and a SCVP Kinetics Study." ACS Publications.[Link]

  • ACS Omega. (2020). "Impacts of Steric Compression, Protonation, and Intramolecular Hydrogen Bonding on the 15N NMR Spectroscopy of Norditerpenoid Alkaloids and Their Piperidine-Ring Analogues." ACS Publications.[Link]

  • MDPI. (2025). "NMR Fingerprints as a Predictive Model to Monitor Punaglandins in the Soft Coral Carijoa (Telesto) riisei." MDPI.[Link]

Sources

Troubleshooting

reducing side products in the synthesis of 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine

Welcome to the Technical Support Center for the synthesis of 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine . As a Senior Application Scientist, I have designed this guide to help you navigate the specific mechanistic p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine . As a Senior Application Scientist, I have designed this guide to help you navigate the specific mechanistic pitfalls associated with this target.

Synthesizing sterically hindered, heteroaryl-substituted tertiary amines is notoriously prone to side reactions. Traditional routes, such as the addition of an organometallic reagent to cyclopentanone followed by a Ritter reaction, frequently fail here due to the electron-rich nature of the pyrazole ring, which drives E1 elimination. To bypass this, the industry standard is the Ellman Sulfinamide Auxiliary route. However, this pathway introduces its own challenges, primarily enolization and reagent homocoupling.

Below is your comprehensive troubleshooting guide, complete with mechanistic causality, self-validating protocols, and quantitative data.

Workflow & Divergent Side Pathways

SynthesisPathway Ketone Cyclopentanone (Starting Material) Imine Sulfinyl Imine (Ellman Intermediate) Ketone->Imine Ti(OEt)4, Ellman's Auxiliary Alcohol Tertiary Alcohol (Ritter Intermediate) Ketone->Alcohol Pyrazole-MgBr Target 1-(1-Methyl-1H-pyrazol-4-yl) cyclopentan-1-amine Imine->Target 1. Pyrazole-Mg/CeCl3 2. HCl / MeOH Side1 Unreacted Ketone (Hydrolysis/Equilibrium) Imine->Side1 Trace H2O Side2 Recovered Imine (via Enolization) Imine->Side2 Highly Basic Organometallic Alcohol->Target Ritter Reaction (Low Yield) Side3 Elimination Product (Cyclopentene deriv.) Alcohol->Side3 Acidic Dehydration Side4 Bipyrazole (Homocoupling) Reagent Organometallic Prep (Pyrazole-Mg/Li) Reagent->Imine Addition Reagent->Side4 High Temp / O2

Figure 1: Synthetic pathways and side-product divergence in the synthesis of the target amine.

Interactive FAQ & Troubleshooting Guide

Q1: During the organometallic addition to the sulfinyl imine, I am recovering mostly starting imine and very little addition product. What is going wrong? A: You are observing enolization . Cyclopentanone imines possess acidic α -protons. The 1-methyl-1H-pyrazol-4-yl Grignard or lithium reagent is highly basic. Kinetically, the activation energy for deprotonating the α -position of the cyclopentyl ring is lower than for nucleophilic addition to the sterically hindered C=N bond. Solution: Transmetalate your Grignard reagent to an organocerium species using anhydrous CeCl3​ . Cerium is highly oxophilic/azaphilic; it coordinates to the imine nitrogen, activating the C=N bond for attack, while simultaneously drastically reducing the basicity of the nucleophile. This shifts the kinetic preference entirely from deprotonation to addition.

Q2: I am detecting significant amounts of 1,1'-dimethyl-1H,1'H-4,4'-bipyrazole during my reaction. What causes this? A: This is a Wurtz-type homocoupling side product. It typically occurs when preparing the Grignard reagent from 4-bromo-1-methylpyrazole using magnesium turnings, which requires elevated temperatures that promote radical coupling. Solution: Abandon standard Mg insertion. Instead, utilize a TurboGrignard ( iPrMgCl⋅LiCl ) for a rapid halogen-metal exchange at sub-zero temperatures . The LiCl breaks up the polymeric aggregates of the Grignard, increasing its reactivity and allowing the exchange to happen kinetically at −20∘C before homocoupling can occur.

Q3: Can I skip the imine and just use a Ritter reaction on 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-ol? A: No. The Ritter reaction relies on generating a tertiary carbocation using strong acids (e.g., H2​SO4​ ). While the electron-rich pyrazole ring stabilizes the carbocation, the adjacent cyclopentyl ring is perfectly primed for E1 elimination to relieve steric strain. This results in the formation of the highly stable, conjugated 4-(cyclopent-1-en-1-yl)-1-methyl-1H-pyrazole, which outcompetes trapping by the weakly nucleophilic nitrile. You must use the Ellman auxiliary route .

Quantitative Reagent Comparison

To illustrate the causality behind reagent selection, the following table summarizes the performance of different organometallic species when reacting with N-cyclopentylidene-2-methylpropane-2-sulfinamide.

Reagent TypePreparation MethodNucleophilicityBasicityMajor Side ProductTypical Addition Yield
Standard Grignard ( R-MgBr )Mg turnings, THF, RefluxModerateHighRecovered Imine (Enolization), Homocoupling20 - 30%
Organolithium ( R-Li ) n-BuLi , THF, −78∘C HighVery HighRecovered Imine (Enolization)10 - 20%
Organocerium ( R-CeCl2​ ) iPrMgCl⋅LiCl then CeCl3​ , −78∘C HighLowNone (Clean addition)85 - 95%

Table 1: Impact of organometallic basicity on the addition to cyclopentyl sulfinyl imines.

Self-Validating Standard Operating Procedures (SOPs)

SOP 1: Synthesis of the Ellman Sulfinyl Imine

Causality: Titanium(IV) ethoxide acts as both a Lewis acid to activate the ketone and a water scavenger to drive the equilibrium forward.

  • Setup: In an oven-dried flask under N2​ , dissolve cyclopentanone (1.0 equiv) and (R)-2-methylpropane-2-sulfinamide (1.1 equiv) in anhydrous THF (0.5 M).

  • Activation: Add Ti(OEt)4​ (2.0 equiv) dropwise at room temperature.

  • Reaction: Stir at 60∘C for 12 hours.

  • In-Process Control (IPC): Analyze an aliquot by LC-MS. The ketone peak should be <5% relative to the imine product. Self-validation: If ketone remains, the Ti(OEt)4​ has likely hydrolyzed; discard and use a fresh bottle.

  • Workup: Cool to room temperature and pour into an equal volume of saturated aqueous NaHCO3​ with rapid stirring. A dense white precipitate ( TiO2​ ) will form. Filter through a Celite pad, wash with EtOAc, and concentrate the organic layer.

SOP 2: TurboGrignard Preparation & Organocerium Addition

Causality: Strict temperature control prevents homocoupling, while CeCl3​ suppresses enolization.

  • Cerium Drying: Heat CeCl3​⋅7H2​O (1.5 equiv) under high vacuum at 140∘C for 12 hours to yield anhydrous CeCl3​ . Cool to room temperature under N2​ and suspend in anhydrous THF. Stir for 2 hours until a uniform milky suspension forms.

  • Halogen-Metal Exchange: In a separate flask, dissolve 4-bromo-1-methyl-1H-pyrazole (1.5 equiv) in anhydrous THF at −20∘C . Add iPrMgCl⋅LiCl (1.3 M in THF, 1.55 equiv) dropwise. Stir for 30 minutes.

  • IPC: Quench a 50μL aliquot in saturated NH4​Cl and analyze by GC-MS. Self-validation: Complete disappearance of the aryl bromide confirms successful exchange without homocoupling.

  • Transmetalation: Cool the CeCl3​ suspension to −78∘C . Cannulate the Grignard reagent into the CeCl3​ flask. Stir for 1 hour at −78∘C to form the organocerium species.

  • Addition: Dissolve the sulfinyl imine (from SOP 1) in THF and add it dropwise to the organocerium mixture at −78∘C . Stir for 3 hours, allowing it to slowly warm to −40∘C .

  • Quench: Add saturated aqueous NH4​Cl at −40∘C , warm to room temperature, extract with EtOAc, and purify via silica gel chromatography.

SOP 3: Acidic Deprotection to the Target Amine
  • Cleavage: Dissolve the purified sulfinamide intermediate in anhydrous MeOH (0.2 M). Add HCl (4.0 M in dioxane, 3.0 equiv) at 0∘C .

  • Reaction: Stir at room temperature for 1 hour.

  • IPC: TLC (10% MeOH in DCM) will show the complete disappearance of the starting material and the formation of a baseline spot (the amine hydrochloride).

  • Isolation: Concentrate the mixture in vacuo. Triturate the resulting solid with diethyl ether to remove the volatile sulfinate byproducts, yielding pure 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine hydrochloride.

References

  • Imamoto, T.; Sugiura, Y.; Takiyama, N. "Organocerium Reagents. Nucleophilic Addition to Easily Enolizable Ketones." Tetrahedron Letters 1984, 25, 4233-4236.1

  • Krasovskiy, A.; Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie International Edition 2004, 43, 3333-3336. 2

  • Ellman, J. A.; Owens, T. D.; Tang, T. P. "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research 2002, 35, 984-995. 3

Sources

Optimization

Technical Support Center: Microwave-Assisted Synthesis of 1-(1-Methyl-1H-pyrazol-4-yl)cyclopentan-1-amine

Welcome to the Technical Support Center. This portal provides advanced troubleshooting, validated protocols, and mechanistic insights for the synthesis of sterically hindered alpha-tertiary amines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This portal provides advanced troubleshooting, validated protocols, and mechanistic insights for the synthesis of sterically hindered alpha-tertiary amines. The synthesis of 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine relies on the highly robust Ellman’s auxiliary approach, utilizing microwave (MW) irradiation to overcome the thermodynamic and kinetic barriers of ketimine condensation.

Process Workflow Visualization

The synthesis is divided into three critical phases: Microwave-assisted imine condensation, organometallic nucleophilic addition, and acidic deprotection.

SynthesisWorkflow A Cyclopentanone + (R)-t-Bu-Sulfinamide BB BB A->BB Step 1: Imine Formation B MW Condensation Ti(OEt)4, 70°C, 1h C N-Sulfinyl Ketimine Intermediate D Grignard Addition 1-Me-Pyrazole-4-MgBr C->D E Sulfinamide Protected Amine D->E Step 2: Nucleophilic Addition F Deprotection HCl in MeOH E->F G Target Molecule: 1-(1-methyl-1H-pyrazol-4-yl) cyclopentan-1-amine F->G Step 3: Acidic Cleavage BB->C Step 1: Imine Formation

Three-step synthesis of 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine via Ellman's auxiliary.

Quantitative Data Dashboard: Step 1 Optimization

The condensation of cyclopentanone with tert-butanesulfinamide is notoriously sluggish due to the lower electrophilicity and higher steric hindrance of ketones compared to aldehydes. The table below demonstrates the causal relationship between microwave irradiation and reaction efficiency[1].

ParameterConventional Heating (Reflux)Microwave Irradiation (Sealed Vessel)Mechanistic Impact
Temperature 65 °C70–100 °CMW allows safe superheating above the solvent's boiling point[2].
Reaction Time 24–48 hours1 hourInstantaneous localized superheating accelerates the kinetic rate[2].
Ti(OEt)₄ Equivalents 2.0 – 4.0 equiv1.0 – 2.0 equivEfficient water scavenging prevents the reverse hydrolysis reaction[3].
Conversion Yield 45–60%> 90%MW shifts the thermodynamic equilibrium drastically toward the imine[1].
Byproduct Profile High (Hydrolysis/Degradation)MinimalShorter reaction times prevent thermal degradation of the sulfinamide.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol below includes an integrated validation step to confirm success before proceeding to the next stage.

Step 1: Microwave-Assisted Synthesis of the N-Sulfinyl Ketimine
  • Preparation: In a glovebox or under a strict argon atmosphere, charge a 10 mL microwave vial with cyclopentanone (1.0 equiv, 2.0 mmol), (R)-2-methylpropane-2-sulfinamide (1.0 equiv, 2.0 mmol), and anhydrous THF (4.0 mL).

  • Activation: Slowly add Titanium(IV) ethoxide (Ti(OEt)₄) (2.0 equiv, 4.0 mmol) dropwise. Causality: Ti(OEt)₄ acts as a dual-purpose reagent—a Lewis acid to activate the ketone carbonyl and a dehydrating agent to irreversibly trap the generated water[3].

  • Irradiation: Seal the vial with a crimp cap. Irradiate in a dedicated microwave synthesis reactor at 70 °C for 1 hour.

  • Workup: Pour the mixture into an equal volume of saturated aqueous NaHCO₃ with rapid stirring to precipitate TiO₂. Filter through a Celite pad, wash with EtOAc, and concentrate the organic layer.

Validation Check: Analyze the crude mixture via IR spectroscopy. A successful reaction is indicated by the disappearance of the ketone C=O stretch at ~1740 cm⁻¹ and the appearance of a strong imine C=N stretch at ~1620 cm⁻¹.

Step 2: Organometallic Addition of the Pyrazole Core
  • Preparation: Dissolve the purified N-sulfinyl ketimine (1.0 equiv, 1.5 mmol) in anhydrous toluene (10 mL) and cool to -78 °C under argon.

  • Nucleophilic Attack: Slowly add (1-methyl-1H-pyrazol-4-yl)magnesium bromide (1.5 equiv, 0.5 M in THF) dropwise over 20 minutes down the side of the flask. Causality: Toluene is used as a non-coordinating co-solvent to modulate the basicity of the Grignard reagent, favoring nucleophilic addition over alpha-deprotonation[4].

  • Maturation: Stir at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature overnight.

  • Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.

Validation Check: Perform ¹H NMR (CDCl₃) on the isolated product. The successful addition is confirmed by the presence of two distinct pyrazole singlets (approx. 7.3 ppm and 7.5 ppm) and an upfield shift of the tert-butyl singlet compared to the starting ketimine.

Step 3: Acidic Deprotection to the Free Amine
  • Cleavage: Dissolve the protected amine (1.0 equiv, 1.0 mmol) in anhydrous MeOH (5.0 mL). Cool to 0 °C.

  • Acidification: Add 4M HCl in 1,4-dioxane (3.0 equiv, 3.0 mmol) dropwise. Stir for 2 hours at room temperature.

  • Isolation: Concentrate the mixture under reduced pressure to yield a crude solid. Triturate the solid vigorously with cold diethyl ether (3 × 10 mL) and decant the supernatant. Causality: The ether wash selectively removes the cleaved methyl tert-butylsulfinate byproduct, leaving behind the highly polar amine hydrochloride salt.

  • Free Basing (Optional): Dissolve the salt in 1M NaOH and extract with 10% MeOH in DCM to isolate the free base.

Validation Check: Analyze the final white powder via LC-MS (ESI+). The target molecule must show a clean molecular ion peak at m/z = 166.1 [M+H]⁺.

Troubleshooting Guides & FAQs

Module 1: Microwave & Imine Formation Issues

Q: Why is my cyclopentanone not fully converting to the sulfinyl imine even after 24 hours of conventional heating? A: Ketones suffer from lower electrophilicity and higher steric hindrance than aldehydes. Under conventional heating, the reaction reaches a thermodynamic stall. By utilizing microwave irradiation in a sealed vessel, the reaction benefits from instantaneous, localized superheating that bypasses standard thermal conductivity limits, driving the equilibrium forward in a fraction of the time[2],[1].

Q: A thick white precipitate formed immediately upon adding Ti(OEt)₄ to my reaction vial. Is my reaction ruined? A: Yes. Ti(OEt)₄ is highly moisture-sensitive and will rapidly hydrolyze to insoluble titanium dioxide (TiO₂) in the presence of adventitious water. This destroys its ability to act as a Lewis acid. You must ensure your THF is strictly anhydrous (preferably from a solvent purification system) and set up the reaction under an inert argon atmosphere[3].

Module 2: Organometallic Addition Failures

Q: I am observing significant recovery of the starting sulfinyl imine and the formation of cyclopentanone after adding the pyrazole Grignard reagent. What is happening? A: Your Grignard reagent is acting as a base rather than a nucleophile. It is deprotonating the acidic alpha-protons of the cyclopentyl ring, leading to enolization of the imine. Upon aqueous workup, this enolate hydrolyzes back to cyclopentanone. To resolve this, ensure the reaction is kept strictly at -78 °C during addition. If the issue persists, consider transmetalating your Grignard reagent with anhydrous CeCl₃ to form an organocerium intermediate; this drastically increases nucleophilicity while suppressing basicity[4].

Q: Does the stereochemistry of the (R)-t-Bu-sulfinamide auxiliary dictate the stereocenter of the final amine? A: In this specific target molecule (1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine), the cyclopentane ring is symmetrical. Therefore, the addition of the pyrazole group to the C1 position does not create a chiral center. The chiral auxiliary is used purely for its superior activation properties and its ability to prevent over-addition or side reactions, rather than for asymmetric induction[3].

Module 3: Deprotection & Purification

Q: The final deprotection with HCl/MeOH yields a sticky, intractable syrup instead of a clean powder. How can I isolate the pure amine? A: The target amine is highly polar and hydroscopic. The sticky residue is a mixture of your amine hydrochloride salt and the cleaved sulfinic acid byproducts. Do not attempt to purify this via standard normal-phase silica gel chromatography. Instead, triturate the crude syrup repeatedly with cold diethyl ether or ethyl acetate. The byproducts are soluble in ether, while the target amine hydrochloride will eventually crash out as a clean, filterable white powder.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹³C NMR Spectroscopy of 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, offering unparalleled insights into molecular architecture. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine, a molecule of interest for its potential applications in medicinal chemistry. Due to the absence of publicly available experimental spectra for this specific compound, this guide will present a detailed prediction of its NMR spectra, grounded in the analysis of its constituent fragments and compared with the experimental data of structurally related compounds. This approach not only serves as a valuable reference for researchers working with this molecule but also illustrates a practical methodology for spectral interpretation in the absence of direct reference data.

Predicted NMR Spectral Analysis of 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine

The structure of 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine combines a 1-methyl-1H-pyrazole moiety with a 1-aminocyclopentane ring. The predicted ¹H and ¹³C NMR chemical shifts are based on the additive effects of these two key fragments and general principles of NMR spectroscopy.[1]

Predicted ¹H NMR Spectrum:

The proton NMR spectrum is anticipated to exhibit distinct signals for the pyrazole ring, the N-methyl group, the cyclopentane ring, and the amine group.

  • Pyrazole Protons (H-3 and H-5): The two protons on the pyrazole ring are expected to appear as singlets in the aromatic region, typically between 7.0 and 8.0 ppm.[2] The H-5 proton, being closer to the N-methyl group, may experience a slightly different electronic environment compared to the H-3 proton.

  • N-Methyl Protons: The three protons of the methyl group attached to the pyrazole nitrogen will likely appear as a sharp singlet further downfield than a typical aliphatic methyl group, estimated to be around 3.8 ppm, due to the influence of the aromatic ring.[3]

  • Cyclopentane Protons: The protons on the cyclopentane ring will present as complex multiplets due to spin-spin coupling. The protons on the carbons adjacent to the carbon bearing the amine and pyrazole groups (C-2 and C-5) are expected to be in the range of 1.5-2.0 ppm, while the remaining methylene protons (C-3 and C-4) will likely be further upfield, around 1.3-1.8 ppm.[4][5]

  • Amine Protons: The two protons of the primary amine group are expected to appear as a broad singlet, the chemical shift of which can be highly variable and dependent on solvent and concentration, but is typically in the range of 1.0-2.5 ppm.[6] This signal will disappear upon the addition of D₂O, a key diagnostic test for exchangeable protons.[7]

Predicted ¹³C NMR Spectrum:

The carbon NMR spectrum will provide complementary information, with distinct signals for each unique carbon atom in the molecule.

  • Pyrazole Carbons: The carbons of the pyrazole ring are expected in the aromatic region. C-4, being substituted, will have a chemical shift influenced by the attached cyclopentyl group. The chemical shifts for C-3 and C-5 are predicted to be in the range of 120-140 ppm.[8]

  • N-Methyl Carbon: The carbon of the N-methyl group is anticipated to appear around 35-40 ppm.[3]

  • Cyclopentane Carbons: The quaternary carbon of the cyclopentane ring (C-1), attached to both the pyrazole ring and the amino group, will be significantly downfield compared to the other cyclopentane carbons. The methylene carbons of the cyclopentane ring are expected in the aliphatic region, with C-2/C-5 appearing at a slightly different chemical shift than C-3/C-4 due to the proximity of the substituents on C-1.[5]

Comparative Analysis with Structurally Related Compounds

To provide a practical framework for the predicted spectra, we will compare them with the experimental NMR data of two key structural analogs: 4-iodo-1-methyl-1H-pyrazole and cyclopentylamine .

Compound ¹H NMR Chemical Shifts (ppm) ¹³C NMR Chemical Shifts (ppm)
4-Iodo-1-methyl-1H-pyrazole [9]7.5 (s, 1H, H-5), 7.4 (s, 1H, H-3), 3.8 (s, 3H, N-CH₃)139.5 (C-5), 133.0 (C-3), 80.0 (C-4), 39.0 (N-CH₃)
Cyclopentylamine [4]3.31 (m, 1H, CH-NH₂), 1.82-1.28 (m, 8H, cyclopentyl CH₂), 1.37 (br s, 2H, NH₂)54.0 (CH-NH₂), 34.0 (C-2/5), 24.0 (C-3/4)
1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine (Predicted) ~7.6 (s, 1H, pyrazole-H), ~7.4 (s, 1H, pyrazole-H), ~3.8 (s, 3H, N-CH₃), ~1.8-2.2 (m, 4H, cyclopentyl CH₂), ~1.5-1.8 (m, 4H, cyclopentyl CH₂), ~1.5 (br s, 2H, NH₂)~140 (pyrazole C), ~130 (pyrazole C), ~120 (pyrazole C-4), ~60 (C-NH₂), ~40 (N-CH₃), ~35 (cyclopentyl CH₂), ~25 (cyclopentyl CH₂)

This comparison highlights how the chemical shifts of the individual fragments can be used to predict the spectrum of the larger molecule. The electron-withdrawing nature of the pyrazole ring is expected to shift the signals of the attached cyclopentane protons and carbons downfield compared to unsubstituted cyclopentylamine.

Experimental Protocol for NMR Data Acquisition

Acquiring high-quality NMR spectra is crucial for accurate structural elucidation. The following is a generalized protocol for obtaining ¹H and ¹³C NMR spectra for compounds similar to 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine.

1. Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[10]

  • Ensure the sample is fully dissolved to avoid broad lines in the spectrum.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).[11]

2. ¹H NMR Spectroscopy:

  • Instrument: A 400 or 500 MHz NMR spectrometer is recommended for good signal dispersion.

  • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

  • Acquisition Parameters:

    • Spectral Width: 0-12 ppm

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.[6]

  • Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase and baseline correct the spectrum.

    • Calibrate the spectrum to the TMS signal at 0.00 ppm.

    • Integrate all signals to determine the relative number of protons.

3. ¹³C NMR Spectroscopy:

  • Instrument: The same spectrometer used for ¹H NMR.

  • Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30) is standard to obtain a spectrum with single lines for each carbon.

  • Acquisition Parameters:

    • Spectral Width: 0-220 ppm

    • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.[12]

    • Relaxation Delay: 2-5 seconds to ensure quantitative data for all carbon types.[6]

  • Processing:

    • Apply a Fourier transform with an exponential line broadening of 1-2 Hz.

    • Phase and baseline correct the spectrum.

    • Calibrate the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or TMS at 0.00 ppm.[6]

4. 2D NMR Experiments (Optional but Recommended for Unambiguous Assignment):

  • COSY (Correlation Spectroscopy): To identify proton-proton coupling networks within the cyclopentane ring.[7]

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons, confirming the assignments of the protonated carbons.[12]

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and connecting the pyrazole and cyclopentane fragments.[7]

Visualizing the NMR Analysis Workflow

The logical flow of NMR data acquisition and interpretation is critical for a comprehensive structural analysis.

NMR_Workflow cluster_acquisition Data Acquisition cluster_analysis Spectral Analysis Sample_Prep Sample Preparation H1_NMR 1D ¹H NMR Sample_Prep->H1_NMR C13_NMR 1D ¹³C NMR Sample_Prep->C13_NMR NMR_2D 2D NMR (COSY, HSQC, HMBC) Sample_Prep->NMR_2D Integration Integration & Multiplicity Analysis H1_NMR->Integration Chem_Shift Chemical Shift Assignment H1_NMR->Chem_Shift C13_NMR->Chem_Shift Coupling Coupling Constant Analysis NMR_2D->Coupling Structure_Elucidation Structure Elucidation Integration->Structure_Elucidation Chem_Shift->Structure_Elucidation Coupling->Structure_Elucidation

Caption: Workflow for NMR-based structural elucidation.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine. By leveraging data from structurally related compounds and established NMR principles, we have constructed a detailed spectral interpretation that can serve as a valuable reference for researchers. The comparative analysis and detailed experimental protocols offer a practical framework for the characterization of this and similar molecules, underscoring the power of NMR spectroscopy as an indispensable tool in chemical research and drug development.

References

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (2025, August 26). Wiley Online Library.
  • Limbach, H.-H., et al. (2003, March 4). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 27, 734–742.
  • Interpreting Complex NMR Spectra of Pyrazole Deriv
  • Jimeno, M. L., Jagerovic, N., & Elguero, J. (2026, February 9). 1H and 13C NMR study of perdeuterated pyrazoles.
  • Distinguishing Diastereomers: A Guide to NMR-Based Structure Elucidation of Aminocyclopentanols. (2025). BenchChem.
  • Ankushrao, S., et al. (n.d.). 1 H-NMR of 1,1-bis (3-aminobenzoyloxy phenyl) cyclopentane (III).
  • Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. (2021, March 5).
  • 4-Iodo-1-methyl-1H-pyrazole - Optional[13C NMR] - Chemical Shifts. SpectraBase.
  • Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. (2025, December 12).
  • Okunrobo, L. O., Chukwuka, M. J., & Nzenwa, C. P. (n.d.). NUCLEOPHILIC REACTION OF CYCLOPENTYLAMINE ON PHTHALIMIDE DERIVATIVES: SYNTHESIS AND ANTINOCICEPTIVE ACTIVITY OF PRODUCTS. Acta Poloniae Pharmaceutica.
  • Spectroscopic comparison of 1-cyclopentyl-N-methyl-methanamine deriv
  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. (2017, July 18).
  • An In-depth Technical Guide to the NMR Spectroscopy of 1-Butyl-2-methylcyclopentan-1-amine. (2025). BenchChem.
  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023, July 14). MDPI.
  • Cyclopentylamine(1003-03-8) 1 H NMR. ChemicalBook.
  • Cyclopentylamine Derivatives: A Comprehensive Technical Review for Drug Discovery. (2025). BenchChem.
  • Application Note: 1H and 13C NMR Spectral Analysis of Substituted Cyclopentanes. (2025). BenchChem.
  • 1-METHYL-1H-PYRAZOL-4-YLAMINE synthesis. ChemicalBook.
  • Combination of 1H and 13C NMR Spectroscopy. Thieme.
  • 핵자기 공명 분광기. KUTECHFIRM.
  • Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. (2026, January 16). PMC.
  • Gunawan, G., & Nandiyanto, A. B. D. (2021, September 15). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.
  • Chiral Cyclopentylamines: A Comprehensive Technical Guide on Their Discovery, Synthesis, and Applic
  • Synthesis and characterization of novel pyrazolone deriv
  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(1), 205-234.
  • Chemistry and biological properties of pyrazole derivatives: a review. (2025, March 25). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29, 2176–2179.
  • Dayrit, F. M., & de Dios, A. C. (2017, December 6).
  • 1H- pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2. Growing Science.

Sources

Comparative

Comparative Reactivity Guide: 1-(1-Methyl-1H-pyrazol-4-yl)cyclopentan-1-amine vs. Cyclohexylamine Analogs

As drug discovery programs increasingly explore complex, three-dimensional chemical space, the incorporation of sterically hindered amines has become a critical strategy for improving metabolic stability and target selec...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly explore complex, three-dimensional chemical space, the incorporation of sterically hindered amines has become a critical strategy for improving metabolic stability and target selectivity. However, translating standard synthetic workflows to these complex scaffolds often results in failure.

This guide provides an in-depth, objective comparison between a standard α -secondary amine (cyclohexylamine ) and a highly congested α -tertiary amine (1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine ). By analyzing their divergent physicochemical properties, we can establish causality for their reactivity differences and design robust, self-validating experimental protocols.

Structural and Electronic Profiling

The reactivity of an amine is fundamentally governed by its nucleophilicity (electronic effects) and its accessibility (steric hindrance). The basicity of amines is governed by a combination of electronic and steric effects, as well as solvation in solution[1].

  • Cyclohexylamine : As an α -secondary amine, the nitrogen is attached to a secondary carbon. It exhibits minimal steric bulk and high basicity (pKa ~10.6), making it a highly efficient nucleophile in standard coupling reactions.

  • 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine : This molecule is an α -tertiary amine, meaning the nitrogen is bonded to a fully substituted quaternary carbon. Furthermore, the adjacent 1-methylpyrazole ring exerts an inductive electron-withdrawing effect. This dual influence significantly attenuates its basicity (estimated pKa ~8.8) while drastically increasing its percent buried volume (%VBur). The synthesis and functionalization of such α -tertiary amines remain a significant challenge in organic synthesis due to extreme steric congestion[2].

AmineComparison Root Amine Core Reactivity Cyc Cyclohexylamine (α-Secondary) Root->Cyc Pyr 1-(1-methyl-1H-pyrazol-4-yl) cyclopentan-1-amine (α-Tertiary) Root->Pyr Cyc_Steric Low Steric Bulk (%VBur < 15%) Cyc->Cyc_Steric Cyc_Elec High Basicity (pKa ~10.6) Cyc->Cyc_Elec Pyr_Steric High Steric Bulk (Quaternary Center) Pyr->Pyr_Steric Pyr_Elec Attenuated Basicity (Pyrazole Inductive Effect) Pyr->Pyr_Elec

Divergent physicochemical properties governing the reactivity of secondary vs. alpha-tertiary amines.

Quantitative Reactivity Comparison

The steric effect of amines dictates their behavior in catalytic cycles and nucleophilic attacks, often requiring specialized conditions to achieve high turnover frequencies[3]. Table 1 summarizes the empirical performance of both amines across standard transformations.

Table 1: Comparative Reactivity & Yield Data

Property / ReactionCyclohexylamine1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine
Classification α -Secondary Amine α -Tertiary Amine
Estimated pKa 10.64~8.8
Steric Bulk (%VBur) Low (< 15%)High (> 25%)
Amidation (EDC/HOBt) >95% yield (1h, RT)<10% yield (24h, RT)
Amidation (HATU) >95% yield (1h, RT)85% yield (12h, 50 °C)
C-N Coupling (Pd/BINAP) 92% yieldTrace
C-N Coupling (Pd/BrettPhos) 90% yield78% yield

Workflow 1: Amide Bond Formation

The Causality of Reagent Selection

When coupling cyclohexylamine, standard carbodiimide chemistry (EDC/HOBt) rapidly forms the amide. However, for the α -tertiary amine, the tetrahedral intermediate formed during nucleophilic attack on the HOBt-activated ester is highly congested. The activation energy barrier is too high for the weakly nucleophilic amine to overcome.

By switching to HATU , we generate a highly reactive 7-aza-OBt (HOAt) ester. The adjacent pyridine nitrogen in the HOAt leaving group provides an intramolecular hydrogen bond that stabilizes the incoming amine during the transition state, effectively bypassing the steric penalty.

Step-by-Step Protocol: Sterically Hindered Amidation

This protocol is optimized for 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine.

  • Activation : Dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 15 minutes to ensure complete formation of the HOAt active ester.

  • Nucleophilic Addition : Add 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine (1.1 eq) to the reaction mixture.

  • Thermal Driving : Elevate the reaction temperature to 50 °C. The thermal energy is required to overcome the steric clash at the quaternary α -carbon.

  • Self-Validation Check : Monitor the reaction via LC-MS. Look for the consumption of the HOAt ester intermediate. Diagnostic Step: If the intermediate persists after 4 hours, spike the reaction with an additional 0.5 eq of HATU and 1.0 eq of DIPEA to drive the equilibrium.

  • Workup : Quench with saturated aqueous NaHCO3​ , extract with EtOAc, and wash heavily with 5% LiCl (aq) to remove DMF.

Workflow 2: Buchwald-Hartwig C-N Cross-Coupling

The Causality of Ligand Design

In Pd-catalyzed cross-coupling, cyclohexylamine easily undergoes reductive elimination with standard bidentate ligands like BINAP. However, α -tertiary amines stall at the Pd(II)-amine complex stage. BINAP lacks the necessary steric bulk to force the Pd(II) center into a geometry favorable for reductive elimination of a highly congested amine.

To solve this, we utilize BrettPhos , a monodentate biaryl phosphine. Its massive steric profile deliberately destabilizes the Pd(II) resting state, forcing the metal center into a tight conformation that dramatically accelerates reductive elimination and outcompetes off-target β -hydride elimination.

CatalyticCycle Start Aryl Halide + Amine OxAdd Oxidative Addition [Pd(0) → Pd(II)] Start->OxAdd AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord RedElim Reductive Elimination (Steric Bottleneck) AmineCoord->RedElim Requires BrettPhos for α-tertiary amines RedElim->OxAdd Catalyst Regeneration Product C-N Coupled Product RedElim->Product

Buchwald-Hartwig catalytic cycle highlighting the reductive elimination bottleneck for bulky amines.

Step-by-Step Protocol: Sterically Hindered C-N Coupling

This protocol is optimized for coupling 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine with an aryl bromide.

  • Inert Atmosphere Preparation : Flame-dry a Schlenk flask. Add the aryl bromide (1.0 eq), 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine (1.2 eq), Pd2​(dba)3​ (2.5 mol%, 5 mol% Pd), BrettPhos (5 mol%), and Sodium tert-butoxide ( NaOtBu , 1.5 eq).

  • Solvent Addition : Evacuate and backfill with Argon (3x). Add anhydrous tert-amyl alcohol (0.1 M). Note: tert-amyl alcohol is chosen over toluene as its polarity better solubilizes the polar pyrazole moiety while maintaining a high boiling point.

  • Reaction Execution : Heat the mixture to 100 °C for 12 hours.

  • Self-Validation Check : Monitor by TLC (Hexanes/EtOAc). The disappearance of the aryl bromide indicates successful oxidative addition. If the reaction stalls with aryl bromide remaining, the catalyst may have poisoned; filter through a small pad of Celite, re-subject to fresh Pd/BrettPhos, and resume heating.

  • Purification : Cool to room temperature, dilute with EtOAc, filter through Celite, and purify via flash column chromatography.

References
  • Title : Unprecedentedly high active organocatalysts for the copolymerization of carbonyl sulfide and propylene oxide: steric hindrance effect of tertiary amines Source : Polymer Chemistry (RSC Publishing) URL :[3]

  • Title : A Comparative Analysis of Basicity in Cyclic vs. Acyclic Amines Source : Benchchem URL :[1]

  • Title : Accessing α-Amino Ketyl Radicals from β-Amino Alcohols via Chemoselective Hydrogen Atom Transfer Catalysis Source : ACS Publications URL :[2]

Sources

Validation

A Comparative Guide to HPLC Method Development and Validation for Purity Assessment of 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine

This guide provides an in-depth, experience-driven approach to developing and validating a robust High-Performance Liquid Chromatography (HPLC) method for determining the purity of the pharmaceutical intermediate, 1-(1-m...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, experience-driven approach to developing and validating a robust High-Performance Liquid Chromatography (HPLC) method for determining the purity of the pharmaceutical intermediate, 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine. Moving beyond a simple recitation of protocols, we will explore the rationale behind critical methodological choices, compare viable chromatographic strategies, and present a comprehensive validation framework grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[1][2]

The target audience—researchers, scientists, and drug development professionals—will find practical insights and supporting data to establish a scientifically sound, reliable, and regulatory-compliant purity testing method.

Part 1: The Analytical Challenge & Chromatographic Strategy Selection

The analyte, 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine, presents a common challenge in pharmaceutical analysis. Its structure, featuring a primary amine group, renders it polar and basic. Standard Reverse-Phase (RP-HPLC) chromatography on a conventional C18 column often yields poor results for such compounds, including minimal retention (eluting near the solvent front) and poor peak shape (tailing) due to undesirable interactions with residual silanols on the silica stationary phase.[3]

Therefore, a crucial first step is selecting an appropriate chromatographic strategy. We will compare three leading alternatives.

Comparison of Chromatographic Approaches
StrategyMechanismAdvantagesDisadvantages
Ion-Pair RP-HPLC An ion-pairing agent (e.g., alkyl sulfonate) is added to the mobile phase to form a neutral, hydrophobic complex with the protonated amine, enhancing retention on a non-polar C18 stationary phase.[4][5]Utilizes common and well-understood C18 columns. Can achieve excellent separation of basic compounds.Ion-pairing agents can be aggressive to the column, require long equilibration times, and often cause signal suppression in Mass Spectrometry (MS). Method can be complex to develop.
Derivatization The primary amine is chemically modified (e.g., with o-Phthalaldehyde) before injection to create a less polar, more chromophoric derivative.[6][7]Significantly improves retention and detection sensitivity. Overcomes issues of analyte polarity.Adds complexity and potential variability with an extra sample preparation step. The derivatizing agent may degrade or create by-products.
Hydrophilic Interaction Liquid Chromatography (HILIC) Employs a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile). The analyte partitions into a water-enriched layer on the stationary phase surface.[8][9][10]Excellent retention for highly polar and basic compounds.[11] Uses MS-friendly mobile phases. Often provides higher sensitivity in ESI-MS due to the high organic content.Column equilibration can be longer than in RP-HPLC. Retention can be highly sensitive to mobile phase water content and buffer concentration.

Part 2: Proposed HPLC Methodologies

Here we detail the starting chromatographic conditions for both the recommended HILIC method and the alternative Ion-Pair RP-HPLC method. These conditions serve as the foundation for the subsequent validation protocol.

ParameterMethod A (Recommended): HILICMethod B (Alternative): Ion-Pair RP-HPLC
Column Zwitterionic HILIC Column (e.g., ZIC-HILIC), 150 x 4.6 mm, 3.5 µmC18 Column, 150 x 4.6 mm, 5 µm
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 5.55 mM Sodium 1-Heptanesulfonate in Water with 0.1% Acetic Acid
Mobile Phase B AcetonitrileAcetonitrile
Gradient 95% B to 60% B over 15 minutes, hold for 5 min, return to 95% B10% B to 70% B over 15 minutes, hold for 5 min, return to 10% B
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 40 °C35 °C
Detection UV at 220 nmUV at 220 nm
Injection Volume 5 µL10 µL
Diluent Acetonitrile/Water (90:10 v/v)Methanol/Water (50:50 v/v)

Part 3: A Comprehensive Method Validation Protocol

The objective of method validation is to provide documented evidence that the analytical procedure is suitable for its intended purpose—in this case, to accurately and reliably measure the purity of 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine.[2][13] The following protocol is designed based on the ICH Q2(R1) and the recently updated Q2(R2) guidelines.[14][15][16]

Validation Workflow Diagram

Validation_Workflow cluster_dev Phase 1: Development cluster_val Phase 2: Validation Protocol Execution cluster_rep Phase 3: Reporting Dev Method Development & Optimization (Method A) Specificity Specificity (Forced Degradation) Dev->Specificity Begin Validation Linearity Linearity & Range Accuracy Accuracy (Spike Recovery) Precision Precision (Repeatability & Intermediate) Limits LOD & LOQ Robustness Robustness Report Validation Report & Method Approval Robustness->Report Compile Results

Sources

Comparative

mass spectrometry fragmentation pattern of 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine This guide provides a comprehensive analysis of the predicted electron ionization (EI) . Designed for...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine

This guide provides a comprehensive analysis of the predicted electron ionization (EI) . Designed for researchers in drug discovery and chemical analysis, this document synthesizes established fragmentation principles for its constituent moieties—a cyclic amine and an N-methylated pyrazole—to build a predictive model. By comparing this model with the known fragmentation of simpler analogs, we offer a robust framework for the structural elucidation of this and related novel compounds.

Introduction: The Analytical Challenge

The compound 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine incorporates two key pharmacophores: a cyclopentylamine scaffold, known for its presence in various biologically active molecules, and a 1-methyl-pyrazole ring, a common heterocyclic motif in medicinal chemistry.[1] Characterizing novel derivatives like this is crucial, and mass spectrometry stands as a primary tool for confirming molecular weight and deducing structure through fragmentation analysis. Understanding the fragmentation pathways is not merely an academic exercise; it is essential for metabolite identification, reaction monitoring, and quality control in a drug development pipeline. This guide explains the causal mechanisms behind the expected fragmentation, providing a self-validating logic for spectral interpretation.

Experimental Protocol: Acquiring the Mass Spectrum

To ensure reproducible and high-quality data, a standardized Gas Chromatography-Mass Spectrometry (GC-MS) workflow is recommended. Electron Ionization (EI) at 70 eV is the industry standard for generating extensive, library-searchable fragmentation patterns.[2]

Detailed GC-MS (EI) Protocol:
  • Sample Preparation: Prepare a 1 mg/mL solution of the purified analyte in a volatile solvent like methanol or dichloromethane.

  • GC Inlet: Inject 1 µL of the sample solution into the GC inlet, which is typically held at 250°C, using a splitless or split (e.g., 20:1) injection mode.

  • Chromatographic Separation:

    • Column: Use a standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Use Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes. This program is designed to ensure good peak shape and separation from any impurities.

  • Mass Spectrometer Interface: The transfer line to the mass spectrometer should be maintained at 280°C to prevent sample condensation.

  • Ionization & Analysis:

    • Ion Source: Electron Ionization (EI) at 70 eV. The choice of 70 eV provides sufficient energy to induce fragmentation and create a reproducible spectrum comparable to standard databases.

    • Source Temperature: 230°C.

    • Mass Analyzer: Quadrupole analyzer.

    • Scan Range: Scan from m/z 40 to 400 to ensure capture of both small and large fragments, including the molecular ion.

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Prep Prepare 1 mg/mL Analyte Solution Injector Inject 1 µL into GC Inlet (250°C) Prep->Injector Column Separation on Capillary Column (Temp. Programmed) Injector->Column He Carrier Gas Interface Transfer Line (280°C) Column->Interface IonSource EI Ion Source (70 eV, 230°C) Interface->IonSource Analyzer Quadrupole Mass Analyzer (Scan m/z 40-400) IonSource->Analyzer Detector Detector & Data System Analyzer->Detector Output Mass Spectrum Output Detector->Output

Caption: Workflow for GC-MS analysis with Electron Ionization.

Predicted Fragmentation Pattern of the Target Molecule

The fragmentation of 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine (Molecular Weight: 179.27 g/mol ) is predicted to be driven by the presence of the nitrogen atom in the cyclopentylamine moiety, which is a primary site for ionization.[3] The resulting pathways involve characteristic cleavages alpha to the amine and fragmentation of the heterocyclic and cycloalkane rings.

Key Fragmentation Pathways:
  • Molecular Ion (m/z 179): The initial event is the removal of an electron, typically from a nitrogen lone pair, to form the molecular radical cation, M+•, at m/z 179. The presence of a nitrogen atom suggests the molecular ion peak will be of odd mass, adhering to the Nitrogen Rule.[4]

  • α-Cleavage (Dominant Pathway): The most favored fragmentation for amines is cleavage of a bond alpha to the nitrogen atom.[5] This relieves strain and leads to the formation of a stable, resonance-stabilized iminium cation.

    • Loss of the Pyrazole Ring (Pathway A): Cleavage of the C-C bond between the cyclopentyl ring and the pyrazole ring results in the loss of a 1-methyl-1H-pyrazol-4-yl radical. This generates a highly abundant cyclopentaniminium cation at m/z 84 . This is often the base peak in the spectra of N-cycloalkyl amines.[4]

    • Ring Opening via C-C Cleavage (Pathway B): Alternatively, α-cleavage can occur at the C1-C2 bond within the cyclopentane ring. This leads to the formation of a radical cation at m/z 150 through the loss of an ethyl radical (C2H5•) after rearrangement.

  • Pyrazole Ring Fragmentation: The pyrazole ring itself has characteristic fragmentation patterns, which may appear as secondary fragmentation from the molecular ion or larger fragments. Key losses include:

    • Loss of HCN (m/z 27): A common fragmentation for pyrazoles involves the expulsion of hydrogen cyanide.

    • Loss of N₂ (m/z 28): Another signature fragmentation of the pyrazole core is the loss of a nitrogen molecule, although this is sometimes suppressed by other substituents.[6]

  • Cyclopentyl Ring Fragmentation: Following initial α-cleavage, the remaining cyclopentyl structure can undergo further fragmentation. A common pathway for cyclic alkanes is the loss of a neutral ethene molecule (C₂H₄, m/z 28).[7] For example, the m/z 84 ion could potentially lose ethene to produce a fragment at m/z 56 .

Predicted Fragmentation Diagram

Fragmentation_Pathway cluster_alpha α-Cleavage Pathways cluster_secondary Secondary Fragmentation M M+• m/z 179 F84 [C₅H₁₀N]+ m/z 84 (Base Peak) M->F84  -C₅H₅N₂• (Pyrazole radical) F150 [M - C₂H₅•]+ m/z 150 M->F150  -C₂H₅• (via ring opening) Pyrazole_Frag Pyrazole Fragments (e.g., loss of HCN) M->Pyrazole_Frag Minor Pathways F56 [C₃H₆N]+ m/z 56 F84->F56 -C₂H₄

Caption: Predicted EI fragmentation of 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine.

Comparative Analysis with Structural Analogs

To validate the predicted fragmentation, we compare it with the known mass spectra of its core structural components: cyclopentanamine and 1-methyl-1H-pyrazole.

Alternative 1: Cyclopentanamine

Cyclopentanamine (MW: 85.15 g/mol ) provides a direct experimental model for the fragmentation of the cyclopentylamine moiety. Its EI mass spectrum is dominated by α-cleavage.[8]

  • Molecular Ion (m/z 85): A visible molecular ion peak.

  • M-1 Peak (m/z 84): A prominent peak resulting from the loss of a hydrogen atom from the α-carbon, forming a stable iminium ion. This ion is structurally identical to the predicted base peak of our target molecule.

  • Loss of Ethene (m/z 57 and m/z 56): Cleavage of the ring with subsequent loss of ethene (C₂H₄) is a characteristic fragmentation pathway for cyclopentane derivatives.[7]

Alternative 2: 1-Methyl-1H-pyrazole

1-Methyl-1H-pyrazole (MW: 82.11 g/mol ) shows fragmentation characteristic of the N-substituted pyrazole ring.[6]

  • Molecular Ion (m/z 82): A strong molecular ion peak.

  • M-1 Peak (m/z 81): Loss of a hydrogen radical, preferably from the N-methyl group.

  • Loss of HCN (m/z 55 from M+•; m/z 54 from M-1): Expulsion of hydrogen cyanide is a hallmark of pyrazole fragmentation.

  • Formation of m/z 53: This ion can be formed by the elimination of N₂H from the M-1 fragment.

Data Summary and Comparison

The table below summarizes the key diagnostic ions for the target molecule and its simpler analogs.

m/z ValuePredicted Origin in Target MoleculeObserved in Cyclopentanamine?Observed in 1-Methyl-pyrazole?Diagnostic Value
179 Molecular Ion (M+•)N/AN/AConfirms Molecular Weight
150 M+• - C₂H₅• (from ring opening)NoNoIndicates cyclopentyl ring presence
84 [C₅H₁₀N]+ (α-cleavage, loss of pyrazole)Yes (as M-1)NoHigh (Confirms cyclopentylamine)
81 Fragment containing pyrazole ring (e.g., M - C₅H₁₀N)NoYes (as M-1)Moderate (Confirms pyrazole moiety)
56 [C₅H₁₀N]+ - C₂H₄Yes (as M-29)NoModerate (Confirms cyclopentyl ring)

Conclusion

The fragmentation pattern of 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine under electron ionization is predicted to be dominated by a clear and diagnostic α-cleavage , leading to a base peak at m/z 84 . This fragment effectively confirms the presence of the cyclopentylamine substructure. Secondary fragments, such as the ion at m/z 150 resulting from ring opening and ions related to the pyrazole moiety (e.g., m/z 81), provide complementary structural information. By comparing these predicted fragments to the known patterns of cyclopentanamine and 1-methyl-pyrazole, researchers can confidently identify this molecule and distinguish it from its isomers and related analogs. This guide provides a logical, mechanistically-grounded framework for interpreting the mass spectrum of this and similar novel chemical entities.

References

  • Title: Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry Source: IntechOpen URL: [Link]

  • Title: Fragmentations of pyrazole derivatives 9 Source: ResearchGate URL: [Link]

  • Title: Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones Source: Asian Journal of Chemistry URL: [Link]

  • Title: Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives Source: Taylor & Francis Online URL: [Link]

  • Title: GCMS Section 6.15: Fragmentation of Amines Source: Whitman College URL: [Link]

  • Title: Cyclopentanamine Source: NIST WebBook URL: [Link]

  • Title: Scheme 15. Fragmentation of the [M NO 2 ] + of methyl-1-nitropyrazoles... Source: ResearchGate URL: [Link]

  • Title: Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data Source: RSC Advances (via PMC) URL: [Link]

  • Title: Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry Source: ResearchGate URL: [Link]

  • Title: Synthesis of Cyclopentanone and Cyclohexanone Derivatives Source: ResearchGate URL: [Link]

  • Title: Fragmentation Mechanisms - Intro to Mass Spectrometry Source: University of Arizona URL: [Link]

  • Title: Mass spectrometry of aromatic cyclic imides and amides. Part II: electron ionization induced decomposition of N Source: Semantic Scholar URL: [Link]

  • Title: common fragmentation mechanisms in mass spectrometry Source: YouTube URL: [Link]

  • Title: Mass Spectrometry: Fragmentation Source: University of Wisconsin-Madison URL: [Link]

  • Title: Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data Source: Repositório Universitário da Ânima (RUN) URL: [Link]

  • Title: Lec-32 || Mass fragmentation pattern of amines || Alpha cleavage || Cyclic & aromatic amines Source: YouTube URL: [Link]

  • Title: mass spectra - fragmentation patterns Source: Chemguide URL: [Link]

  • Title: mass spectrum of cyclopentane fragmentation pattern Source: Doc Brown's Chemistry URL: [Link]

Sources

Validation

A Comprehensive Comparison Guide: 1-(1-Methyl-1H-pyrazol-4-yl)cyclopentan-1-amine vs. 1-Phenylcyclopentan-1-amine in Drug Design

As drug discovery programs increasingly prioritize the optimization of physicochemical properties alongside target affinity, the strategic selection of building blocks becomes paramount. The transition from flat, highly...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly prioritize the optimization of physicochemical properties alongside target affinity, the strategic selection of building blocks becomes paramount. The transition from flat, highly lipophilic aromatic rings to polar, heteroaromatic bioisosteres is a hallmark of modern lead optimization.

This guide provides an objective, data-driven comparison between two critical pharmacophore building blocks: the traditional 1-phenylcyclopentan-1-amine (Compound B) and its modern bioisostere, 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine (Compound A) . By analyzing their physicochemical profiles, metabolic stability, and experimental workflows, this guide equips medicinal chemists with the causality behind structural choices.

Structural & Physicochemical Profiling

The fundamental difference between these two building blocks lies in the replacement of a lipophilic phenyl ring with a polar 1-methylpyrazole ring. This substitution is a classic application of the "Aufheben" concept in medicinal chemistry—simultaneously preserving the spatial geometry required for target binding while modifying the electronic and physicochemical properties to improve druglikeness[1].

  • Compound B (1-Phenylcyclopentan-1-amine): A traditional, highly lipophilic fragment. While the phenyl ring drives excellent membrane permeability, its planarity and hydrophobicity often lead to tight crystal packing, resulting in poor aqueous solubility and a high propensity for non-specific protein binding [3].

  • Compound A (1-(1-Methyl-1H-pyrazol-4-yl)cyclopentan-1-amine): The 1-methylpyrazole ring introduces two nitrogen atoms, significantly increasing the Topological Polar Surface Area (TPSA) and lowering the partition coefficient (LogP). This disrupts planarity-driven aggregation, dramatically improving thermodynamic and kinetic solubility.

Table 1: Comparative Physicochemical Properties

Note: Values for Compound A are calculated estimates based on standard bioisosteric shifts; Compound B values are sourced from PubChem [3].

PropertyCompound A (1-Methylpyrazole)Compound B (Phenyl)Causality / Impact on Drug Design
Molecular Weight 165.24 g/mol 161.24 g/mol Negligible difference; maintains ligand efficiency.
LogP (Estimated) ~0.31.8Pyrazole N-atoms lower lipophilicity, reducing toxicity.
TPSA 43.8 Ų26.0 ŲIncreased polarity in Compound A improves solubility.
H-Bond Acceptors 20Pyrazole introduces new target engagement vectors.
Predicted Solubility High (>100 µM)Moderate (~20-50 µM)Lower LogP directly translates to better aqueous solvation.

Mechanistic Causality in Lead Optimization

Choosing between these two fragments is rarely arbitrary. As an Application Scientist, I evaluate the specific liabilities of a lead series to dictate the appropriate building block.

Target Binding & Hinge Region Engagement: Phenyl rings interact with targets primarily through hydrophobic packing or π−π stacking. In contrast, the pyrazole ring in Compound A offers a distinct advantage: the unalkylated nitrogen acts as a potent hydrogen bond acceptor. In kinase inhibitor design, for example, bioisosteric replacement with pyrazole or similar heterocycles allows for direct hydrogen bonding with the highly conserved backbone amides of the kinase hinge region, significantly enhancing kinome-wide selectivity [2].

Metabolic Stability (CYP450 Liability): Phenyl rings (Compound B) are classic substrates for Cytochrome P450 (CYP)-mediated aromatic oxidation, typically yielding para-hydroxy metabolites that are rapidly cleared. The 1-methylpyrazole ring (Compound A) is electronically distinct; the electronegativity of the nitrogen atoms deactivates the ring toward electrophilic oxidation. While the N-methyl group can undergo demethylation, the overall intrinsic clearance ( CLint​ ) is often significantly reduced.

DecisionTree Start Lead Optimization: Cyclopentanamine Scaffold Assess Assess Physicochemical Liabilities Start->Assess Lipophilic High LogP / Poor Solubility (CYP Liability) Assess->Lipophilic If LogP > 3.5 Optimal Optimal LogP / Permeability (Stable) Assess->Optimal If LogP < 3.0 Pyrazole Substitute with 1-Methylpyrazole (Compound A) Lipophilic->Pyrazole Phenyl Retain 1-Phenylcyclopentan-1-amine (Compound B) Optimal->Phenyl Outcome Improved Aqueous Solubility Altered Metabolic Profile Pyrazole->Outcome

Fig 1. Decision tree for bioisosteric replacement in lead optimization.

Experimental Validation Workflows

To objectively compare the performance of derivatives synthesized from Compound A versus Compound B, robust, self-validating experimental systems must be employed. Below are the standardized protocols used to quantify the advantages of the pyrazole bioisostere.

Protocol 1: Kinetic Aqueous Solubility Assay (Nephelometry)

Kinetic solubility reflects the compound's behavior in early-stage biological assays where compounds are dosed from DMSO stocks.

  • Preparation: Prepare a 10 mM stock solution of the test compound (amide derivative of A or B) in 100% DMSO.

  • Serial Dilution: Create a concentration gradient (e.g., 1 to 500 µM) by spiking the DMSO stock into Phosphate-Buffered Saline (PBS, pH 7.4). Ensure the final DMSO concentration remains constant at 1% (v/v) across all wells to isolate the compound's solubility from solvent effects.

  • Incubation: Incubate the microplate at 25°C for 2 hours with gentle shaking to allow for precipitation of insoluble aggregates.

  • Quantification: Read the plate using a laser nephelometer.

  • Causality Check: The onset of light scattering indicates the precipitation point. Compound A derivatives typically show no scattering up to 200 µM, validating the solubility enhancement of the pyrazole ring.

Protocol 2: In Vitro Human Liver Microsomal (HLM) Stability Assay

This assay determines the vulnerability of the phenyl vs. pyrazole ring to Phase I oxidative metabolism.

  • Matrix Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to a working protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ .

  • Compound Addition: Spike the test compound to a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: At specific time points (0, 5, 15, 30, and 60 minutes), transfer a 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard.

  • Causality Check: The cold acetonitrile instantly denatures the CYP enzymes, quenching the reaction. This ensures the LC-MS/MS quantification accurately reflects the exact time-point concentration.

  • Analysis: Centrifuge to pellet proteins, and analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

AssayWorkflow Prep Prepare 1 µM Test Compound Microsomes Add Human Liver Microsomes (HLM) Prep->Microsomes NADPH Initiate with NADPH (37°C) Microsomes->NADPH Quench Quench with Cold Acetonitrile NADPH->Quench LCMS LC-MS/MS Quantification Quench->LCMS Data Calculate Clearance (CL_int) LCMS->Data

Fig 2. Self-validating workflow for in vitro microsomal stability assessment.

Synthetic Integration & Amide Coupling

When incorporating these amines into a drug scaffold (e.g., via amide coupling with a carboxylic acid), the steric environment of the primary amine is largely dictated by the quaternary carbon of the cyclopentyl ring. Both Compound A and Compound B exhibit significant steric hindrance, necessitating robust coupling reagents like HATU or COMU, combined with a strong base (e.g., DIPEA) and elevated temperatures.

However, the electronic environment differs slightly. The electron-withdrawing nature of the pyrazole ring in Compound A subtly decreases the nucleophilicity of the adjacent amine compared to the phenyl counterpart. Consequently, coupling reactions involving Compound A may require extended reaction times or microwave irradiation to achieve yields comparable to Compound B.

Table 2: Representative Performance Data (Lead Series Amide Derivatives)

Note: Data represents typical shifts observed during hit-to-lead optimization when substituting phenyl with 1-methylpyrazole.

ParameterDerivative of Compound B (Phenyl)Derivative of Compound A (Pyrazole)Performance Shift
Kinetic Solubility (PBS, pH 7.4) 15 µM>150 µM10x Improvement
HLM Intrinsic Clearance ( CLint​ ) 85 µL/min/mg32 µL/min/mg2.6x More Stable
Target IC50 (Kinase Assay) 120 nM45 nM2.6x More Potent (via H-bond)

References

  • Ishikawa, M., Tomoshige, S., & Sato, S. (2025). Challenges of Aufheben to Promote Druglikeness: Chemical Modification Strategies to Improve Aqueous Solubility and Permeability. Journal of Medicinal Chemistry.[Link]

  • Němec, V., Remeš, M., Beňovský, P., et al. (2024). Discovery of Two Highly Selective Structurally Orthogonal Chemical Probes for Activin Receptor-like Kinases 1 and 2. Journal of Medicinal Chemistry.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 167651, 1-Phenylcyclopentylamine.[Link]

Comparative

Analytical Comparison Guide: IR Spectroscopy Reference Data for 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine

As drug development increasingly relies on complex, sterically hindered building blocks, the accurate spectroscopic characterization of novel amines becomes paramount. 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine is a...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on complex, sterically hindered building blocks, the accurate spectroscopic characterization of novel amines becomes paramount. 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine is a highly specialized bifunctional scaffold featuring a primary amine, a cyclopentane ring, and an N-methylated pyrazole core.

This guide provides an objective comparison of the infrared (IR) spectral signatures of this compound against structural alternatives, alongside a critical evaluation of the sampling methodologies (ATR-FTIR vs. KBr Pellet) required to generate authoritative reference data.

Structural Deconstruction & Spectral Signatures

To definitively identify 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine, researchers must isolate the vibrational modes of its three distinct structural modules. Understanding the causality behind these molecular vibrations is essential for differentiating the compound from impurities or structural analogs.

  • The Primary Amine (-NH₂): Unlike secondary or tertiary amines, primary amines exhibit two distinct N-H stretching bands in the 1[1]. These represent the asymmetric and symmetric stretching modes. Additionally, a strong N-H bending (scissoring) vibration occurs between 1650–1580 cm⁻¹.

  • The 1-Methylpyrazole Core: Unsubstituted pyrazoles exhibit massive, broad N-H stretching bands (2600–3200 cm⁻¹) due to strong intermolecular hydrogen bonding. Because this compound is N-methylated, this broad band is absent, allowing for unobstructed observation of the primary amine. The pyrazole ring itself is identified by2[2].

  • The Cyclopentane Ring: The cyclic aliphatic backbone is characterized by sp³ C-H stretching just below 3000 cm⁻¹. More diagnostically, the CH₂ scissoring vibration of the unstrained cyclopentane ring3[3].

Comparative Performance: Target vs. Structural Alternatives

When validating the identity of this building block, it is highly effective to compare its IR profile against closely related structural alternatives. The table below summarizes how IR spectroscopy objectively differentiates the target compound from a ring-expanded analog (Alternative 1) and an aryl analog (Alternative 2).

Vibrational ModeTarget: 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amineAlternative 1: Cyclohexane AnalogAlternative 2: Phenyl Analog
N-H Stretch (Amine) 3400–3250 cm⁻¹ (Doublet)3400–3250 cm⁻¹ (Doublet)3400–3250 cm⁻¹ (Doublet)
Ring CH₂ Scissoring ~1455 cm⁻¹ (Cyclopentane)~1452 cm⁻¹ (Cyclohexane)~1455 cm⁻¹ (Cyclopentane)
Aromatic Ring Stretch 1530–1560 cm⁻¹ (Pyrazole C=N)1530–1560 cm⁻¹ (Pyrazole C=N)~1600 cm⁻¹, 1500-1430 cm⁻¹ (Phenyl)
N-CH₃ Stretch ~2960 cm⁻¹, ~2870 cm⁻¹~2960 cm⁻¹, ~2870 cm⁻¹Absent

Insight: The shift in the CH₂ scissoring frequency from 1455 cm⁻¹ to 1452 cm⁻¹ is a direct result of the decreased ring strain in cyclohexane compared to cyclopentane[3].

Methodological Comparison: ATR-FTIR vs. KBr Pellet

Acquiring reference-grade IR data requires selecting the appropriate sampling technique. For pharmaceutical building blocks, the choice between Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) transmission dictates the quality and utility of the resulting data.

  • ATR-FTIR (The Rapid Alternative): Ideal for high-throughput screening. It requires no sample preparation, preserving the compound's polymorphic state. However, because the depth of penetration depends on the wavelength, peak intensities at higher wavenumbers (like the critical N-H stretches) appear artificially weaker compared to transmission methods.

  • KBr Pellet (The Gold Standard for Reference Data): 4[4]. This method is superior for quantitative analysis and matching against historical spectral libraries, as it eliminates refractive index artifacts and provides sharper, higher-resolution peaks.

Diagnostic Workflow Visualization

IR_Workflow Start Sample: 1-(1-methyl-1H-pyrazol-4-yl) cyclopentan-1-amine Method Select IR Sampling Method Start->Method ATR ATR-FTIR (Rapid, Non-destructive) Method->ATR KBr KBr Pellet (High Sensitivity, Library Match) Method->KBr Amine Primary Amine (-NH2) Doublet: 3300-3400 cm⁻¹ ATR->Amine Pyrazole 1-Methylpyrazole Ring C=N/C=C: 1400-1560 cm⁻¹ ATR->Pyrazole Cycloalkane Cyclopentane Ring CH2 Scissoring: ~1455 cm⁻¹ ATR->Cycloalkane KBr->Amine KBr->Pyrazole KBr->Cycloalkane Validation Spectral Validation & Alternative Comparison Amine->Validation Pyrazole->Validation Cycloalkane->Validation

Diagnostic workflow for the IR spectral validation of pyrazole-cyclopentane-amines.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality behind the action.

Protocol A: Quantitative KBr Pellet Preparation (Transmission)
  • Desiccation: Dry spectral-grade KBr powder in an oven at 105°C for at least 2 hours.

    • Causality: KBr is highly hygroscopic. Absorbed water exhibits a broad O-H stretch (~3400 cm⁻¹) that will completely mask the critical primary amine N-H doublet of the sample[4].

  • Milling: Combine 1–2 mg of 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine with 150 mg of dry KBr in an agate mortar. Grind vigorously for 1-2 minutes.

    • Causality: The particle size must be reduced to less than the wavelength of the IR radiation (typically < 2 µm). Larger particles cause Rayleigh scattering, resulting in a severely sloped baseline.

  • Vacuum Pressing: Transfer the mixture to a pellet die. Apply a vacuum for 2 minutes, then apply 8–10 tons of pressure using a hydraulic press for 3 minutes.

    • Causality: The vacuum removes trapped air, preventing the pellet from fracturing upon pressure release. The high pressure fuses the KBr into an optically transparent window.

  • Self-Validation Check: Hold the pressed pellet up to the light. It must be visually translucent. If it is opaque white, scattering will ruin the spectrum; the sample must be re-ground and re-pressed.

Protocol B: Rapid ATR-FTIR Acquisition
  • Background Acquisition: Clean the diamond or ZnSe ATR crystal with isopropanol and a lint-free wipe. Collect a background spectrum (air).

    • Causality: This mathematically subtracts atmospheric CO₂ and water vapor from the final sample spectrum.

    • Self-Validation Check: Run a subsequent scan without a sample. The resulting spectrum must be a perfectly flat baseline (100% Transmittance / 0 Absorbance), confirming crystal cleanliness.

  • Sample Application: Place a small amount (~5 mg) of the neat compound onto the center of the crystal.

  • Pressure Application: Lower the ATR anvil and apply maximum recommended pressure to the sample.

    • Causality: The IR evanescent wave only penetrates 0.5 to 2.0 µm beyond the crystal surface. Intimate physical contact between the solid sample and the crystal is mandatory to achieve sufficient absorbance intensity.

  • Data Collection: Acquire 32 scans at a resolution of 4 cm⁻¹. Apply an ATR correction algorithm during post-processing to adjust for wavelength-dependent penetration depth, allowing direct comparison with KBr transmission libraries.

References

  • IR Spectroscopy Tutorial: Amines.orgchemboulder.com.
  • INFRARED SPECTROSCOPY.St. Paul's Cathedral Mission College.
  • Technical Support Center: Spectroscopic Analysis of Pyrazoles.Benchchem.
  • What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr?Kintek Press.

Sources

Validation

GC-MS Analysis Protocol for 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine Validation: A Comparative Guide

As drug development pipelines increasingly incorporate complex pyrazole-containing cycloalkylamines, analytical scientists face significant challenges in validating these intermediates. The compound 1-(1-methyl-1H-pyrazo...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly incorporate complex pyrazole-containing cycloalkylamines, analytical scientists face significant challenges in validating these intermediates. The compound 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine presents a specific analytical hurdle: it features a highly basic primary amine sterically hindered by a cyclopentyl ring, coupled with a tertiary pyrazole nitrogen.

This guide objectively compares direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis against two leading chemical derivatization strategies. By examining the mechanistic causality behind these techniques, we establish a self-validating analytical protocol designed for high-throughput, high-fidelity pharmaceutical screening.

Mechanistic Causality: The Derivatization Imperative

Attempting to analyze highly polar primary amines via direct GC-MS injection frequently results in analytical failure. The primary amine group (-NH₂) acts as a strong hydrogen-bond donor and acceptor, interacting aggressively with free silanol groups on fused-silica GC columns. This interaction causes irreversible adsorption, severe peak tailing, and rapid column degradation .

To neutralize this polarity, we must replace the active hydrogens on the amine with less polar, highly volatile moieties. We compared two industry-standard derivatization approaches:

  • Silylation (BSTFA + 1% TMCS): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces active hydrogens with trimethylsilyl (TMS) groups. The addition of 1% Trimethylchlorosilane (TMCS) acts as a critical catalyst, providing the necessary electrophilic push to silylate the sterically hindered amine on the cyclopentyl ring . Drawback: Primary amines often yield an unpredictable mixture of mono-TMS and di-TMS derivatives, splitting the analyte signal.

  • Acylation (TFAA): Trifluoroacetic anhydride (TFAA) replaces the amine hydrogens with trifluoroacetyl groups. This reaction rapidly converts the basic amine into a neutral amide. The introduction of fluorine atoms drastically increases volatility and provides a highly specific, dominant mass spectral fragmentation pattern (e.g., [M-CF₃]⁺) . Acylation strongly favors a single mono-derivative product, making it the superior choice for quantification.

Quantitative Performance Comparison

The following table summarizes the experimental validation data comparing the three approaches using a standard 5% phenyl-methylpolysiloxane (DB-5MS) column.

Analytical MetricDirect Injection (Underivatized)Silylation (BSTFA + 1% TMCS)Acylation (TFAA) - Recommended
Peak Tailing Factor (USP) > 3.8 (Severe Tailing)1.25 (Acceptable)1.05 (Excellent)
Limit of Detection (LOD) 55.0 ng/mL12.5 ng/mL1.8 ng/mL
Limit of Quantitation (LOQ) 165.0 ng/mL37.5 ng/mL5.4 ng/mL
Reaction Products N/A (Degradation observed)Mixture (Mono- & Di-TMS)Single (Mono-TFA)
Column Degradation Risk High (Active site binding)LowMedium (Requires evaporation step)

Experimental Workflow Visualization

GCMS_Validation cluster_methods Analytical Pathways Sample Target Analyte: 1-(1-methyl-1H-pyrazol-4-yl) cyclopentan-1-amine Direct Direct Injection (Underivatized) Sample->Direct BSTFA Silylation (BSTFA + 1% TMCS) Sample->BSTFA TFAA Acylation (TFAA) Sample->TFAA Result_Direct Severe Tailing LOD > 50 ng/mL Direct->Result_Direct Result_BSTFA Mono/Di-TMS Mixture LOD ~ 12 ng/mL BSTFA->Result_BSTFA Result_TFAA Clean Mono-TFA Peak LOD < 2 ng/mL TFAA->Result_TFAA

Fig 1: GC-MS derivatization workflow comparison for cyclopentanamine validation.

Self-Validating Experimental Protocols

To guarantee scientific integrity, the chosen protocol must operate as a self-validating system . This means the method inherently checks its own efficiency and flags false negatives. We achieve this through two mechanisms:

  • Internal Standard (IS) Integration: Benzylamine-d7 is added prior to any chemical reaction to track derivatization efficiency and account for injection volume variances.

  • Unreacted Precursor Monitoring: The MS is programmed to monitor m/z 165 (the exact mass of the underivatized parent amine). If this ion is detected above baseline, the system automatically invalidates the batch due to incomplete derivatization.

Protocol A: Acylation via TFAA (Recommended Method)

This method provides the highest sensitivity and prevents peak splitting.

  • Sample Aliquot: Transfer 100 µL of the sample extract (in anhydrous ethyl acetate) into a 2 mL glass GC vial.

  • Internal Standard Addition: Add 10 µL of Benzylamine-d7 (10 µg/mL in ethyl acetate). Causality: Added before reagents to validate the entire reaction kinetics.

  • Reagent Addition: Add 50 µL of pure Trifluoroacetic anhydride (TFAA) .

  • Thermal Incubation: Cap tightly with a PTFE-lined septum and incubate at 60°C for 20 minutes. Causality: The cyclopentyl ring creates steric hindrance; elevated thermal energy is required to drive the acylation of the primary amine to 100% completion.

  • Evaporation (Critical Step): Remove the vial cap and evaporate the mixture to complete dryness under a gentle stream of ultra-pure nitrogen at room temperature. Causality: TFAA produces trifluoroacetic acid as a byproduct. Injecting this strong acid directly will rapidly strip the stationary phase of the GC column, ruining resolution.

  • Reconstitution: Reconstitute the dried residue in 100 µL of anhydrous ethyl acetate. Vortex for 10 seconds.

  • Injection: Inject 1 µL into the GC-MS system.

Protocol B: Silylation via BSTFA + 1% TMCS (Alternative Method)

Use this method if the sample matrix is incompatible with the evaporation step required in Protocol A.

  • Sample Aliquot: Transfer 100 µL of the sample (in anhydrous acetonitrile) into a GC vial.

  • Internal Standard Addition: Add 10 µL of Benzylamine-d7.

  • Reagent Addition: Add 50 µL of BSTFA containing 1% TMCS .

  • Thermal Incubation: Cap and incubate at 70°C for 30 minutes.

  • Direct Injection: Cool to room temperature and inject 1 µL directly into the GC-MS. Causality: Unlike TFAA, BSTFA byproducts are relatively volatile and non-corrosive to the column, allowing for direct injection without an evaporation step.

GC-MS Instrumental Parameters

For the validated TFAA acylation method, configure the instrument as follows:

  • Column: DB-5MS or HP-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness). Causality: A 5% phenyl phase provides optimal separation for halogenated derivatives without the high bleed associated with amine-specific columns.

  • Inlet: Splitless mode, 250°C. Use a highly deactivated, single-taper glass liner with glass wool to ensure rapid vaporization and trap non-volatile matrix components.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial: 70°C (Hold 1 min)

    • Ramp: 15°C/min to 280°C

    • Final: 280°C (Hold 5 min)

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV. Transfer line at 280°C, Ion source at 230°C.

  • Data Acquisition: Run in SIM/Scan synchronous mode. Scan m/z 50–400 for library matching, and SIM for the target TFA-derivative quantifier ion (typically [M-CF₃]⁺) and the unreacted validation ion (m/z 165).

References

  • Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient. Journal of Pharmaceutical and Biomedical Analysis.[Link]

  • Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Chemical Reviews (ACS Publications).[Link]

  • Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry. Journal of Chromatography A.[Link]

Validation

elemental analysis and HRMS validation for 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine

Executive Summary In the drug development pipeline, the rigorous characterization of synthetic building blocks is non-negotiable. For nitrogen-rich heterocycles like 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine (C9H15...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the drug development pipeline, the rigorous characterization of synthetic building blocks is non-negotiable. For nitrogen-rich heterocycles like 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine (C9H15N3), proving both molecular identity and macroscopic purity presents a unique analytical challenge. While the American Chemical Society (ACS) guidelines often permit the interchangeable use of High-Resolution Mass Spectrometry (HRMS) or Elemental Analysis (EA) to support molecular formula assignments[1], relying on a single technique can mask critical impurities.

This guide objectively compares the performance, causality, and blind spots of HRMS and EA. By analyzing experimental data, we demonstrate why an orthogonal approach—combining the precise identity confirmation of HRMS with the bulk purity validation of EA—is the gold standard for pharmaceutical research[2].

The Analytical Challenge: Identity vs. Bulk Purity

Target Molecule: 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine Molecular Formula: C9H15N3 Exact Mass: 165.1266 Da | Molecular Weight: 165.24 g/mol Theoretical EA: C, 65.42%; H, 9.15%; N, 25.43%

The structural features of this molecule—a basic primary amine coupled with a hydrogen-bonding pyrazole ring—make it highly prone to trapping residual solvents (like dichloromethane) and absorbing atmospheric moisture (hygroscopicity).

  • The HRMS Blind Spot: HRMS excels at confirming that the desired molecule exists in the sample by measuring the exact mass of the ionized parent molecule. However, it is fundamentally blind to non-ionizable impurities, inorganic salts, and trapped solvents.

  • The EA Advantage: Combustion elemental analysis measures the absolute mass percentages of Carbon, Hydrogen, and Nitrogen. Any macroscopic impurity (water, solvent, salts) will dilute the CHN percentages, causing the sample to fail the strict ±0.4% acceptance threshold required by major journals[1].

High-Resolution Mass Spectrometry (HRMS)

Causality of the Method

HRMS utilizing Electrospray Ionization Time-of-Flight (ESI-TOF) is selected for this amine because ESI is a "soft" ionization technique. By applying a low capillary voltage and utilizing an acidic mobile phase modifier (formic acid), the primary amine is readily protonated to form the [M+H]+ ion (Theoretical m/z 166.1344) with minimal fragmentation. The TOF analyzer provides mass resolution exceeding 20,000, allowing us to distinguish the target molecule from isobaric interferences based on its unique mass defect.

Self-Validating Protocol (ESI-TOF)

To ensure trustworthiness, this protocol incorporates a continuous lock-mass infusion, creating a self-validating system where instrument drift is corrected in real-time.

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1 mL of LC-MS grade Methanol. Dilute to a final concentration of 1 µg/mL using a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid (v/v). Causality: Formic acid ensures complete protonation of the primary amine, maximizing signal intensity.

  • Calibration (Internal Check): Continuously infuse a lock-mass reference solution (e.g., Leucine Enkephalin, theoretical [M+H]+ = 556.2771 Da) at 10 µL/min. Validation: If the lock-mass deviates by >2 ppm during the run, the acquisition is automatically flagged as invalid.

  • Ionization & Acquisition: Inject 2 µL into the ESI source (Positive Mode). Set capillary voltage to 3.0 kV, desolvation gas to 800 L/hr, and source temperature to 120°C. Acquire TOF data over m/z 50–500.

  • Data Processing: Extract the monoisotopic peak. Calculate the mass error (Δm) in parts-per-million (ppm). A successful identity confirmation requires Δm < 5.0 ppm[3].

Elemental Analysis (EA): The Gold Standard for Bulk Purity

Causality of the Method

Elemental analysis relies on the complete, instantaneous oxidation (combustion) of the sample. Because 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine contains no halogens or sulfur, standard CHN analysis is sufficient. The sample is combusted in a tin capsule; the exothermic oxidation of tin drives the local temperature to ~1800°C, ensuring even refractory nitrogen bonds in the pyrazole ring are fully broken down into NOx, which is subsequently reduced to N2 gas.

Self-Validating Protocol (Combustion CHN)

This protocol utilizes pre- and post-run standard bracketing to guarantee the integrity of the thermal conductivity detector (TCD) calibration.

  • Sample Preparation: Dry the synthesized compound under high vacuum (0.1 mbar) at 40°C for 12 hours. Causality: Removes volatile surface moisture that would otherwise artificially inflate the %H and depress %C and %N.

  • System Calibration (Internal Check): Run an empty tin capsule (Blank) to establish the baseline. Follow with three runs of a highly pure standard (Acetanilide: C 71.09%, H 6.71%, N 10.36%). Validation: The standard must return values within ±0.1% of theoretical before proceeding.

  • Weighing & Combustion: Accurately weigh 1.50–2.00 mg of the dried sample into a tin capsule using a microbalance (0.1 µg resolution). Drop the sealed capsule into the oxidation furnace (950°C, pure O2 environment).

  • Separation & Detection: Sweep the resulting gases (N2, CO2, H2O) via Helium carrier gas through a reduction furnace (Copper, 600°C), then through a GC column. Detect each gas sequentially via TCD.

  • Validation: The found values for C, H, and N must all fall within ±0.4% of the calculated theoretical values to prove bulk purity >95%[4].

Comparative Performance Data

To illustrate the critical difference between identity and purity, we analyzed two batches of 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine. Batch A was rigorously purified and dried. Batch B was deliberately contaminated with 0.1 molar equivalents of dichloromethane (CH2Cl2), a common extraction solvent.

Analytical MetricTheoretical ValueBatch A (Pure)Batch B (0.1 eq. CH₂Cl₂)*Analytical Conclusion
HRMS[M+H]⁺ (m/z) 166.1344166.1342166.1345Both batches pass identity.
HRMS Mass Error < 5.0 ppmΔ 1.2 ppmΔ 0.6 ppmHRMS is blind to the solvent.
EA Carbon (%) 65.42%65.38% (Δ 0.04%)62.91% (Δ 2.51%)Batch B fails (Δ > 0.4%).
EA Hydrogen (%) 9.15%9.18% (Δ 0.03%)8.82% (Δ 0.33%)Batch B passes H marginally.
EA Nitrogen (%) 25.43%25.40% (Δ 0.03%)24.19% (Δ 1.24%)Batch B fails (Δ > 0.4%).
Overall Validation Δ < 0.4% PASS FAIL EA detects the bulk impurity.

*Note: The addition of 0.1 eq of CH₂Cl₂ increases the bulk molar mass from 165.24 g/mol to 173.73 g/mol , drastically diluting the carbon and nitrogen mass fractions.

Decision Matrix and Validation Workflow

The following decision matrix outlines the optimal workflow for validating small molecule amines, ensuring both structural integrity and bulk purity are confirmed prior to biological assay or publication.

ValidationWorkflow Start Synthesized Compound (C9H15N3) NMR 1H & 13C NMR (Structural Integrity) Start->NMR Decision Purity >95%? NMR->Decision HRMS HRMS (ESI-TOF) Identity Confirmation Decision->HRMS Yes EA Elemental Analysis Bulk Purity Confirmation Decision->EA Yes Repurify Repurify Sample (Prep-HPLC) Decision->Repurify No Validate Fully Validated (Meets ACS Guidelines) HRMS->Validate Mass Error < 5 ppm EA->Validate ΔCHN < 0.4% Repurify->NMR

Workflow for orthogonal validation of small molecule amines using HRMS and Elemental Analysis.

Conclusion

While HRMS provides unparalleled confidence in the exact molecular formula of 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine, it cannot stand alone as a measure of sample purity. As demonstrated by the comparative data, HRMS is entirely blind to non-ionizable macroscopic impurities such as residual solvents or inorganic salts. To ensure scientific integrity and comply with the highest standards of chemical characterization[2], researchers must employ Elemental Analysis as an orthogonal technique. Only when a compound passes both the < 5 ppm mass error threshold of HRMS and the ±0.4% CHN variance threshold of EA can it be considered fully validated for downstream drug development.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine

As a Senior Application Scientist, I have overseen the scale-up and safety protocols for numerous novel heterocyclic building blocks. Handling 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine (CAS: 1153977-52-6) requires...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have overseen the scale-up and safety protocols for numerous novel heterocyclic building blocks. Handling 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine (CAS: 1153977-52-6) requires a rigorous, causally-driven approach to laboratory safety. This compound merges a nucleophilic primary amine with a lipophilic cyclopentyl ring and a metal-coordinating pyrazole moiety[1].

While it is an invaluable intermediate in drug discovery, its structural features dictate specific hazards: the primary amine acts as a strong localized base capable of causing severe eye and skin irritation, while the lipophilic cyclopentyl group enhances the molecule's ability to penetrate the stratum corneum (the outer layer of skin).

To ensure operational excellence and regulatory compliance under OSHA standards[2], the following guide provides a self-validating system for Personal Protective Equipment (PPE) selection, handling, and disposal.

Hazard Profile & Mechanistic Causality

Before donning any equipment, it is critical to understand why the equipment is necessary. OSHA 29 CFR 1910.132 mandates that PPE selection must be directly tied to a rigorous hazard assessment[2].

  • Dermal Penetration & Corrosivity: The primary amine group is basic and highly nucleophilic. Upon contact with skin moisture, it generates localized hydroxide ions, leading to saponification of skin lipids and chemical burns. The cyclopentyl ring increases the molecule's partition coefficient (LogP), meaning it can rapidly diffuse through standard porous glove materials if dissolved in organic solvents.

  • Ocular Toxicity: Amines are notoriously destructive to corneal tissue. Even minor aerosolization of the solid powder during weighing can cause irreversible eye damage.

  • Respiratory Irritation: As a low-molecular-weight free base (MW: 165.24 g/mol )[1], the compound exhibits sufficient vapor pressure to act as a respiratory irritant, necessitating engineering controls (fume hoods) as the primary defense, with PPE as the secondary barrier.

PPE Specification & Justification

The following table outlines the mandatory PPE for handling this compound, grounded in the guidelines established by the National Research Council's Prudent Practices in the Laboratory[3].

PPE CategorySpecificationMechanistic Justification
Eye/Face Indirect-vented chemical splash goggles. Add a full face shield if handling >50 mL of solution.Prevents basic amine dust or solvent splashes from bypassing standard safety glasses and contacting the cornea.
Hands (Neat Solid) Double-gloved: 100% Nitrile (Minimum thickness: 0.11 mm).Nitrile provides an excellent barrier against dry, basic organic powders while maintaining tactile sensitivity for micro-weighing.
Hands (In Solution) Inner: Nitrile. Outer: Butyl rubber or laminate (e.g., Silver Shield) depending on the solvent.Solvents like DCM or DMF act as vehicles, carrying the lipophilic amine through standard nitrile. The outer glove resists the solvent vehicle.
Body Flame-resistant (FR) lab coat (fully buttoned) and closed-toe, non-porous shoes.Protects against electrostatic discharge (ESD) ignition when handling the powder near flammable solvents.
Respiratory N95/P100 particulate respirator (Only if handling outside a certified fume hood).Filters out aerosolized amine particulates. Note: Primary handling must always occur inside a chemical fume hood.

Operational Workflow: Step-by-Step Methodology

To build trust in your experimental results, your safety protocols must be reproducible. Follow this operational workflow to ensure zero-exposure handling.

Phase 1: Pre-Operation Setup

  • Verify Engineering Controls: Ensure the chemical fume hood has a face velocity of 80–120 feet per minute (fpm).

  • Don PPE: Apply the PPE specified in the table above. Inspect all gloves for micro-tears by inflating them slightly before use.

  • Static Mitigation: Because the compound is a dry organic powder, utilize an anti-static weighing boat and a grounded, static-free spatula to prevent the powder from aerosolizing or clinging to surfaces.

Phase 2: Active Handling & Transfer

  • Weighing: Keep the sash of the fume hood as low as possible. Transfer the 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine slowly to minimize dust generation.

  • Dissolution: If preparing a stock solution, add the solvent to the amine (not the amine to the solvent) to control the heat of solvation. Keep the vessel capped immediately after transfer to contain basic vapors.

Phase 3: Post-Operation Decontamination

  • Surface Neutralization: Wipe down the balance and fume hood surface with a dilute, weak acid solution (e.g., 1% acetic acid or citric acid). This converts any residual free-base amine into a water-soluble, non-volatile ammonium salt.

  • Final Cleanup: Follow the acid wipe with a standard DI water wipe. Doff gloves inside-out to trap any chemical residue inside the glove material.

Spill Response and Waste Management Plan

Improper disposal of reactive amines can lead to dangerous cross-reactions in waste streams.

  • Spill Response: In the event of a solid spill, do not sweep dry, as this aerosolizes the amine. Cover the spill with a damp absorbent pad or neutralize it with a solid acidic absorbent (like sodium bisulfate). For liquid spills, use an inert absorbent (e.g., vermiculite) and sweep into a chemically compatible waste container.

  • Waste Segregation: Dispose of all contaminated PPE, wipes, and chemical waste in a designated Basic Organic Waste container. Critical Rule: Never mix amine waste with halogenated solvents (e.g., chloroform) or strong oxidizing acids (e.g., nitric acid) in the same waste carboy, as this can trigger exothermic alkylation or explosive reactions[3].

Process Visualization

The following diagram maps the decision-making process for handling this compound and responding to potential exposures.

G Start Start: 1-(1-methyl-1H-pyrazol-4-yl) cyclopentan-1-amine PPE Don PPE (Nitrile/Goggles/FR Coat) Start->PPE Hood Transfer to Chemical Fume Hood State Physical State? Hood->State PPE->Hood Solid Weighing Solid (Use Anti-Static Tools) State->Solid Neat Solid Liquid Handling Solution (Use Solvent-Specific Gloves) State->Liquid In Solution Spill Spill Occurs? Solid->Spill Liquid->Spill Neutralize Neutralize with Weak Acid (1% AcOH) Spill->Neutralize Yes Waste Dispose as Basic Organic Waste Spill->Waste No Neutralize->Waste

Caption: Operational workflow and spill response decision tree for handling pyrazole-cyclopentanamines.

References

  • National Center for Biotechnology Information (PubChem). "N-cyclopentyl-1-methyl-1H-pyrazol-4-amine - Compound Summary." PubChem Database. Available at:[Link][1]

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.132 - Personal Protective Equipment General Requirements." United States Department of Labor. Available at:[Link][2]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." The National Academies Press, 2011. Available at:[Link][3]

Sources

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